5-Hydroxy-3-methylpyridine-2-carbonitrile
Description
BenchChem offers high-quality 5-Hydroxy-3-methylpyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3-methylpyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxy-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-6(10)4-9-7(5)3-8/h2,4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZBTDFJLSQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652412 | |
| Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228867-86-5 | |
| Record name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Executive Summary
5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) is a substituted pyridine derivative that represents a valuable heterocyclic building block for the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a hydroxyl, a methyl, and a nitrile on a pyridine scaffold—imparts a distinct set of physicochemical properties that are critical for its application in synthesis and drug design. The pyridine moiety itself is a privileged structure, frequently found in FDA-approved pharmaceuticals, highlighting the importance of understanding its derivatives.[1] This guide provides a comprehensive analysis of the structural features, core physicochemical data, and analytical characterization protocols for 5-Hydroxy-3-methylpyridine-2-carbonitrile, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind its properties, from electronic effects to tautomeric equilibria, and provide validated methodologies for its analysis and handling.
Molecular Structure and Quantum-Chemical Properties
The foundation of this compound's behavior lies in its molecular architecture. As a substituted pyridine, it is an aromatic heterocycle where the interplay between the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates its reactivity and physical characteristics.
The nitrogen atom in the pyridine ring acts as an electron sink, reducing the aromatic electron density compared to benzene and influencing the acidity and basicity of the substituents. The nitrile group further withdraws electron density via both inductive and resonance effects, impacting the pKa of the pyridine nitrogen and the phenolic hydroxyl group.
Caption: Chemical structure of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 5-Hydroxy-3-methylpyridine-2-carbonitrile | - |
| Synonyms | 5-Hydroxy-3-methyl-2-cyanopyridine, 5-hydroxy-3-methylpicolinonitrile | [2][3] |
| CAS Number | 228867-86-5 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O | [2][4][5] |
| Molecular Weight | 134.14 g/mol | [2][3][5] |
| Appearance | Solid (Predicted) | [2] |
Core Physicochemical Data and Interpretation
The utility of a chemical intermediate is defined by its physical properties. These parameters govern reaction conditions, purification strategies, and, in a pharmaceutical context, aspects of formulation and bioavailability. The data presented below are based on predictive models, as extensive experimental validation is not publicly available.
Table 2: Summary of Physicochemical Properties
| Parameter | Predicted Value | Significance and Experimental Context |
| Boiling Point | 419.7 ± 45.0 °C | [3] |
| Density | 1.26 ± 0.1 g/cm³ | [3] |
| pKa (Pyridine N) | 3.36 ± 0.23 | [3] |
| pKa (Hydroxyl) | ~8-10 (Estimated) | The phenolic hydroxyl group is acidic. Its acidity is enhanced by the nitrile group but slightly reduced by the methyl group. |
| Solubility | Low in water; Soluble in some organic solvents | [2] |
The Critical Role of Tautomerism
A crucial aspect of hydroxypyridines is their capacity to exist in tautomeric forms. 5-Hydroxy-3-methylpyridine-2-carbonitrile can exist in equilibrium with its corresponding pyridone tautomer. This equilibrium is highly dependent on the solvent, pH, and temperature. The pyridone form can influence hydrogen bonding patterns, crystal packing, and reactivity. Understanding this equilibrium is essential, as the two forms possess different spectroscopic signatures and chemical behaviors.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Analytical Characterization: Protocols and Interpretation
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following section outlines standard, self-validating protocols for the comprehensive analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Purity and Identity Confirmation Workflow
The logical flow for characterization ensures that each step builds upon the last, from initial purity assessment to definitive structural elucidation.
Caption: A validated workflow for analytical characterization.
Experimental Protocol: Purity Determination by RP-HPLC
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantifying the purity of small organic molecules due to its high resolution and sensitivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of 5-Hydroxy-3-methylpyridine-2-carbonitrile at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Linear gradient from 5% to 95% B
-
Time 15-17 min: Hold at 95% B
-
Time 17-18 min: Return to 5% B
-
Time 18-20 min: Re-equilibration at 5% B
-
-
Detection: Monitor at 254 nm.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should reveal two distinct aromatic protons on the pyridine ring, a sharp singlet for the methyl group protons, and a potentially broad, exchangeable singlet for the hydroxyl proton.
-
¹³C NMR: Expect seven distinct carbon signals, including the characteristic signal for the nitrile carbon (typically ~115-120 ppm), aromatic carbons, and the methyl carbon.
-
FTIR Spectroscopy: Key vibrational bands should be observed for the O-H stretch (broad, ~3300 cm⁻¹), the C≡N stretch (sharp, ~2220-2240 cm⁻¹), and C=C/C=N aromatic stretches (~1500-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable at m/z 135.05, corresponding to the protonated form of the molecule.
Synthesis, Reactivity, and Handling
Retrosynthetic Considerations
While specific synthesis procedures for this exact molecule are proprietary or not widely published, a plausible synthetic route can be devised from common starting materials. A logical approach would involve the construction of the substituted pyridine ring or the late-stage functionalization of a pre-existing pyridine core.
Caption: High-level retrosynthetic pathways to the target molecule.
Chemical Reactivity
The compound is a versatile intermediate due to its multiple reactive sites:
-
Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate a library of derivatives.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of other functional groups.
-
Pyridine Ring: While generally electron-deficient, it can participate in certain substitution or coupling reactions depending on the reaction conditions.
Storage and Handling
Trustworthiness in experimental work begins with proper material handling.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[2] A tightly sealed container is crucial to prevent moisture absorption and potential degradation.[2]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If handling the powder, avoid dust formation and ensure adequate ventilation or use a fume hood.
Conclusion
5-Hydroxy-3-methylpyridine-2-carbonitrile is a compound of significant interest, characterized by a rich interplay of functional groups that define its physicochemical profile. Its predicted properties—moderate basicity, phenolic acidity, and limited aqueous solubility—are consistent with its structure. The potential for tautomerism is a key chemical feature that must be considered in both its analysis and application. By employing the validated analytical workflows and handling procedures outlined in this guide, researchers can confidently utilize this versatile building block to advance their synthetic and drug discovery programs.
References
-
5-Hydroxy-3-Methylpyridine-2-Carbonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. 2
-
228867-86-5(5-Hydroxy-3-methylpyridine-2-carbonitrile) Product Description. ChemicalBook. 4
-
5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) SDS. Guidechem. 5
-
5-Hydroxy-3-methylpyridine-2-carbonitrile. Chongqing Chemdad Co., Ltd. 3
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Hydroxy-3-Methylpyridine-2-Carbonitrile: Properties, Uses, Safety, Supplier & Manufacturer in China [nj-finechem.com]
- 3. 5-Hydroxy-3-methylpyridine-2-carbonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 228867-86-5 CAS MSDS (5-Hydroxy-3-methylpyridine-2-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-3-methylpyridine-2-carbonitrile
This guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyridine ring is a privileged structure in numerous pharmaceuticals, and the specific substitution pattern of this compound offers unique opportunities for molecular design and optimization.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in the design of therapeutic agents due to its ability to form hydrogen bonds, its aromatic nature, and its capacity for diverse substitutions that modulate physicochemical and pharmacokinetic properties.[1][2][3] The introduction of hydroxyl, methyl, and cyano groups onto the pyridine ring, as in the case of 5-Hydroxy-3-methylpyridine-2-carbonitrile, allows for fine-tuning of a molecule's biological activity. Hydroxypyridinone derivatives, for instance, are a well-known class of chelators with various therapeutic applications.[4] The cyano group is a versatile functional group that can be a precursor to other functionalities and can participate in key interactions with biological targets.[5]
Proposed Synthetic Pathway: A Multi-Step Approach
A robust and efficient synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile can be achieved through a multi-step pathway starting from readily available reagents. The proposed route involves the initial construction of a substituted 2-amino-3-cyanopyridine, followed by a diazotization-hydrolysis sequence to introduce the desired hydroxyl group. This strategy offers a high degree of control over the substitution pattern of the pyridine ring.
Caption: Proposed synthetic pathway for 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Step 1: Synthesis of 2-Amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
This initial step involves a one-pot, multi-component reaction to construct the core pyridine ring. This approach is highly efficient and aligns with the principles of green chemistry by minimizing sequential steps.[6]
Protocol:
-
To a solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a basic catalyst such as piperidine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add acetone (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile intermediate.
Step 2: Chlorination of the Pyridone Intermediate
The pyridone intermediate is then converted to the corresponding 2-chloro derivative, which is a more versatile intermediate for subsequent functionalization.
Protocol:
-
In a round-bottom flask, suspend the 2-amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Slowly heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-6-chloro-5-methylpyridine-3-carbonitrile.
Step 3: Diazotization and Hydrolysis to 5-Hydroxy-3-methylpyridine-2-carbonitrile
The final step involves the conversion of the 2-amino group to a hydroxyl group via a Sandmeyer-type reaction.[7][8][9][10][11] The diazotization of 2-aminopyridines is a well-established method for introducing a variety of substituents.[12][13][14]
Protocol:
-
Dissolve the 2-amino-6-chloro-5-methylpyridine-3-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, or until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.
-
Cool the mixture to room temperature and neutralize with a suitable base, such as sodium hydroxide solution, to a pH of approximately 7.
-
The product may precipitate upon neutralization. Collect the solid by filtration, or if it remains in solution, extract with an appropriate organic solvent.
-
Wash the collected solid or the organic extract with water, dry, and purify by recrystallization or column chromatography to yield pure 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Comprehensive Characterization of the Final Product
Thorough characterization is crucial to confirm the identity and purity of the synthesized 5-Hydroxy-3-methylpyridine-2-carbonitrile. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃), two aromatic protons appearing as singlets or doublets, and a broad singlet for the hydroxyl proton (OH). |
| ¹³C NMR | Signals corresponding to the methyl carbon, the nitrile carbon (C≡N), and the five distinct carbons of the pyridine ring. |
| FT-IR | A broad absorption band for the O-H stretch, a sharp peak for the C≡N stretch, and characteristic peaks for the aromatic C-H and C=C/C=N bonds. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₇H₆N₂O. |
Expected Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.0-8.2 (s, 1H, Ar-H), ~7.0-7.2 (s, 1H, Ar-H), ~10.0-11.0 (br s, 1H, OH), ~2.2-2.4 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~160 (C-OH), ~150 (C-CN), ~145 (Ar-CH), ~120 (Ar-CH), ~118 (C≡N), ~115 (Ar-C), ~15 (CH₃).
-
FT-IR (KBr, cm⁻¹): ν ~3400-3200 (br, O-H), ~2230-2210 (s, C≡N), ~1600-1450 (m, C=C, C=N).
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₆N₂O [M+H]⁺, with the observed mass within ±5 ppm of the theoretical value.
Conclusion and Future Directions
This guide outlines a detailed and logical pathway for the synthesis and characterization of 5-Hydroxy-3-methylpyridine-2-carbonitrile. The proposed synthetic route is based on established and reliable organic transformations, offering a practical approach for researchers in the field. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound.
The unique substitution pattern of 5-Hydroxy-3-methylpyridine-2-carbonitrile makes it an attractive scaffold for the development of novel therapeutic agents. Further research could focus on the derivatization of the hydroxyl and cyano groups to generate a library of compounds for biological screening against various disease targets. The insights provided in this guide are intended to facilitate such endeavors and contribute to the advancement of medicinal chemistry and drug discovery.
References
- Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Kalatzis, E., & Mastrokalos, C. (n.d.). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5.l Kin- etics of the Diazotisation of Substituted 2-Aminopyridine a. RSC Publishing.
- ResearchG
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.).
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
- PrepChem.com. (n.d.). Synthesis of 5-Acetyl-2-amino-3-cyano-6-methyl-pyridine.
- PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Taylor & Francis Online. (n.d.). Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- 4-Hydroxypyridine: A Versatile Pharmaceutical Intermedi
- A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (n.d.).
- PubMed Central. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors.
- PubMed. (n.d.).
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
- ResearchGate. (2025). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C).
- ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Journal of the Chemical Society B. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.
- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Google Patents. (n.d.).
- HMDB. (n.d.). 13 C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- YouTube. (2015, May 10).
- Nucleophilic Substitution with OH - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).
- Googleapis.com. (n.d.).
- ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.
- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- PubChem. (n.d.). 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Diazotisation [organic-chemistry.org]
A Technical Guide to the Structural Analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile
This guide provides a comprehensive technical overview for the structural analysis and elucidation of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug development and materials science. The methodologies outlined herein are designed to provide a rigorous and self-validating workflow, ensuring the unambiguous confirmation of the molecular structure. While experimental data for this specific molecule is not widely published, this guide leverages established analytical principles and data from analogous structures to present a robust framework for its characterization.
Introduction: The Significance of Pyridine Scaffolds
Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The unique arrangement of a hydroxyl group, a methyl group, and a nitrile group on the pyridine ring in 5-Hydroxy-3-methylpyridine-2-carbonitrile suggests potential applications as a key intermediate in the synthesis of novel pharmaceuticals and functional materials. Accurate structural elucidation is the foundational step in unlocking this potential, ensuring the integrity of subsequent research and development.
Foundational Physicochemical Properties
A preliminary assessment of the molecule's properties provides a baseline for its handling and analysis.
| Property | Value | Source |
| CAS Number | 228867-86-5 | [1][2][3][4] |
| Molecular Formula | C7H6N2O | [1][4] |
| Molecular Weight | 134.14 g/mol | [1][4] |
| Predicted Boiling Point | 419.7±45.0 °C | [4] |
| Predicted Density | 1.26±0.1 g/cm3 | [4] |
| Predicted pKa | 3.36±0.23 | [4] |
These predicted values, while useful, must be experimentally verified. The predicted pKa, for instance, suggests the compound is weakly acidic, a characteristic that will influence the choice of solvents and chromatographic conditions.
The Strategic Workflow for Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation. The following workflow is designed to provide orthogonal data points, creating a self-validating system.
Figure 1: A strategic workflow for the comprehensive structural elucidation of a novel chemical entity.
Detailed Experimental Protocols and Data Interpretation
Synthesis and Purification
Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid will help to ensure the phenolic proton is consistently protonated.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) should be employed to monitor for impurities.
-
Fraction Collection: Collect the peak corresponding to the target compound and confirm its purity by re-injection.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified solid.
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent like methanol or acetonitrile.
-
Ionization Mode: Both positive and negative ion modes should be tested. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is likely due to the acidic hydroxyl group.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (134.14 Da).
-
Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
Expected Results:
-
[M+H]⁺: m/z of approximately 135.0507
-
[M-H]⁻: m/z of approximately 133.0351
The high-resolution data will be crucial in confirming the molecular formula C7H6N2O.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands provides direct evidence for the hydroxyl, nitrile, and aromatic pyridine ring.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks.
Expected Characteristic Peaks:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the nitrile group.
-
C=C and C=N stretches: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-H stretches: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
For comparison, the IR spectrum of the related compound 3-methylpyridine-2-carbonitrile shows characteristic peaks that can be used as a reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.
Protocol: NMR Analysis in a Suitable Deuterated Solvent (e.g., DMSO-d₆)
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
Expected Signals:
-
A singlet for the methyl group protons.
-
Two distinct signals for the aromatic protons on the pyridine ring.
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
-
-
¹³C NMR and DEPT: Identifies the number of different types of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
Expected Signals:
-
A signal for the methyl carbon.
-
Signals for the carbon atoms of the pyridine ring, including the carbon bearing the nitrile group.
-
A signal for the nitrile carbon.
-
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, helping to identify adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure, for example, by showing correlations from the methyl protons to the adjacent ring carbons.
-
Figure 2: A conceptual representation of expected key HMBC correlations for structural confirmation.
Single-Crystal X-ray Diffraction
Causality: When a suitable single crystal can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the final atomic coordinates and molecular geometry.
This technique, if successful, will provide incontrovertible proof of the connectivity and stereochemistry of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Conclusion
The structural elucidation of 5-Hydroxy-3-methylpyridine-2-carbonitrile requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, a confident structural assignment can be made. For ultimate confirmation, single-crystal X-ray diffraction remains the gold standard. This guide provides the strategic framework and experimental considerations necessary for researchers to rigorously characterize this and other novel pyridine derivatives, thereby enabling their confident application in further scientific endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a generic RSC supporting information page, specific source document not fully identifiable.
-
PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. Retrieved from [Link]
- ChemicalBook. (n.d.). 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet. Retrieved from a generic ChemicalBook SDS page, specific URL not fully identifiable.
-
Chongqing Chemdad Co., Ltd. (n.d.). 5-Hydroxy-3-methylpyridine-2-carbonitrile. Retrieved from [Link]
- Methylamine Supplier. (n.d.). 5-Hydroxy-3-Methylpyridine-2-Carbonitrile. Retrieved from a generic supplier page, specific URL not fully identifiable.
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
-
Human Metabolome Database. (2014, October 8). Showing metabocard for 3-Methylpyridine (HMDB0061887). Retrieved from [Link]
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from a generic ResearchGate page, specific article not fully identifiable.
-
VIVAN ACL. (n.d.). 2-Hydroxy-3-Cyano-5-Iodopyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]
- Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
- NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from the NIST WebBook, a generic page for the compound.
- UCI Department of Chemistry. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.
-
Chemspace. (n.d.). 5-hydroxy-3-methylpyridine-2-carbonitrile. Retrieved from [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
Atmospheric Measurement Techniques. (2024, December 5). Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using I− chemical ionization mass spectrometry (CIMS). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet [chemicalbook.com]
- 3. 5-Hydroxy-3-methylpyridine-2-carbonitrile | 228867-86-5 [chemicalbook.com]
- 4. 5-Hydroxy-3-methylpyridine-2-carbonitrile Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 7. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-3-methylpyridine-2-carbonitrile, with a specific focus on its solubility and chemical stability. As a key intermediate and potential pharmacophore in drug discovery, a thorough understanding of these parameters is critical for formulation development, analytical method development, and regulatory compliance. This document outlines detailed experimental protocols for determining solubility in various solvents and for conducting forced degradation studies to elucidate potential degradation pathways. The insights provided herein are grounded in established principles of pyridine chemistry and are intended to empower researchers to design robust experimental plans and interpret data with confidence.
Introduction: The Significance of 5-Hydroxy-3-methylpyridine-2-carbonitrile in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The subject of this guide, 5-Hydroxy-3-methylpyridine-2-carbonitrile, incorporates several key functional groups that contribute to its chemical personality: a hydroxypyridine ring, a nitrile group, and a methyl substituent. Each of these moieties influences the molecule's solubility, stability, and potential metabolic fate.
A comprehensive understanding of the solubility and stability of this compound is paramount for several reasons:
-
Formulation Development: Solubility data is the bedrock of designing effective and bioavailable drug formulations.
-
Analytical Method Development: Knowledge of the compound's stability under various stress conditions is essential for developing stability-indicating analytical methods.
-
Process Chemistry: Understanding degradation pathways can inform the optimization of synthetic routes and purification processes to minimize impurity formation.
-
Regulatory Submissions: Forced degradation studies are a key component of regulatory submissions to demonstrate the intrinsic stability of a drug substance.[1][2]
This guide will provide a framework for systematically investigating these critical attributes.
Physicochemical Properties: A Snapshot
While experimental data for 5-Hydroxy-3-methylpyridine-2-carbonitrile is not extensively available in the public domain, we can infer some of its properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₇H₆N₂O | - |
| Molar Mass | 134.14 g/mol | - |
| Appearance | Predicted to be a solid | [3] |
| Water Solubility | Predicted to be low | [3] |
| Organic Solvent Solubility | Predicted to be soluble in some organic solvents | [3] |
| pKa | Predicted to be around 3.36 | Based on similar structures |
| Melting Point | Not available | - |
Solubility Assessment: A Practical Approach
The solubility of a compound is a key determinant of its absorption and distribution in biological systems, as well as its handling and formulation characteristics. Pyridine itself is miscible with water and a broad range of organic solvents due to its polar aprotic nature.[4][5][6][7] However, the substituents on the pyridine ring in 5-Hydroxy-3-methylpyridine-2-carbonitrile will modulate its solubility profile. The hydroxyl group can participate in hydrogen bonding, potentially increasing solubility in protic solvents, while the nitrile and methyl groups are more nonpolar in character.
Recommended Solvents for Screening
A systematic solubility screening should be conducted in a range of solvents with varying polarities. This will provide a comprehensive understanding of the compound's solvation properties.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Potential for hydrogen bonding with the hydroxyl group. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Solvents commonly used in HPLC and for preparing stock solutions. |
| Nonpolar | Dichloromethane, Toluene, Hexane | To assess solubility in less polar environments. |
| Aqueous Buffers | pH 2.0, pH 4.5, pH 7.4, pH 9.0 | To evaluate the impact of pH on the solubility of this ionizable compound. |
Experimental Protocol: Kinetic and Thermodynamic Solubility Determination
A two-tiered approach is recommended to efficiently assess solubility.
Workflow for Solubility Determination
Caption: A two-stage workflow for solubility assessment.
Step-by-Step Protocol for Thermodynamic Solubility:
-
Preparation: Add an excess amount of 5-Hydroxy-3-methylpyridine-2-carbonitrile to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2] The results of these studies can reveal likely degradation products and pathways.[1]
Potential Degradation Pathways
Based on the functional groups present in 5-Hydroxy-3-methylpyridine-2-carbonitrile, several degradation pathways can be anticipated:
-
Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds first to a carboxamide intermediate and then to a carboxylic acid.[8][9][10][11][12]
-
Oxidation of the Hydroxypyridine Ring: The electron-rich hydroxypyridine ring may be susceptible to oxidation, potentially leading to ring-opened products or further hydroxylated species.[13][14]
-
Photodegradation: While the pyridine ring itself possesses some photostability, the presence of substituents can alter its photochemical behavior.[15][16]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though typically this requires significant energy.[17][18][19][20][21]
Anticipated Degradation Pathways
Caption: Potential degradation routes for the target compound.
Experimental Protocol: Forced Degradation Studies
The following protocols are based on ICH guidelines and common industry practices. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
| Condition | Recommended Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed hydrolysis of the nitrile group. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To evaluate base-catalyzed hydrolysis, which is often faster for nitriles. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidation. |
| Thermal Degradation | Solid state at 80°C for 7 days | To assess the impact of heat on the solid form. |
| Photostability | Solution and solid state exposed to ICH Q1B compliant light source | To determine light sensitivity. |
Step-by-Step Protocol for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis):
-
Sample Preparation: Prepare a solution of 5-Hydroxy-3-methylpyridine-2-carbonitrile in the stress medium (e.g., 0.1 M HCl) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Incubate the solution under the specified conditions (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization/Quenching: Immediately neutralize the reaction (if necessary) to stop further degradation. For acid hydrolysis, this would involve adding an equivalent amount of base.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for the analysis of pyridine derivatives.[22][23][24][25][26][27][28][29][30]
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes. | To ensure separation of the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determined by UV scan (likely in the 270-280 nm range) | To maximize sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile. While specific experimental data for this compound is limited, the principles and protocols outlined herein, derived from the well-established chemistry of pyridine and its derivatives, offer a robust starting point for any research or development program.
A thorough characterization of these fundamental properties will not only de-risk downstream development activities but also accelerate the journey of this promising molecule from the laboratory to potential clinical applications. It is recommended that the proposed studies are conducted rigorously, with careful attention to experimental detail and data interpretation. The insights gained will be invaluable for formulation scientists, analytical chemists, and process engineers alike.
References
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- Theoretical study on the thermal decomposition of pyridine.
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOPscience.
- The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
- Pyridine - Solubility of Things. Solubility of Things.
- Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
- 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth.
- Synthesis method of cyanopyridine and derivatives thereof.
- 3-Hydroxypyridine 109-00-2 wiki. Guidechem.
- Oxidative Dearomatiz
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
- 2-Hydroxypyridine-Tautomerism. ChemTube3D.
- 5-Hydroxy-3-Methylpyridine-2-Carbonitrile. Methylamine Supplier.
- The Thermal Decomposition of Pyridine. CORESTA.
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. NIH.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- (PDF) Degradation of Pyridines in the Environment.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst.
- Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
- Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions (RSC Publishing).
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
- Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
- 4-Hydroxypyridine-Tautomerism. ChemTube3D.
- Pyridine. chemeurope.com.
- 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.
- UV Photolysis for Accelerating Pyridine Biodegrad
- A Comparative Guide to Quantitative Methods for Pyyridine Analysis: Accuracy and Precision. Benchchem.
- Forced Degrad
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Pyridine. Wikipedia.
- Pyridine 1613. NIOSH - CDC.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Representation of substituted pyridines.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. 5-Hydroxy-3-Methylpyridine-2-Carbonitrile: Properties, Uses, Safety, Supplier & Manufacturer in China [nj-finechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyridine [chemeurope.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. coresta.org [coresta.org]
- 22. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 23. ptfarm.pl [ptfarm.pl]
- 24. benchchem.com [benchchem.com]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
- 26. benchchem.com [benchchem.com]
- 27. pnrjournal.com [pnrjournal.com]
- 28. researchgate.net [researchgate.net]
- 29. helixchrom.com [helixchrom.com]
- 30. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Spectroscopic Data Analysis of 5-Hydroxy-3-methylpyridine-2-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS: 228867-86-5), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed predictive analysis. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of this and related heterocyclic compounds.
Molecular Structure and Predicted Spectroscopic Features
5-Hydroxy-3-methylpyridine-2-carbonitrile possesses a unique combination of functional groups on a pyridine core, each contributing distinct signatures to its spectroscopic profile. Understanding these contributions is key to confirming the molecule's identity and purity.
Molecular Formula: C₇H₆N₂O[1] Molecular Weight: 134.14 g/mol [1] Predicted Physical Appearance: Light yellow to yellow solid[1]
The key structural features influencing the spectra are:
-
A pyridine ring, an aromatic heterocycle.
-
A hydroxyl (-OH) group at position 5.
-
A methyl (-CH₃) group at position 3.
-
A nitrile (-C≡N) group at position 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The solvent used for analysis (e.g., DMSO-d₆, CDCl₃) will influence the chemical shift of the exchangeable hydroxyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydroxy-3-methylpyridine-2-carbonitrile
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine-H (H4) | ~7.0-7.5 | Doublet (d) | 1H | Coupled to H6. |
| Pyridine-H (H6) | ~8.0-8.5 | Doublet (d) | 1H | Coupled to H4. |
| Methyl-H (-CH₃) | ~2.3-2.6 | Singlet (s) | 3H | No adjacent protons to couple with. Based on similar compounds like 3-amino-5-methylpyridine-2-carbonitrile where the methyl protons appear at 2.34 ppm.[2] |
| Hydroxyl-H (-OH) | Variable (e.g., 5.0-10.0) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will account for all seven carbon atoms in the molecule, with their chemical shifts being influenced by their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Hydroxy-3-methylpyridine-2-carbonitrile
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2-CN | ~115-120 | The nitrile carbon is relatively deshielded. |
| C3-CH₃ | ~130-140 | Attached to the methyl group. |
| C4 | ~120-130 | Aromatic CH. |
| C5-OH | ~150-160 | Attached to the electron-donating hydroxyl group, leading to downfield shift. |
| C6 | ~140-150 | Aromatic CH, deshielded by the ring nitrogen. |
| -CH₃ | ~15-20 | Typical chemical shift for a methyl group on an aromatic ring. |
| -C≡N | ~115-125 | Nitrile carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Hydroxy-3-methylpyridine-2-carbonitrile is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C=C/C=N bonds.
Table 3: Predicted IR Absorption Frequencies for 5-Hydroxy-3-methylpyridine-2-carbonitrile
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (hydroxyl) | 3200-3600 | Broad | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Medium | |
| C-H stretch (methyl) | 2850-3000 | Medium | |
| C≡N stretch (nitrile) | 2220-2260 | Strong, sharp | This is a very characteristic peak for nitriles. For 3-amino-5-methylpyridine-2-carbonitrile, this peak is observed at 2216 cm⁻¹.[2] |
| C=C/C=N stretch (aromatic ring) | 1400-1600 | Medium to Strong | Multiple bands are expected in this region, characteristic of the pyridine ring. |
| C-O stretch (hydroxyl) | 1200-1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, electron ionization (EI) or electrospray ionization (ESI) could be used.
-
Molecular Ion (M⁺): The most important peak would be the molecular ion peak. With a molecular weight of 134.14 g/mol , a peak at m/z = 134 would be expected in EI-MS, and a peak at m/z = 135 ([M+H]⁺) would be expected in ESI-MS (positive ion mode).
-
Fragmentation Pattern: Common fragmentation pathways could involve the loss of small molecules such as CO, HCN, or radicals like •CH₃. The stability of the pyridine ring would likely result in it being a prominent fragment.
Experimental Protocols
To obtain the actual spectroscopic data for 5-Hydroxy-3-methylpyridine-2-carbonitrile, the following standard protocols should be followed.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition (ATR-FTIR)
Caption: Workflow for ATR-FTIR data acquisition.
MS Data Acquisition (ESI-MS)
Caption: Workflow for ESI-MS data acquisition.
Conclusion
The predictive spectroscopic data and standardized protocols outlined in this guide provide a solid foundation for researchers working with 5-Hydroxy-3-methylpyridine-2-carbonitrile. By understanding the expected NMR, IR, and MS signatures, scientists can confidently verify the synthesis of this compound and proceed with their research and development activities. The provided workflows ensure that high-quality, reproducible data is obtained, upholding the principles of scientific integrity.
References
Sources
An In-Depth Technical Guide to the Reactivity of Substituted Pyridine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Versatility of Pyridine Carbonitriles
Pyridine carbonitriles, also known as cyanopyridines, are a class of aromatic heterocyclic compounds characterized by a pyridine ring bearing one or more cyano (-C≡N) substituents. The interplay between the electron-withdrawing nature of both the pyridine ring's nitrogen atom and the cyano group creates a unique electronic landscape that dictates the molecule's reactivity. This guide will delve into the key transformations of these molecules, providing a robust framework for their strategic utilization in synthesis.
The position of the cyano group on the pyridine ring significantly influences its chemical behavior. For instance, the electron density at different carbon atoms of the pyridine ring is altered, which in turn affects the regioselectivity of electrophilic and nucleophilic substitution reactions.[1][2] The cyano group itself is a versatile functional handle, amenable to a wide range of transformations.
Synthetic Routes to Substituted Pyridine Carbonitriles
A variety of synthetic methodologies have been developed for the construction of the substituted pyridine carbonitrile scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hantzsch Pyridine Synthesis and Related Condensations
The Hantzsch synthesis is a classic and widely used method for preparing dihydropyridines, which can then be oxidized to the corresponding pyridines.[3] While not directly yielding carbonitriles in its traditional form, modifications and related condensation reactions are employed for their synthesis. These reactions typically involve the condensation of a β-keto ester, an aldehyde, and a source of ammonia.[3]
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful intramolecular cyclization of dinitriles, catalyzed by a base, to form a cyclic β-enaminonitrile.[4][5] This method is particularly useful for constructing fused pyridine ring systems.[6][7] The reaction proceeds through the formation of a carbanion alpha to one nitrile group, which then attacks the carbon of the second nitrile group.[4]
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted pyridine carbonitriles. For example, the reaction of an aldehyde, a malononitrile dimer, and an amine can afford highly substituted pyridine-3-carbonitriles.
Functionalization of Pre-existing Pyridine Rings
Substituted pyridine carbonitriles can also be prepared by introducing the cyano group onto a pre-existing substituted pyridine ring. This can be achieved through various methods, such as the Sandmeyer reaction of an aminopyridine or nucleophilic substitution of a halopyridine with a cyanide salt.
Key Reactivity Patterns of Substituted Pyridine Carbonitriles
The reactivity of substituted pyridine carbonitriles is a rich and diverse field, offering numerous avenues for molecular elaboration. The presence of both the pyridine nitrogen and the cyano group profoundly influences the outcomes of various chemical transformations.
Nucleophilic Aromatic Substitution
The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r_), especially when activated by electron-withdrawing groups like the cyano group.[8] Nucleophilic attack preferentially occurs at the C2 and C4 positions (ortho and para to the nitrogen atom), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom.[9]
Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions is critical. Strong nucleophiles are generally required. The presence of a good leaving group, such as a halogen, at the 2- or 4-position greatly facilitates the reaction. For instance, the reaction of 2-chloro-3-cyanopyridine with an amine will readily proceed to yield the corresponding 2-amino-3-cyanopyridine.[10]
Protocol: Nucleophilic Substitution of a Chloropyridine Carbonitrile
-
Dissolve the substituted 2-chloropyridine-3-carbonitrile in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., a primary or secondary amine, an alkoxide) in a slight excess.
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be added to scavenge the HCl generated.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize or purify by column chromatography if necessary.
Electrophilic Aromatic Substitution
In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEA_r_) on the pyridine ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom.[1][11] The reaction, when it occurs, is directed to the C3 and C5 positions (meta to the nitrogen).[2] The presence of the electron-withdrawing cyano group further deactivates the ring towards electrophilic attack.
Causality Behind Experimental Choices: Harsh reaction conditions are often necessary to effect electrophilic substitution on pyridine carbonitriles.[2] For example, nitration may require fuming sulfuric acid and nitric acid at elevated temperatures. To overcome the deactivation, it is sometimes advantageous to first convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom directs incoming electrophiles to the C4 position.[12][13] The N-oxide can then be deoxygenated to restore the pyridine ring.[12]
Cycloaddition Reactions
Pyridine carbonitriles can participate in cycloaddition reactions, acting as either the diene or dienophile component in Diels-Alder reactions.[14] Inverse-electron-demand Diels-Alder reactions, where the electron-poor pyridine derivative reacts with an electron-rich dienophile, are particularly common.[15] These reactions provide a powerful tool for the construction of fused heterocyclic systems.[16]
Experimental Workflow for Inverse-Electron-Demand Diels-Alder Reaction
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. quora.com [quora.com]
- 3. baranlab.org [baranlab.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 15. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Pyridine Scaffolds: A Technical Guide to Exploring Novel Biological Activities
Introduction: The Enduring Legacy and Future Promise of the Pyridine Nucleus in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisostere for a phenyl ring have cemented its status as a "privileged scaffold". This designation reflects its recurring presence in a multitude of clinically successful drugs and biologically active natural products.[1][2] The inherent versatility of the pyridine nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has fueled the relentless exploration of novel pyridine derivatives by researchers and drug development professionals, leading to the discovery of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5][6][]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the key biological activities of novel pyridine derivatives, grounded in scientific integrity and practical, field-proven insights. We will delve into the underlying mechanisms of action, provide detailed, step-by-step experimental protocols for their evaluation, and present data in a clear, comparative format. This guide is structured to empower you with the knowledge and methodologies necessary to advance your own research and development endeavors in this exciting and ever-evolving field.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The quest for more effective and selective anticancer agents is a primary focus of modern drug discovery. Pyridine derivatives have emerged as a rich source of compounds that can disrupt the complex signaling networks driving cancer cell proliferation, survival, and metastasis.[4][8][9]
A. Mechanism of Action: Disrupting Pro-Survival Signaling
A significant number of novel pyridine derivatives exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. One of the most critical of these is the PI3K/Akt/mTOR pathway .[10][11][12][13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Signaling Pathway Diagram: The PI3K/Akt/mTOR Cascade
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by novel pyridine derivatives.
Novel pyridine derivatives can inhibit various components of this pathway, leading to a reduction in cancer cell viability. For instance, some derivatives act as potent inhibitors of PI3K itself, while others may target Akt or mTOR, thereby blocking downstream signaling and promoting apoptosis.[10][12]
B. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is a robust and reliable method for the initial screening of potential anticancer compounds.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of pyridine derivatives.
Detailed Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel pyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyridine derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the incubation period, add 10 µL of the MTT solution to each well.[17][18]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
C. Data Presentation: Comparative Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridine Derivative A | MCF-7 (Breast) | 5.2 | [4] |
| Pyridine Derivative B | A549 (Lung) | 8.7 | [8] |
| Pyridine Derivative C | HeLa (Cervical) | 3.1 | [4] |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 | N/A |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, with many exhibiting potent activity against a wide range of bacteria and fungi.[1][2][18][19][20][21]
A. Mechanism of Action: Diverse Modes of Attack
The antimicrobial mechanisms of pyridine derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. Others may disrupt the integrity of the microbial cell membrane or interfere with crucial metabolic pathways. The specific mechanism often depends on the nature and position of the substituents on the pyridine ring.
B. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24][25] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.
Experimental Workflow: Broth Microdilution
Caption: Workflow of the plaque reduction assay to evaluate the antiviral activity of pyridine derivatives.
Detailed Protocol:
-
Cell Culture and Infection:
-
Grow a suitable host cell line to confluence in a multi-well plate.
-
Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment and Overlay:
-
Prepare serial dilutions of the pyridine derivative in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
After the adsorption period, remove the viral inoculum and add the overlay medium containing the different concentrations of the compound to the respective wells.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
-
C. Data Presentation: Comparative Antiviral Activity
| Compound ID | Target Virus | Host Cell Line | EC₅₀ (µM) | Reference |
| Pyridine Derivative G | HIV-1 | MT-4 | 0.5 | [3] |
| Pyridine Derivative H | HCV | Huh-7 | 2.1 | [5] |
| Pyridine Derivative I | RSV | HEp-2 | 1.8 | [26] |
| Acyclovir (Control) | HSV-1 | Vero | 0.1 | N/A |
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyridine derivatives have demonstrated significant anti-inflammatory properties, offering potential new avenues for treating these conditions. [27][28][29][30]
A. Mechanism of Action: Targeting Pro-inflammatory Pathways
Many pyridine derivatives exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . [31][32][33][34][35]NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad suppression of the inflammatory response.
Signaling Pathway Diagram: The NF-κB Signaling Cascade
Caption: Simplified NF-κB signaling pathway and its inhibition by novel pyridine derivatives.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [36][37][38][39][40] Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema model for evaluating anti-inflammatory activity.
Detailed Protocol:
-
Animal Handling and Dosing:
-
Use healthy adult rats or mice, acclimatized to the laboratory conditions.
-
Administer the pyridine derivative (at various doses) or the vehicle control (e.g., saline, DMSO) orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
C. Data Presentation: Comparative Anti-inflammatory Activity
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Reference |
| Pyridine Derivative J | 10 | 45.2 | [29] |
| Pyridine Derivative K | 20 | 58.7 | [27] |
| Pyridine Derivative L | 10 | 39.8 | [28] |
| Indomethacin (Control) | 10 | 65.4 | N/A |
V. Conclusion and Future Directions
This guide has provided a comprehensive overview of the significant biological activities of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field. The versatility of the pyridine scaffold, coupled with the ever-expanding understanding of disease biology, ensures that the exploration of its derivatives will remain a vibrant and fruitful area of research. Future efforts will likely focus on the development of more selective and potent compounds, the elucidation of novel mechanisms of action, and the use of advanced drug delivery systems to enhance therapeutic efficacy and minimize side effects. The continued investigation of these remarkable compounds holds immense promise for the development of the next generation of therapeutics to address some of the most pressing global health challenges.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]
-
In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (n.d.). Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - OUCI. (n.d.). Retrieved from [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (n.d.). Retrieved from [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022, March 24). Retrieved from [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (n.d.). Retrieved from [Link]
-
Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
In Vitro Antiviral Testing | IAR | USU. (n.d.). Retrieved from [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - Bentham Science Publisher. (2021, January 26). Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (n.d.). Retrieved from [Link]
-
4.7. Carrageenan-Induced Paw Edema Test - Bio-protocol. (n.d.). Retrieved from [Link]
-
4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.). Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering - ResearchGate. (n.d.). Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
-
Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, December 17). Retrieved from [Link]
-
In Vitro Antiviral Assays: A Review of Laboratory Methods | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed. (2023, August 18). Retrieved from [Link]
-
Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.). Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]
-
PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - ResearchGate. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]
-
The PI3K/AKT/mTOR-Signal Transduction Pathway as Drug Target in T... - Ingenta Connect. (n.d.). Retrieved from [Link]
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery - MDPI. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
-
New pyridine derivatives as potential antimicrobial agents - PubMed. (n.d.). Retrieved from [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved from [Link]
-
Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review - OUCI. (n.d.). Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18). Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved from [Link]
-
[PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Anti-inflammatory Profile of Some Synthesized Heterocyclic Pyridone and Pyridine Derivatives Fused With Steroidal Structure - PubMed. (n.d.). Retrieved from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.). Retrieved from [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PI3K/AKT/mTOR-Signal Transduction Pathway as Drug Target in T...: Ingenta Connect [ingentaconnect.com]
- 15. researchhub.com [researchhub.com]
- 16. benchchem.com [benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. protocols.io [protocols.io]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 28. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 29. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 32. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. bio-protocol.org [bio-protocol.org]
- 37. bio-protocol.org [bio-protocol.org]
- 38. inotiv.com [inotiv.com]
- 39. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
CAS number and molecular formula for 5-Hydroxy-3-methylpyridine-2-carbonitrile
An In-Depth Technical Guide to 5-Hydroxy-3-methylpyridine-2-carbonitrile
Abstract: This technical guide provides a comprehensive overview of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a heterocyclic compound of interest to the chemical and pharmaceutical sciences. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its characterization. Furthermore, it explores the potential applications of this scaffold in drug discovery, drawing parallels with structurally related molecules known for their biological activity. Safety, handling, and storage protocols are also discussed to ensure responsible laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this specific pyridine derivative.
Chemical Identity and Physicochemical Properties
5-Hydroxy-3-methylpyridine-2-carbonitrile is a substituted pyridine compound featuring hydroxyl, methyl, and nitrile functional groups. These groups contribute to its unique chemical reactivity and potential for forming various intermolecular interactions, making it a valuable building block in medicinal chemistry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 228867-86-5 | [1][2][3][4] |
| Molecular Formula | C7H6N2O | [1][2][4][5] |
| Molecular Weight | 134.14 g/mol | [2][5] |
| IUPAC Name | 5-hydroxy-3-methylpyridine-2-carbonitrile | [4] |
| Appearance | Solid (Predicted) | [5] |
| Solubility | Low solubility in water; Soluble in some organic solvents (Predicted) | [5] |
Synthesis and Purification
While specific synthesis routes for 5-Hydroxy-3-methylpyridine-2-carbonitrile are not extensively documented in readily available literature[6], a plausible synthetic strategy can be devised based on established pyridine chemistry. A common approach involves the construction of the pyridine ring from acyclic precursors, followed by functional group modifications.
Proposed Retrosynthetic Analysis
A logical approach would be the multi-component reaction of an enamine or enolate with a suitable cyanomethylene-containing reactant, followed by cyclization and aromatization. The hydroxyl and methyl groups can be introduced as part of the initial building blocks. This method is favored for its efficiency and ability to generate substituted pyridines in a single step.
Hypothetical Synthesis Workflow
The following diagram outlines a generalized workflow for the synthesis, purification, and characterization of the target compound.
Caption: Generalized workflow for synthesis and analysis.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a potential method. Researchers must adapt and optimize conditions based on laboratory findings.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a suitable β-ketonitrile precursor, an appropriate aldehyde, and a source of ammonia (e.g., ammonium acetate) in an alcoholic solvent like ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Extraction: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated to yield the crude product.[7]
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-Hydroxy-3-methylpyridine-2-carbonitrile.[7]
-
Characterization: The identity and purity of the final compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Potential Applications in Drug Development
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[8] The combination of a nitrile group (a common pharmacophore and metabolic stabilizer) and a hydroxypyridine core suggests that 5-Hydroxy-3-methylpyridine-2-carbonitrile could serve as a key intermediate or a final compound in drug discovery programs.
Kinase Inhibition
Many kinase inhibitors incorporate a heterocyclic core that can form hydrogen bonds within the ATP-binding site of the enzyme. Pyrimidine-5-carbonitrile derivatives, which are structurally related to pyridines, have been designed as dual PI3K/mTOR inhibitors for cancer therapy.[9] The hydroxyl and nitrile groups of 5-Hydroxy-3-methylpyridine-2-carbonitrile can act as hydrogen bond donors and acceptors, respectively, potentially mimicking the hinge-binding motifs of known inhibitors.
Caption: Potential mechanism of kinase inhibition.
Inflammatory Bowel Disease
Substituted pyridine-2-carbonitriles have also been investigated as antagonists for chemokine receptors like CCR9, which are implicated in inflammatory bowel disease.[10] The specific substitution pattern of the title compound makes it an attractive candidate for exploration in this therapeutic area.
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for 5-Hydroxy-3-methylpyridine-2-carbonitrile is not available, data from structurally similar compounds can provide guidance.[1] For instance, related methylpyridine-carbonitrile compounds are classified as acute toxicants (if swallowed, inhaled, or in contact with skin) and can cause skin and serious eye irritation.[11][12] Therefore, stringent safety measures are required.
Table 2: Recommended Handling and Storage
| Aspect | Protocol | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield). Use a certified respirator (e.g., N95 dust mask) if dust is generated. | [11][13] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. | [1][11][13] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [1][11] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, get medical advice. | [1][11] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [1][11] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and degradation. Store away from incompatible materials such as strong oxidizing agents. | [5] |
Conclusion
5-Hydroxy-3-methylpyridine-2-carbonitrile is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its structural features suggest possible applications in oncology and immunology. While detailed experimental data is sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and safe handling, enabling researchers to explore its full potential.
References
-
Chemspace. 5-hydroxy-3-methylpyridine-2-carbonitrile - C7H6N2O | CSSB00000095007.[Link]
-
Fisher Scientific. SAFETY DATA SHEET - 5-Methylpyridine-2-carbonitrile.[Link]
-
PubChem. 3-Methylpyridine-2-carbonitrile | C7H6N2.[Link]
-
NIH National Library of Medicine. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[Link]
-
Organic Syntheses. 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure.[Link]
- Google Patents.JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]
-
PubChem. 2-Methyl-5-hydroxypyridine | C6H7NO.[Link]
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.[Link]
-
Human Metabolome Database. Showing metabocard for 3-Methylpyridine (HMDB0061887).[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 228867-86-5 CAS MSDS (5-Hydroxy-3-methylpyridine-2-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet [chemicalbook.com]
- 4. 5-hydroxy-3-methylpyridine-2-carbonitrile - C7H6N2O | CSSB00000095007 [chem-space.com]
- 5. 5-Hydroxy-3-Methylpyridine-2-Carbonitrile: Properties, Uses, Safety, Supplier & Manufacturer in China [nj-finechem.com]
- 6. 5-Hydroxy-3-methylpyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]
- 11. fishersci.de [fishersci.de]
- 12. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to Theoretical and Computational Studies of Pyridine Carbonitriles
Abstract
Pyridine carbonitriles represent a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2][3] Their significance in medicinal chemistry and drug development necessitates a profound understanding of their molecular architecture, electronic properties, and reactivity.[4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies employed to elucidate the multifaceted nature of these molecules. By integrating Density Functional Theory (DFT), molecular docking, and spectroscopic analysis, we present a cohesive framework for predicting molecular properties and guiding rational drug design. This document details the causality behind methodological choices, provides validated protocols, and synthesizes data to offer field-proven insights into the computational investigation of pyridine carbonitriles.
Introduction: The Significance of Pyridine Carbonitriles
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with over 75% of unique small-molecule drugs approved by the U.S. FDA containing such a scaffold.[4] Within this broad family, the pyridine ring is a privileged structure due to its ability to engage in various biological interactions. The addition of a carbonitrile (-C≡N) group imparts unique electronic properties, enhancing the molecule's polarity and its potential as a hydrogen bond acceptor, which are critical for molecular recognition and binding to biological targets.[5]
Pyridine carbonitrile derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] Their therapeutic potential has been specifically highlighted in the development of treatments for prion diseases and as inhibitors of key enzymes like α-amylase in diabetes management.[10][11][12]
Given their importance, a priori prediction of their behavior through computational modeling is an indispensable tool in modern drug discovery.[13] Theoretical studies allow for the high-throughput screening of virtual libraries, prediction of structure-activity relationships (SAR), and a fundamental understanding of reaction mechanisms, thereby accelerating the development pipeline and reducing costs.[12] This guide focuses on the practical application of these computational techniques.
Part I: Elucidating Molecular Structure and Properties
A foundational understanding of a molecule's three-dimensional structure and electronic landscape is paramount. This section details the computational protocols used to determine these characteristics and their validation through experimental spectroscopy.
The Theoretical Workhorse: Density Functional Theory (DFT)
DFT has become the predominant method for studying molecules of this size due to its excellent balance of computational efficiency and accuracy.[14][15]
-
Expertise & Causality: The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently selected because it incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic correlation for organic molecules.[14] To accurately model the electron distribution, especially the lone pairs on the nitrogen and the π-system, a Pople-style basis set such as 6-311++G(d,p) is employed.[16] The ++ indicates the inclusion of diffuse functions on all atoms, essential for describing non-covalent interactions, while (d,p) adds polarization functions to allow for anisotropic electron density, crucial for accurately modeling bonding environments.
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
This protocol establishes the most stable conformation (the ground state geometry) of a pyridine carbonitrile derivative and predicts its infrared (IR) and Raman spectra.
-
Input Structure Generation: Build the initial 3D structure of the target pyridine carbonitrile using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Setup (Gaussian 09/16 Input):
-
Execution: Run the calculation using Gaussian or a similar quantum chemistry package.
-
Validation & Analysis:
-
Convergence: Confirm the optimization has converged by checking for the absence of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.[13]
-
Data Extraction: Extract optimized geometric parameters (bond lengths, angles).
-
Spectral Simulation: Visualize the calculated vibrational modes and compare the simulated IR/Raman spectrum with experimental data (e.g., from FT-IR/FT-Raman spectroscopy).[17][18] Calculated frequencies are often scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set imperfections.
-
Data Presentation: Calculated vs. Experimental Data
Validating computational results against experimental data is a cornerstone of trustworthy science.[19][20] Below is a representative comparison for a hypothetical 2-amino-3-cyanopyridine.
Table 1: Comparison of Key Geometric and Vibrational Data
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Literature Avg.) |
| Bond Length (Å) | ||
| C≡N | 1.158 | 1.155 |
| C2-C3 | 1.445 | 1.442 |
| N1-C2 | 1.340 | 1.338 |
| Vibrational Freq. (cm⁻¹) | ||
| ν(C≡N) stretch | 2235 (scaled) | 2230 |
| ν(C-NH₂) stretch | 1350 (scaled) | 1345 |
| Ring Breathing Mode | 995 (scaled) | 992 |
Note: Experimental values are illustrative and sourced from typical characterization data.[6][8][21]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity.[13][22] A smaller gap suggests the molecule is more reactive.
Part II: Predicting Reactivity and Guiding Drug Design
Beyond static properties, computational methods excel at predicting how pyridine carbonitriles will interact with other molecules, a crucial aspect of drug development.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an immediate, visual guide to a molecule's reactive sites.
-
Causality: Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For pyridine carbonitriles, the nitrogen of the pyridine ring and the cyano group are typically the most electron-rich regions, making them key sites for interactions like hydrogen bonding.[13]
Application in Drug Design: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyridine carbonitrile derivative) when bound to a second (a receptor, typically a protein).[7][11] This is fundamental to structure-based drug design.
-
Trustworthiness: A docking protocol's validity must be established. This is typically done by removing the native ligand from a protein's crystal structure, docking it back in, and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of < 2.0 Å is generally considered a successful validation.
Protocol 2: Molecular Docking Workflow (using AutoDock Vina)
This protocol outlines the steps for docking a pyridine carbonitrile ligand into a target protein receptor.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges. This step is crucial for correctly modeling electrostatic interactions.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyridine carbonitrile ligand using the DFT-optimized geometry from Protocol 1.
-
Assign rotatable bonds and merge non-polar hydrogens.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the receptor. The size and center of this box dictate the search space for the docking algorithm.
-
-
Docking Simulation:
-
Execute the docking using a program like AutoDock Vina.[23] The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a force field that approximates binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses. The primary metric is the binding affinity (reported in kcal/mol), where a more negative value indicates stronger binding.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the structural basis of binding.[11]
-
Data Presentation: Docking Results
Summarizing docking results in a table allows for easy comparison of different derivatives against a target, guiding the structure-activity relationship (SAR) analysis.[5]
Table 2: Docking Results for Pyridine Carbonitrile Derivatives Against α-Amylase
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Acarbose (Control) | -8.1 | ASP197, GLU233, ASP300 | H-Bond, Electrostatic |
| Derivative 4e [11] | -7.43 | TRP59, GLN63, ASP197, HIS299 | H-Bond, π-Alkyl |
| Derivative 4c | -7.1 | TYR62, LEU162, ALA198 | H-Bond, Hydrophobic |
| Derivative 4a | -6.8 | TRP59, HIS305 | π-π Stacking, H-Bond |
Data is representative and adapted from published studies for illustrative purposes.[11]
Conclusion
The integration of theoretical and computational chemistry provides a powerful, predictive, and cost-effective strategy for the study of pyridine carbonitriles. From determining ground-state geometries and predicting spectroscopic signatures with DFT to elucidating binding modes and affinities through molecular docking, these in silico techniques offer unparalleled insight. By following validated protocols and critically comparing computational data with experimental results, researchers can accelerate the discovery and optimization of novel pyridine carbonitrile-based therapeutics. This guide serves as a foundational resource for scientists aiming to harness the full potential of computational modeling in their research and development endeavors.
References
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 15. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijert.org [ijert.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 22. itpa.lt [itpa.lt]
- 23. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol herein details a robust, two-step synthetic sequence commencing with the cyanation of a pyridine N-oxide precursor, followed by a hydrolysis step to yield the target compound. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction and Scientific Background
5-Hydroxy-3-methylpyridine-2-carbonitrile is a key intermediate in the synthesis of various pharmacologically active molecules. Its substituted pyridine scaffold is a common motif in numerous therapeutic agents, owing to its ability to engage in hydrogen bonding and other crucial molecular interactions with biological targets. The presence of the hydroxyl, methyl, and nitrile functional groups offers multiple points for further chemical modification, making it a versatile precursor for library synthesis in drug discovery campaigns.
The synthetic strategy outlined in this application note is predicated on a logical and field-proven approach to pyridine functionalization. The core of this method involves the introduction of a cyano group at the C2 position of the pyridine ring, a transformation that can be effectively achieved through the reaction of a pyridine N-oxide with a cyanide source. The subsequent hydrolysis of a protected hydroxyl group affords the final product. This approach is favored for its reliability and the commercial availability of the starting materials.
Mechanistic Rationale
The cyanation of pyridine N-oxides is a well-established transformation in heterocyclic chemistry. The reaction proceeds via an initial activation of the pyridine N-oxide, followed by the nucleophilic addition of a cyanide ion. The subsequent elimination of a leaving group re-aromatizes the pyridine ring, yielding the 2-cyanopyridine derivative. The choice of an acetoxy protecting group for the hydroxyl functionality allows for a straightforward deprotection under basic conditions to furnish the desired 5-hydroxy derivative.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Caption: Two-step synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Materials and Reagents
Ensure all reagents are of appropriate purity and are handled in accordance with their respective Safety Data Sheets (SDS).
| Reagent | CAS Number | Molecular Formula | Purity | Supplier | Notes |
| 3-Methyl-5-acetoxypyridine N-oxide | N/A | C8H9NO3 | ≥95% | Various | Starting material for Step 1 |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | C4H9NSi | ≥97% | Sigma-Aldrich | Highly toxic; handle with extreme caution |
| Dimethylcarbamoyl chloride (DMCC) | 79-44-7 | C3H6ClNO | ≥98% | Sigma-Aldrich | Corrosive and toxic |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous | Various | Solvent for Step 1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥98% | Various | Reagent for Step 2 |
| Methanol (MeOH) | 67-56-1 | CH3OH | ACS Grade | Various | Solvent for Step 2 |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M aq. | Various | For pH adjustment |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | ACS Grade | Various | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | NaCl | N/A | In-house prep. | For washing organic layers |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | ≥99.5% | Various | Drying agent |
Detailed Experimental Protocol
PART A: Synthesis of 5-Acetoxy-3-methylpyridine-2-carbonitrile
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Methyl-5-acetoxypyridine N-oxide (10.0 g, 54.6 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the dropping funnel, add a solution of dimethylcarbamoyl chloride (6.5 g, 60.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Cyanation: In a separate, dry container, prepare a solution of trimethylsilyl cyanide (7.0 g, 70.9 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Acetoxy-3-methylpyridine-2-carbonitrile as a solid.
PART B: Synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 5-Acetoxy-3-methylpyridine-2-carbonitrile (8.0 g, 45.4 mmol) obtained from the previous step in a mixture of methanol (80 mL) and water (20 mL).
-
Hydrolysis: Add sodium hydroxide (2.7 g, 68.1 mmol) to the solution. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize to a pH of approximately 6-7 by the dropwise addition of 1 M hydrochloric acid.
-
Product Isolation: A precipitate will form upon neutralization. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water (2 x 20 mL).
-
Drying: Dry the solid under vacuum to yield the final product, 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Weight: 134.14 g/mol .[1]
-
Molecular Formula: C7H6N2O.[1]
-
Purity (by HPLC): ≥95%.[2]
-
NMR Spectroscopy (¹H and ¹³C): The spectra should be consistent with the structure of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Safety and Handling Precautions
This protocol involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.
-
Trimethylsilyl cyanide (TMSCN): This reagent is highly toxic and can release hydrogen cyanide gas upon contact with moisture or acids. Handle with extreme caution, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A dedicated cyanide antidote kit should be readily available.
-
Dimethylcarbamoyl chloride (DMCC): This reagent is corrosive and a suspected carcinogen. Avoid inhalation and contact with skin and eyes.
-
Solvents: Dichloromethane and methanol are flammable and toxic. Handle in a well-ventilated area away from ignition sources.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][3][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of acetoxy intermediate | Incomplete reaction or decomposition of reagents. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. Use freshly opened or distilled reagents. |
| Step 2: Incomplete hydrolysis | Insufficient reaction time or base. | Increase the reaction time and monitor by TLC. If necessary, add a small amount of additional sodium hydroxide. |
| Final product is discolored | Presence of impurities. | Recrystallize the final product from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. |
References
- Feely, W. E., & Beavers, E. M. (1959). The Reaction of Pyridine N-Oxides with Cyanide Ion. Journal of the American Chemical Society, 81(1), 113-116.
-
Chongqing Chemdad Co., Ltd. 5-Hydroxy-3-methylpyridine-2-carbonitrile. Available from: [Link]
Sources
The Emerging Potential of the 5-Hydroxy-3-methylpyridine-2-carbonitrile Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Investigating 5-Hydroxy-3-methylpyridine-2-carbonitrile
The pyridine ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals.[1] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its amenability to chemical modification make it a cornerstone of modern medicinal chemistry. The combination of a hydroxyl group, a methyl group, and a nitrile group on this core in 5-hydroxy-3-methylpyridine-2-carbonitrile presents a unique chemical entity with several features attractive for drug discovery:
-
Multiple Points for Derivatization: The hydroxyl and nitrile groups, along with the pyridine ring nitrogen, offer multiple handles for chemical modification, allowing for the creation of diverse chemical libraries.
-
Bioisosteric Potential: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, and can participate in hydrogen bonding, influencing molecular interactions with biological targets.
-
Scaffold for Bioactive Molecules: The pyridine-carbonitrile core is found in compounds with a range of biological activities, including anti-proliferative and enzyme inhibitory effects.[2][3]
Given the limited direct data on 5-hydroxy-3-methylpyridine-2-carbonitrile, this guide will leverage insights from structurally related compounds to illuminate its potential. A notable example is Pirfenidone, 5-methyl-1-phenyl-2(1H)-pyridinone, an approved drug for idiopathic pulmonary fibrosis, which shares the 5-methyl-pyridinone core.[4][5][6] This relationship suggests that derivatives of 5-hydroxy-3-methylpyridine-2-carbonitrile could be explored for anti-fibrotic activity. Furthermore, various pyrimidine-5-carbonitrile derivatives have demonstrated potent anti-cancer properties, indicating another promising avenue for investigation.[2][7]
Potential Therapeutic Applications and Underlying Hypotheses
Based on the activities of analogous structures, we can hypothesize several therapeutic areas where derivatives of 5-hydroxy-3-methylpyridine-2-carbonitrile may prove valuable.
Anti-Fibrotic Agents
The structural similarity to Pirfenidone provides a strong rationale for exploring this scaffold in the context of fibrotic diseases. Pirfenidone exhibits anti-fibrotic and anti-inflammatory activities by modulating various cytokines and growth factors.[4][5]
Hypothesis: Derivatives of 5-hydroxy-3-methylpyridine-2-carbonitrile, particularly those with substitutions on the pyridine nitrogen, may mimic the biological activity of Pirfenidone and inhibit fibroblast proliferation and collagen deposition.
Oncology
The cyanopyridine and related pyrimidine-carbonitrile scaffolds are present in numerous compounds with demonstrated anti-proliferative activity.[2][3] For instance, novel pyrimidine-5-carbonitrile derivatives have been synthesized as potent VEGFR-2 inhibitors.[2]
Hypothesis: By strategic modification of the 5-hydroxy-3-methylpyridine-2-carbonitrile core, it may be possible to develop potent and selective inhibitors of key cancer-related targets, such as protein kinases.
Synthetic Strategies and Protocols for Library Generation
The chemical versatility of the 5-hydroxy-3-methylpyridine-2-carbonitrile scaffold allows for the generation of a diverse library of derivatives. Below are protocols for key synthetic transformations.
General Workflow for Derivative Synthesis
Caption: Synthetic workflow for derivatization.
Protocol for N-Arylation (Ullmann Condensation)
This protocol is adapted from the synthesis of Pirfenidone and related N-aryl pyridinones.[4][5]
Objective: To introduce an aryl group at the pyridine nitrogen, mimicking the structure of Pirfenidone.
Materials:
-
5-Hydroxy-3-methylpyridine-2-carbonitrile
-
Aryl halide (e.g., chlorobenzene, iodobenzene)
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-hydroxy-3-methylpyridine-2-carbonitrile (1.0 eq), potassium carbonate (1.5 eq), and copper(I) iodide (0.1 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent, the aryl halide (1.2 eq), and N,N'-dimethylethylenediamine (0.2 eq) via syringe.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst.
-
Copper(I) Iodide and DMEDA: This catalytic system is highly effective for Ullmann-type N-arylation reactions.[4]
-
Potassium Carbonate: Acts as a base to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the aryl halide.
Protocols for Biological Evaluation
The following are example protocols for assessing the potential anti-fibrotic and anti-cancer activities of the synthesized derivatives.
Anti-Fibrotic Activity: Inhibition of Fibroblast Proliferation
Objective: To determine the effect of the synthesized compounds on the proliferation of human lung fibroblasts (HFL1), a key cell type in pulmonary fibrosis.
Materials:
-
Human lung fibroblast cell line (HFL1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
Pirfenidone (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Culture HFL1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and Pirfenidone in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds or controls. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Data Presentation:
| Compound | IC₅₀ (µM) on HFL1 cells |
| Pirfenidone | Reference Value |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
| ... | ... |
Anti-Cancer Activity: In Vitro Cytotoxicity Assay
This protocol is based on the evaluation of pyrimidine-5-carbonitrile derivatives against cancer cell lines.[2]
Objective: To assess the cytotoxic effects of the synthesized compounds on human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Appropriate culture medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
A standard anti-cancer drug (e.g., Sorafenib) as a positive control
-
MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Culture the cancer cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds and the positive control.
-
Incubate for 72 hours.
-
Perform the MTT assay as described in section 4.1.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Workflow for Hit Identification and Validation
Caption: Workflow for hit identification.
Conclusion and Future Directions
The 5-hydroxy-3-methylpyridine-2-carbonitrile scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for initiating a medicinal chemistry program centered on this molecule. Future research should focus on:
-
Broadening the diversity of the synthesized library: Exploring a wide range of substituents at the N and O positions.
-
Elucidating the mechanism of action: For any identified hits, further studies will be necessary to determine their molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of hit compounds to improve their potency, selectivity, and pharmacokinetic properties.
By leveraging the knowledge from related bioactive molecules and employing systematic discovery workflows, the full potential of the 5-hydroxy-3-methylpyridine-2-carbonitrile scaffold can be unlocked.
References
- Process for the synthesis of pirfenidone. (n.d.). Google Patents.
- Process for the synthesis of pirfenidone. (n.d.). Google Patents.
- Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., & Al-Salahat, K. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1862.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2012). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie, 345(9), 721–728.
- Shi, X., Gu, C., Li, J., Wang, Y., & Zhu, W. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(17), 10584–10589.
- Gu, C., Shi, X., Li, J., Wang, Y., & Zhu, W. (2023). Novel pirfenidone derivatives: synthesis and biological evaluation. RSC Medicinal Chemistry, 14(3), 488–493.
- Abdelgawad, M. A., El-Gazzar, M. G., & Al-Ostoot, F. H. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(6), 1146–1163.
-
5-Hydroxy-3-methylpyridine-2-carbonitrile. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(15), 4967.
-
2-Hydroxy-3-Cyano-5-Iodopyridine. (n.d.). VIVAN ACL. Retrieved from [Link]
- Natural products containing the nitrile functional group and their biological activities. (2022). Natural Product Reports, 39(7), 1344–1376.
-
2-Methyl-5-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]
-
Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. (n.d.). ResearchGate. Retrieved from [Link]
- El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of the Indian Chemical Society, 100(1), 100811.
- Biological Activity of Naturally Derived Naphthyridines. (2022). Molecules, 27(19), 6296.
-
3-Methylpyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 5. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Hydroxy-3-methylpyridine-2-carbonitrile as a Pivotal Synthetic Intermediate
Introduction: A Versatile Scaffold in Modern Chemistry
5-Hydroxy-3-methylpyridine-2-carbonitrile is a multifunctional heterocyclic compound that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique arrangement of a hydroxyl group, a nitrile moiety, and a methyl group on a pyridine ring offers a rich platform for a diverse array of chemical transformations. This strategic positioning of functional groups allows for selective modifications, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1] In pharmaceutical research, pyridine-based structures are integral to the development of new therapeutic agents. The ability of 5-Hydroxy-3-methylpyridine-2-carbonitrile to serve as a scaffold enables the construction of novel molecular architectures with potential biological activity.[1] This application note provides a comprehensive guide to the practical use of this versatile intermediate, focusing on a key synthetic transformation: O-alkylation of the hydroxyl group. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the broader synthetic potential of the resulting products.
Core Reactivity and Mechanistic Insights: The Williamson Ether Synthesis
The primary reactive site for the application discussed herein is the phenolic hydroxyl group at the 5-position of the pyridine ring. This hydroxyl group can be readily deprotonated by a suitable base to form a phenoxide ion. The resulting nucleophilic oxygen can then participate in a Williamson ether synthesis, a robust and widely employed method for the formation of ethers.
The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks an electrophilic carbon atom, typically an alkyl halide, leading to the formation of an ether linkage and the displacement of a leaving group. The choice of base is critical to the success of this reaction; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Inorganic bases such as potassium carbonate are often preferred due to their moderate basicity, good solubility in polar aprotic solvents, and ease of removal during workup.
The nitrile and methyl groups on the pyridine ring also play a role in modulating the reactivity of the molecule. The electron-withdrawing nature of the nitrile group can influence the acidity of the hydroxyl group, while the methyl group can affect the molecule's solubility and steric profile.
Below is a generalized workflow for the O-alkylation of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Caption: General workflow for the O-alkylation of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Detailed Application Protocol: Synthesis of 5-(2-(4-Fluorophenyl)-2-oxoethoxy)-3-methylpyridine-2-carbonitrile
This protocol details the synthesis of a specific ether derivative, demonstrating the utility of 5-Hydroxy-3-methylpyridine-2-carbonitrile as a nucleophile in a Williamson ether synthesis. The procedure is adapted from a similar synthesis of a regioisomeric compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Hydroxy-3-methylpyridine-2-carbonitrile | 228867-86-5 | 134.14 | 1.0 g | 7.45 |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 403-29-2 | 217.04 | 1.78 g | 8.20 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.06 g | 14.9 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Hydroxy-3-methylpyridine-2-carbonitrile (1.0 g, 7.45 mmol) and anhydrous potassium carbonate (2.06 g, 14.9 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add 2-bromo-1-(4-fluorophenyl)ethanone (1.78 g, 8.20 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion of the reaction (as indicated by TLC/LC-MS), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-(4-fluorophenyl)-2-oxoethoxy)-3-methylpyridine-2-carbonitrile.
Expected Outcome and Characterization:
The expected product is a solid. The purity and identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Broader Applications and Future Directions
The O-alkylation of 5-Hydroxy-3-methylpyridine-2-carbonitrile is just one example of its synthetic utility. The resulting ether derivatives can serve as advanced intermediates for a variety of subsequent transformations.
Caption: Potential synthetic transformations of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up avenues for peptide couplings, further functionalization, and the introduction of new pharmacophores. Additionally, the pyridine nitrogen can be quaternized or oxidized, further expanding the synthetic possibilities.
The strategic placement of the functional groups also allows for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry.[2][3] For instance, the hydroxyl and nitrile groups could potentially participate in intramolecular cyclization reactions to form novel ring systems.
Conclusion
5-Hydroxy-3-methylpyridine-2-carbonitrile is a highly valuable and versatile synthetic intermediate. Its utility is demonstrated through the straightforward O-alkylation via the Williamson ether synthesis, providing access to a wide range of functionalized pyridine derivatives. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities with significant potential in various scientific and technological fields.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Pyridinecarbonitrile, 5-hydroxy-.
-
MDPI. (2022). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
Sources
Application Notes and Protocols for Purity Determination of Pyridine Carbonitriles using HPLC and TLC Analytical Methods
Introduction: The Critical Role of Purity in Pyridine Carbonitrile Applications
Pyridine carbonitriles are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The precise isomeric form and purity of these precursors are paramount, as even minute impurities can significantly impact the yield, safety, and efficacy of the final products. Consequently, robust and reliable analytical methods for the determination of purity and the identification of related substances are indispensable in research, development, and quality control settings.[1]
This comprehensive guide presents detailed High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methodologies for the analytical assessment of pyridine carbonitrile purity. As a senior application scientist, the following protocols are designed to be both scientifically rigorous and practically applicable, providing researchers, scientists, and drug development professionals with the necessary tools for accurate and reproducible analysis. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methods for their specific applications.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach to Purity Assessment
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[1][2] For polar compounds like pyridine carbonitriles, which can be challenging to retain on traditional reversed-phase columns, careful method development is crucial.[1][3]
Scientific Rationale for HPLC Method Design
The selection of the stationary phase, mobile phase, and detector settings is critical for achieving optimal separation and sensitivity.
-
Stationary Phase Selection: Due to the polar nature of pyridine carbonitriles, a standard C18 column may not provide adequate retention.[3][4] Therefore, a mixed-mode or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a more suitable choice.[1][5][6][7] Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer enhanced retention and selectivity for polar, basic compounds like pyridine derivatives.[6][8] HILIC chromatography, which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, is another excellent strategy for retaining and separating highly polar analytes.[5][7] For this protocol, we will focus on a mixed-mode approach to leverage its versatility.
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier, aqueous component, and additives, plays a pivotal role in the separation.[9] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.[9] The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds like pyridine carbonitriles.[9][10] The use of buffers, such as ammonium formate or ammonium acetate, is essential for maintaining a stable pH and improving peak shape.[11] These buffers are also compatible with mass spectrometry (MS) detection.[6]
-
Detector Settings: Pyridine carbonitriles possess a chromophore, making UV detection a suitable and widely accessible choice.[12] The selection of the detection wavelength should be based on the UV spectrum of the analyte to ensure maximum sensitivity. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.[13]
HPLC Experimental Workflow Diagram
Caption: HPLC analysis workflow for pyridine carbonitrile purity.
Detailed HPLC Protocol
1. Materials and Reagents:
-
Pyridine carbonitrile sample
-
Reference standard of pyridine carbonitrile (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ammonium formate or Ammonium acetate (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis detector
-
Mixed-mode HPLC column (e.g., Obelisc R, Amaze HD, or similar)[6][8]
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | Mixed-Mode Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the specific pyridine carbonitrile) |
| Injection Volume | 5-10 µL |
4. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the pyridine carbonitrile sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Solution: Prepare a stock solution of the reference standard in the same manner. Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the analyte and its impurities.[13]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution for analysis.
-
After the analysis, flush the column with a high percentage of organic solvent and then store it according to the manufacturer's recommendations.
6. Data Analysis and Interpretation:
-
Identify the peak corresponding to the pyridine carbonitrile by comparing its retention time with that of the reference standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis of impurities, use the calibration curve generated from the reference standard (assuming a similar response factor) or use impurity reference standards if available.
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[14][15]
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
TLC is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative assessment of purity and for monitoring the progress of reactions.[16][17]
Scientific Rationale for TLC Method Design
The choice of the stationary phase, mobile phase, and visualization method is key to a successful TLC analysis.
-
Stationary Phase: Silica gel is the most common stationary phase for TLC and is suitable for the separation of moderately polar compounds like pyridine carbonitriles.[18] TLC plates pre-coated with silica gel 60 F254 are widely used, as the fluorescent indicator allows for the visualization of UV-active compounds under UV light.[19][20]
-
Mobile Phase Selection: The mobile phase, or eluent, is a mixture of solvents that moves up the TLC plate by capillary action.[18] The polarity of the mobile phase is adjusted to achieve optimal separation. For pyridine carbonitriles, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or acetone) is a good starting point. The ideal mobile phase should result in a retention factor (R_f) for the main component between 0.3 and 0.5 to allow for the clear separation of both more polar and less polar impurities.
-
Visualization: Since pyridine carbonitriles are typically UV-active, the primary method of visualization is under a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent background.[21] For compounds that are not UV-active or for enhanced sensitivity, various chemical staining reagents can be used.[21][22] An iodine chamber is a simple and often effective general-purpose stain.[22][23]
TLC Experimental Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Separation of Nicotinamide and Related Substances | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. HPLC Analysis of Niacin impurities in Niacinamide [myskinrecipes.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. iipseries.org [iipseries.org]
- 19. ptfarm.pl [ptfarm.pl]
- 20. epfl.ch [epfl.ch]
- 21. silicycle.com [silicycle.com]
- 22. TLC stains [reachdevices.com]
- 23. faculty.fiu.edu [faculty.fiu.edu]
Protocol for the Derivatization of 5-Hydroxy-3-methylpyridine-2-carbonitrile via O-Alkylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-3-methylpyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its functionalization is key to developing novel molecular entities with tailored properties. This application note provides a detailed protocol for the derivatization of the hydroxyl group of this compound via O-alkylation, specifically through the Williamson ether synthesis. This method is robust, versatile, and allows for the introduction of a wide array of alkyl and benzyl groups. We will delve into the mechanistic rationale behind the procedural steps, offer a comprehensive, step-by-step experimental guide, and discuss methods for product validation, ensuring scientific integrity and reproducibility for researchers in drug development and synthetic chemistry.
Introduction and Scientific Principle
The pyridine ring is a privileged scaffold in drug discovery, and its substituted analogues are of great interest. 5-Hydroxy-3-methylpyridine-2-carbonitrile features three key functional groups: a hydroxyl group, a nitrile group, and the pyridine nitrogen. The hydroxyl group is the most amenable to derivatization under basic conditions, serving as a versatile handle for molecular modification.
This protocol focuses on the O-alkylation of the hydroxyl group, a classic and reliable transformation known as the Williamson ether synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The core principle involves two main steps:
-
Deprotonation: The weakly acidic hydroxyl group of the hydroxypyridine is deprotonated by a suitable base to form a potent nucleophile, the pyridinolate anion.
-
Nucleophilic Attack: This anion then attacks an electrophilic carbon atom of an alkylating agent (typically a primary alkyl halide), displacing the leaving group (e.g., a halide ion) to form the desired ether bond.[2]
The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating hydroxypyridines.[4] The reaction is best performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile, thereby accelerating the SN2 reaction.[4][5] While hydroxypyridines are ambident nucleophiles with the potential for N-alkylation, O-alkylation is generally favored under these conditions, particularly when using alkali metal carbonates as the base.[5][6]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the O-alkylation of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Caption: Experimental workflow for O-alkylation.
Detailed Derivatization Protocol
This protocol describes the synthesis of 5-(Benzyloxy)-3-methylpyridine-2-carbonitrile as a representative example. The procedure can be adapted for other primary alkyl halides.
3.1 Materials and Reagents
-
Reactant: 5-Hydroxy-3-methylpyridine-2-carbonitrile (MW: 134.14 g/mol )
-
Alkylating Agent: Benzyl bromide (MW: 171.04 g/mol )
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), powdered (MW: 138.21 g/mol )
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Extraction Solvents: Ethyl acetate, Deionized water, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator, glassware for column chromatography.
3.2 Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 5-Hydroxy-3-methylpyridine-2-carbonitrile | 134.14 | 7.45 | 1.0 | 1.0 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.9 | 2.0 | 2.06 g |
| Benzyl Bromide | 171.04 | 8.20 | 1.1 | 1.40 g (0.97 mL) |
| N,N-Dimethylformamide (DMF) | - | - | - | 20 mL |
3.3 Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Hydroxy-3-methylpyridine-2-carbonitrile (1.0 g, 7.45 mmol).
-
Add anhydrous potassium carbonate (2.06 g, 14.9 mmol, 2.0 eq.).
-
Add anhydrous DMF (20 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes. The base deprotonates the hydroxyl group, forming the nucleophilic pyridinolate in situ.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (0.97 mL, 8.20 mmol, 1.1 eq.) to the suspension via syringe.
-
Fit the flask with a condenser and place it in a heating mantle.
-
-
Reaction:
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 3-5 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate layer.
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane) to isolate the pure product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 5-(Benzyloxy)-3-methylpyridine-2-carbonitrile as a solid.
-
Product Characterization and Validation
The identity and purity of the final product must be confirmed by standard analytical methods.
-
¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton from the starting material. New signals will appear for the benzylic protons (a singlet around 5.2 ppm) and the aromatic protons of the benzyl group (a multiplet between 7.3-7.5 ppm).
-
¹³C NMR: New peaks corresponding to the carbons of the added benzyl group will be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₄H₁₂N₂O, exact mass: 224.09).
-
Infrared (IR) Spectroscopy: The broad O-H stretching band (typically ~3200-3400 cm⁻¹) of the starting material will be absent in the product spectrum. The characteristic C≡N stretch will remain visible (around 2230 cm⁻¹).
Successful characterization via these methods provides authoritative validation of the derivatization protocol.
References
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Developing Dual PI3K/mTOR Inhibitors from Pyridine-5-Carbonitrile Scaffolds
Introduction: Targeting a Core Cancer Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular function, governing processes like cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation and overactivation in a wide array of human cancers have made it one of the most compelling targets for therapeutic intervention.[1][3] The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, δ, γ), initiates this cascade, leading to the activation of AKT and subsequently mTOR.[4][5]
Early therapeutic strategies focused on inhibiting single nodes within this pathway. However, complex feedback loops and pathway crosstalk often limit the efficacy of single-target agents. For instance, inhibiting mTORC1 can lead to a feedback activation of PI3K signaling. This has propelled the development of dual PI3K/mTOR inhibitors, which can provide a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms.[3][4][6]
The pyridine-5-carbonitrile chemical scaffold has emerged as a promising framework for designing potent and selective kinase inhibitors.[7][8] Its structural properties are amenable to modifications that can optimize binding affinity, selectivity, and pharmacokinetic properties. Recent studies have highlighted derivatives of similar scaffolds, like 2,4-dimorpholinopyrimidine-5-carbonitrile, as potent PI3K inhibitors, validating this core structure as a valuable starting point for drug discovery campaigns.[9][10][11]
This guide provides an in-depth overview and a series of validated protocols for the systematic development of novel dual PI3K/mTOR inhibitors based on the pyridine-5-carbonitrile scaffold. We will proceed from initial medicinal chemistry considerations through biochemical and cellular characterization to preclinical in vivo evaluation.
Part 1: The Drug Discovery Workflow: From Scaffold to Preclinical Candidate
The development of a novel inhibitor is a multi-stage process that systematically validates the compound's potency, mechanism, and potential efficacy. The workflow begins with optimizing the chemical structure and progresses through a series of assays designed to answer key questions at each step.
Caption: A typical drug discovery workflow for developing targeted kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The core principle of lead optimization is to understand how specific chemical modifications affect the inhibitor's activity. For pyridine-based scaffolds, literature suggests key relationships that can guide the synthetic strategy.[7][8][12]
Table 1: SAR Summary for Pyridine-Based Kinase Inhibitors
| Modification Position | Functional Group | Impact on Activity | Rationale / Causality |
| Various | -OMe, -OH, -NH2 | Often Enhances | These groups can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues (e.g., Val851 in PI3Kα) in the ATP-binding pocket, thereby increasing binding affinity.[7][8] |
| Various | Halogen atoms (e.g., Cl, Br) | Often Decreases | Halogens can alter the electronic properties of the ring but may introduce unfavorable steric clashes or fail to form productive interactions within the active site.[8] |
| Various | Bulky Groups | Often Decreases | Large, sterically hindering groups can prevent the molecule from fitting properly into the narrow ATP-binding cleft of the kinase.[7][8] |
| Core Scaffold | Morpholine Moiety | Often Essential | The morpholine group is a well-established pharmacophore in many PI3K inhibitors, known to form key hydrogen bonds and improve solubility and metabolic stability.[9][10] |
Part 2: The PI3K/mTOR Signaling Cascade
A thorough understanding of the target pathway is essential for designing experiments and interpreting results. The inhibitor is designed to block the kinase activity of PI3K and mTOR, preventing the phosphorylation of their downstream substrates. This blockade should, in turn, inhibit the cellular processes that drive tumor growth.
Caption: The PI3K/AKT/mTOR signaling pathway with points of dual inhibition.
Part 3: Experimental Protocols
The following protocols provide a validated framework for characterizing novel pyridine-5-carbonitrile inhibitors.
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)
Objective: To determine the direct inhibitory activity (IC50) of the compound against purified PI3K isoforms and mTOR kinase. This is the first critical test to confirm on-target potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method.[13][14]
Materials:
-
Purified recombinant human PI3Kα, β, γ, δ and mTOR kinases.
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™).
-
Assay buffer.
-
Test compound (serial dilutions in DMSO).
-
384-well assay plates.
-
TR-FRET enabled microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the respective kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product (PIP3) by adding the TR-FRET detection reagents as per the manufacturer's instructions.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Table 2: Example Biochemical Potency Data for a Lead Compound
| Target | IC50 (nM) |
| PI3Kα | 4.5 |
| PI3Kβ | 22.1 |
| PI3Kγ | 18.5 |
| PI3Kδ | 9.8 |
| mTOR | 12.3 |
Protocol 2: Cell Proliferation Assay (Cellular Activity)
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[15][16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG).
-
Complete cell culture medium.
-
Test compound (serial dilutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[17][18][19]
-
Solubilization solution (e.g., SDS-HCl for MTT).[18]
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on proliferation.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals.[15][19]
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[16][18]
-
Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[13][19]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated cells (representing 100% viability). Plot the normalized viability against the logarithm of compound concentration and calculate the IC50 value.
Table 3: Example Cellular Proliferation Data
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.25 |
| U87MG | Glioblastoma | 0.41 |
| PC-3 | Prostate Cancer | 0.33 |
Protocol 3: Western Blot Analysis (Mechanism of Action)
Objective: To confirm that the inhibitor is acting on its intended target within the cell. This is achieved by measuring the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein. A decrease in phosphorylation indicates successful target engagement and pathway inhibition.[20][21]
Materials:
-
Cancer cell line grown in 6-well plates.
-
Test compound.
-
Growth factor for stimulation (e.g., IGF-1).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[20]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells in 6-well plates to reach 70-80% confluency.[20] Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[13]
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-AKT) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash again, then apply ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total protein (e.g., total AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensity using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.[20]
Protocol 4: In Vivo Xenograft Studies (Preclinical Efficacy)
Objective: To evaluate the anti-tumor efficacy of the lead compound in a living organism. This involves implanting human cancer cells into immunocompromised mice and treating them with the inhibitor.[24][25]
Materials:
-
Immunocompromised mice (e.g., Nude or SCID).
-
Cancer cells for implantation.
-
Matrigel (optional, to improve tumor take-rate).
-
Test compound formulated in an appropriate vehicle.
-
Calipers for tumor measurement.
-
IACUC-approved animal protocols.
Procedure:
-
Cell Preparation: Culture and harvest cancer cells, ensuring high viability (>90%). Resuspend the cells in sterile PBS or culture medium, often mixed 1:1 with Matrigel, at a concentration of 1-10 million cells per 100-200 µL.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.[24]
-
Tumor Growth and Grouping: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound and vehicle control to their respective groups via the intended clinical route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
Monitoring:
-
Study Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[25]
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT) to confirm target inhibition in the tumor tissue.[1][25]
-
Conclusion
The pyridine-5-carbonitrile scaffold represents a versatile and promising starting point for the development of novel dual PI3K/mTOR inhibitors. By employing a systematic workflow that integrates rational chemical synthesis with a robust suite of biochemical, cellular, and in vivo assays, researchers can effectively identify and optimize lead compounds. The protocols outlined in this guide provide a self-validating system, where biochemical potency is confirmed by on-target pathway modulation in cells, which in turn translates to anti-proliferative effects and, ultimately, in vivo tumor growth inhibition. This structured approach is critical for advancing new therapeutic candidates toward clinical development for the treatment of cancer.
References
- Benchchem. Application Notes and Protocols for In Vivo Xenograft Studies Using PIK-75.
- Benchchem. Application Notes and Protocols for PI3K Inhibitors in Xenograft Mouse Models.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Institutes of Health (NIH). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- ATCC. MTT Cell Proliferation Assay.
- National Center for Biotechnology Information (NCBI). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.
- Abcam. MTT assay protocol.
- Benchchem. Application Notes and Protocols for Western Blot Analysis of the PI3K/AKT/mTOR Pathway Following DS-7423 Treatment.
- Books. Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors.
- Benchchem. Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt/mTOR Pathway after Cabergoline Treatment.
- National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual.
- National Center for Biotechnology Information (NCBI). Systematic screening identifies dual PI3K and mTOR inhibition as a conserved therapeutic vulnerability in osteosarcoma - PMC.
- ASCO Publications. A phase I study evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the oral pan-phosphoinositide-3 kinase (PI3K) inhibitor GDC-0941.
- Benchchem. Application Notes and Protocols for Western Blot Analysis of the PI3K/mTOR Pathway Following Mubritinib Treatment.
- PubMed Central. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN.
- MDPI. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models.
- Selleck Chemicals. Gedatolisib (PKI-587) PI3K inhibitor.
- PubMed Central. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- AACR. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
- Wikipedia. Gedatolisib.
- AACR Journals. Phase Ib study of safety and pharmacokinetics of the PI3K inhibitor SAR245408 with the HER3 neutralizing human antibody SAR25621.
- Pfizer. Gedatolisib (PF-05212384).
- National Institutes of Health (NIH). Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies.
- MedPath. Gedatolisib | Advanced Drug Monograph.
- National Center for Biotechnology Information (NCBI). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC.
- National Center for Biotechnology Information (NCBI). Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem.
- MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- ResearchGate. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition).
- ASH Publications. Clinical Pharmacokinetics of CAL-101, a p110δ Isoform-Selective PI3K Inhibitor, Following Single- and Multiple-Dose Administration In Healthy Volunteers and Patients with Hematological Malignancies | Blood.
- Taylor & Francis Online. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.
- Benchchem. Application Notes and Protocols for PI3K-IN-41: In Vitro Studies.
- PubMed. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Thermo Fisher Scientific. Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
- ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PNAS. Structural insights into the interaction of three Y-shaped ligands with PI3Kα.
- PubMed. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer.
- ResearchGate. PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of....
- PubMed. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway.
- Novartis OAK. Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy.
Sources
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Synthesis and Evaluation of Pyrimidine-5-Carbonitrile Derivatives as Potent VEGFR-2 Inhibitors: An Application Note and Protocol Guide
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones.[1] In the context of cancer, tumor-induced angiogenesis is a critical step for tumor growth, invasion, and metastasis, as it supplies the tumor with essential nutrients and oxygen.[2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2, a receptor tyrosine kinase, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and highly attractive strategy in cancer therapy.[3]
The pyrimidine-5-carbonitrile scaffold has been identified as a promising pharmacophore for the development of novel VEGFR-2 inhibitors.[4] This guide provides a comprehensive overview of the design rationale, synthetic protocols, and biological evaluation of this class of compounds for researchers in drug discovery and medicinal chemistry.
Design Rationale and Structure-Activity Relationship (SAR)
The design of potent pyrimidine-5-carbonitrile based VEGFR-2 inhibitors is guided by key structural features observed in FDA-approved inhibitors and extensive structure-activity relationship (SAR) studies.[4] A successful inhibitor typically possesses:
-
A Heterocyclic Core: The pyrimidine ring acts as a crucial hinge-binding motif, interacting with the amino acid backbone in the hinge region of the VEGFR-2 active site.[4]
-
A Spacer/Linker: This connects the pyrimidine core to other pharmacophoric elements and occupies the gatekeeper region of the receptor.[4]
-
Hydrogen Bonding Moieties: Groups capable of forming hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the activation loop are critical for potent inhibition.[5]
-
A Hydrophobic Tail: This portion of the molecule occupies the allosteric or hydrophobic pocket of the receptor, enhancing binding affinity.[4][5]
The strategic modification of these components allows for the fine-tuning of inhibitory activity and selectivity.
Synthesis of Pyrimidine-5-Carbonitrile Derivatives: A Step-by-Step Protocol
The synthesis of the target pyrimidine-5-carbonitrile derivatives is typically achieved through a multi-step process, starting with the construction of the core pyrimidine ring followed by functionalization.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile based VEGFR-2 inhibitors.
Protocol 1: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1)
This protocol describes the foundational Biginelli-like cyclocondensation reaction to form the pyrimidine core.[4]
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.2 equivalents) in ethanol.
-
Add a catalytic amount of potassium carbonate to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the pure 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1).
Protocol 2: General Procedure for Synthesis of Target Compounds (Example Pathway)
This protocol outlines a common pathway for the elaboration of the core scaffold to introduce diverse functionalities.[4]
Step 1: S-Alkylation
-
To a solution of compound 1 (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Add the desired alkylating agent (e.g., ethyl 2-chloroacetate) (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water to precipitate the S-alkylated product. Filter, wash with water, and dry.
Step 2: Hydrazide Formation
-
Suspend the S-alkylated ester from the previous step in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) and reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, and the hydrazide product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Schiff Base Formation
-
Dissolve the hydrazide (1 equivalent) in ethanol or acetic acid.
-
Add the appropriate substituted aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Filter the solid, wash with ethanol, and recrystallize to obtain the final target compound.
Biological Evaluation: In Vitro Assays
The synthesized compounds are evaluated for their biological activity through a series of in vitro assays to determine their potency and mechanism of action.
Diagram: VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of its inhibition.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the proliferation of endothelial cells, a key process in angiogenesis, or cancer cell lines that overexpress VEGFR-2.[1][6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HCT-116, MCF-7)[4]
-
Cell culture medium and supplements
-
VEGF (for HUVECs)
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
For HUVECs, starve the cells in a low-serum medium for several hours to synchronize their cell cycle.
-
Treat the cells with various concentrations of the test compounds. For HUVECs, co-treat with VEGF to stimulate proliferation.
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Data Presentation and Interpretation
The results from the biological assays should be summarized in a clear and concise manner to facilitate comparison and SAR analysis.
Table 1: In Vitro Biological Activity of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | VEGFR-2 IC₅₀ (µM)[4] | HCT-116 IC₅₀ (µM)[4] | MCF-7 IC₅₀ (µM)[4] |
| 9d | 2.41 | >50 | >50 |
| 11e | 0.61 | 1.14 | 1.54 |
| 12b | 0.53 | 10.33 | 12.45 |
| 12d | 1.61 | 8.45 | 9.12 |
| Sorafenib | 0.19 | 3.45 | 4.21 |
Data presented are examples and should be replaced with experimentally determined values.
The data in Table 1 illustrates how structural modifications can significantly impact the inhibitory potency against both the target enzyme (VEGFR-2) and cancer cell lines. For instance, compound 11e demonstrates potent activity against both VEGFR-2 and the tested cell lines, making it a promising lead for further development.[4]
Conclusion
The pyrimidine-5-carbonitrile scaffold represents a versatile and promising starting point for the development of novel VEGFR-2 inhibitors. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of compounds for biological screening. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these potential anticancer agents. A systematic approach, combining rational design, efficient synthesis, and robust biological testing, is crucial for the successful discovery of new and effective VEGFR-2 inhibitors.
References
-
El-Gamal, M. I., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106085. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6241. [Link]
-
Al-Ostath, A., et al. (2022). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Journal of King Saud University - Science, 34(3), 101859. [Link]
-
Al-Abdullah, E. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
Kumbhar, S. B., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54. [Link]
-
Patil, S. S., et al. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. Der Pharma Chemica, 12(3), 1-8. [Link]
-
Abdel-Aziz, M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 683–702. [Link]
-
Semantic Scholar. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
ResearchGate. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2747-2758. [Link]
-
Semantic Scholar. (n.d.). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-Cancer Studies. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 9(1), 1044–1061. [Link]
-
Singh, H., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry, 20(6), 646-661. [Link]
-
Royal Society of Chemistry. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
Sources
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
One-Pot Multicomomponent Reactions for Pyridine Synthesis: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of efficient, atom-economical, and modular methods for the synthesis of functionalized pyridines is therefore a paramount objective in modern organic synthesis.[2][3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages over traditional multi-step syntheses by combining simplicity, efficiency, and the ability to generate molecular diversity from simple starting materials in a single operation.[1][2] This application note provides an in-depth technical guide to several key one-pot MCRs for pyridine synthesis, focusing on the underlying mechanisms, strategic considerations, and detailed experimental protocols.
Foundational & Modern Approaches to Pyridine Synthesis
Several classical and contemporary one-pot methodologies have become indispensable tools for synthetic chemists. These reactions often proceed through a cascade of elementary steps, including condensations, Michael additions, and cyclizations, to construct the pyridine ring.[4][5]
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1882, this reaction is a quintessential MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][7][8] The Hantzsch synthesis is renowned for its operational simplicity and its utility in preparing symmetrically substituted pyridines.[1]
Causality in Experimental Choices: The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-dicarbonyl compound determines the substituents at the 2-, 3-, 5-, and 6-positions. The nitrogen source, typically ammonium acetate or ammonia, is incorporated into the ring.[6][8] Modern variations often employ "green" solvents like water or glycerol and may be accelerated by microwave irradiation or ultrasonic conditions to improve yields and reduce reaction times.[1][6]
Reaction Mechanism
The mechanism of the Hantzsch synthesis involves several key steps:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[8]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[8]
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound.[8]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.[1][8]
-
Oxidation: The dihydropyridine is oxidized to the aromatic pyridine product.[7][8]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[9][10] A key feature of this reaction is the formation of an aminodiene intermediate, which upon heating, undergoes isomerization and cyclodehydration to yield the pyridine.[9][11][12]
Strategic Considerations: A significant advantage of the Bohlmann-Rahtz synthesis is that it directly produces the aromatic pyridine without the need for a separate oxidation step.[9] However, the original two-step procedure often required high temperatures for the final cyclodehydration.[9][12] Modern modifications have overcome this limitation by employing acid catalysis (Brønsted or Lewis acids) or microwave assistance, which allows the reaction to proceed as a one-pot process under milder conditions and with improved yields.[9][11][12][13] In some protocols, the enamine can be generated in situ from a 1,3-dicarbonyl compound and ammonium acetate, further streamlining the process into a three-component reaction.[9][11][14][15]
Reaction Mechanism
The reaction proceeds via the following steps:
-
Michael Addition: The enamine undergoes a conjugate addition to the ethynylketone to form an aminodiene intermediate.[12]
-
E/Z Isomerization: The initially formed E-geometry of the dienone intermediate is kinetically stable. Thermal energy or acid catalysis promotes isomerization to the Z-geometry.[12]
-
Cyclodehydration: The Z-isomer readily undergoes a 6π-electrocyclization followed by dehydration to afford the substituted pyridine with complete regiocontrol.[9][12]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly adaptable method for preparing 2,4,6-trisubstituted pyridines.[16] The classic approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[16][17][18]
Expert Insights: The α-pyridinium methyl ketone salt acts as a masked 1,3-dicarbonyl equivalent. The reaction proceeds through a cascade involving a Michael addition, cyclization, and elimination sequence.[16][17] The reaction conditions are generally mild, and it tolerates a wide variety of functional groups on the starting materials.[16][17] Solvent choice can be critical, with glacial acetic acid often serving as both solvent and catalyst.[19]
Reaction Mechanism
The key mechanistic steps are:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.[16]
-
Michael Addition: The ylide adds to the α,β-unsaturated carbonyl compound.[16]
-
Formation of 1,5-Dicarbonyl Intermediate: The initial adduct rearranges to form a 1,5-dicarbonyl compound.[16][20]
-
Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia, followed by cyclization, dehydration, and elimination of the pyridine leaving group to yield the aromatic pyridine product.[17]
The Guareschi-Thorpe Condensation
This classical reaction provides access to substituted 2-pyridones (which exist in equilibrium with their 2-hydroxypyridine tautomers).[21] It traditionally involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[22][23] More modern and eco-friendly versions utilize a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium.[21][24]
Trustworthiness of the Protocol: The use of ammonium carbonate in water is not only a greener alternative but also serves a dual role as both the nitrogen source and a promoter for the reaction, leading to high yields and often allowing for simple product precipitation from the reaction medium.[21][24]
Visualizing the Pathways
To better understand the logical flow of these syntheses, the following diagrams illustrate the core transformations.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 21. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guareschi-Thorpe Condensation [drugfuture.com]
- 23. Guareschi-Thorpe Condensation [drugfuture.com]
- 24. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Pyridine Derivatives as Corrosion Inhibitors for Steel Alloys
Introduction: The Imperative of Corrosion Inhibition
The degradation of metallic materials due to corrosion is a pervasive challenge across numerous industries, from oil and gas to chemical processing and infrastructure. For steel alloys, ubiquitous for their mechanical strength and cost-effectiveness, corrosion represents a significant economic and safety concern.[1] Among the various strategies to mitigate corrosion, the use of organic corrosion inhibitors is a highly effective and practical approach.[2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[2][3]
Pyridine and its derivatives have emerged as a particularly promising class of corrosion inhibitors for steel.[2][4] Their efficacy stems from the presence of the nitrogen heteroatom with its lone pair of electrons, as well as the π-electrons in the aromatic ring.[2][5] These features facilitate strong adsorption onto the steel surface, effectively blocking the active sites for corrosion. This guide provides a comprehensive overview of the application of pyridine derivatives as corrosion inhibitors for steel alloys, detailing their mechanism of action, and providing robust protocols for their evaluation.
Mechanism of Action: A Tale of Surface Adsorption
The primary mechanism by which pyridine derivatives inhibit the corrosion of steel is through adsorption onto the metal surface.[1][2][3] This adsorption can occur through two main types of interactions: physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the pyridine nitrogen can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the formation of a coordinate-type bond between the unshared electron pairs of the nitrogen atom and the vacant d-orbitals of iron atoms on the steel surface.[5] The π-electrons of the pyridine ring can also participate in this bonding.[5] Generally, the adsorption of pyridine derivatives on steel surfaces is a mixed process involving both physisorption and chemisorption.[6][7]
The effectiveness of a pyridine derivative as a corrosion inhibitor is influenced by several factors, including its molecular structure, the presence of substituent groups, and the nature of the corrosive environment.[4] Electron-donating groups on the pyridine ring can increase the electron density on the nitrogen atom, enhancing its ability to donate electrons to the iron atoms and thus strengthening the chemisorption bond.[4]
The formation of this protective inhibitor film on the steel surface can be visualized as follows:
Caption: A typical experimental workflow for evaluating pyridine-based corrosion inhibitors.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| Measured Value | Weight Loss (ΔW) | Corrosion Current Density (icorr) | Charge Transfer Resistance (Rct) |
| Calculated Metric | Corrosion Rate (CR) | Corrosion Rate (proportional to icorr) | Corrosion Rate (inversely proportional to Rct) |
| Inhibition Efficiency (IE%) | IE% = [(CR₀-CRᵢ)/CR₀]x100 | IE% = [(icorr₀-icorrᵢ)/icorr₀]x100 | IE% = [(Rctᵢ-Rct₀)/Rctᵢ]x100 |
Adsorption Isotherm
To understand the interaction between the inhibitor molecules and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). [8]The Langmuir isotherm is often found to be applicable, which assumes monolayer adsorption on a homogeneous surface. [9][10]The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is used to plot the isotherm.
Advanced Characterization and Theoretical Studies
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the steel surface with and without the inhibitor, providing direct evidence of the formation of a protective film. [1][11]
Quantum Chemical Calculations
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of the pyridine derivatives and their inhibition efficiency. [1][12][13]Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) can be correlated with the inhibitor's performance. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO value indicates a greater ability to accept electrons from the metal. [12]
Conclusion
Pyridine derivatives represent a versatile and highly effective class of corrosion inhibitors for steel alloys. A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is crucial for the development and application of new and improved corrosion protection strategies. The integration of experimental techniques with surface analysis and theoretical calculations provides a powerful framework for designing next-generation corrosion inhibitors with enhanced performance and environmental compatibility.
References
-
Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies. [Link]
-
(PDF) Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. ResearchGate. [Link]
-
Al-Nahrain Journal of Science Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science. [Link]
-
(PDF) Adsorption and corrosion inhibition properties of pyridine-2-aldehyde-2-quinolylhydrazone for Q235 steel in acid medium: Electrochemical, thermodynamic, and surface studies. ResearchGate. [Link]
-
Synthesis of New Pyridine Based 1,3,4-Oxadiazole Derivatives and their Corrosion Inhibition Performance on Mild Steel in 0.5 M Hydrochloric Acid. ResearchGate. [Link]
-
Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. Test Engineering and Management. [Link]
-
CATALYTIC SYNTHESIS OF PYRIDINE DERIVATIVES AND THEIR CORROSION INHIBITION PROPERTIES. Zenodo. [Link]
-
Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: a review. Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
Experimental, thermodynamic and quantum chemical studies on adsorption and corrosion inhibition performance of synthesized pyridine derivatives on N80 steel in HCl solution. Semantic Scholar. [Link]
-
Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology. [Link]
-
Pyridine and its derivatives as corrosion inhibitors. Digital Commons @ NJIT. [Link]
-
Quantum chemical study of the inhibition properties of pyridine and its derivatives at an aluminum surface. ResearchGate. [Link]
-
The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium: Complemented with antibacterial studies. ResearchGate. [Link]
-
Imidazole/pyridine-based derivative as a novel protectivity agent for mild steel corrosion in acidic solution: Comprehensive investigations. Elsevier. [Link]
-
Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. Universitas Indonesia. [Link]
-
Pyridine and Its Derivatives as Corrosion Inhibitors. ResearchGate. [Link]
-
(PDF) Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]
-
Adsorption Behaviour of Pyrazolo [3, 4-b] Pyridine on Corrosion of Stainless Steel in HCl Solutions. Science Alert. [Link]
-
The inhibitory effect of bis-2,6-(3,5-dimethylpyrazolyl)pyridine on the corrosion behaviour of mild steel in HCl solution. ResearchGate. [Link]
-
Pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl: Electrochemical, surface and quantum chemical studies. SciSpace. [Link]
-
Some pyridine derivatives as corrosion inhibitors for carbon steel in acidic medium. ResearchGate. [Link]
-
Langmuir isotherm for the adsorption of Py1 and Py2 on the MS surface. ResearchGate. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. [Link]
-
H2S Corrosion control of steel by using pyridine compounds. Emerald Publishing. [Link]
-
Synthesis of New Pyridine Based 1,3,4-Oxadiazole Derivatives and their Corrosion Inhibition Performance on Mild Steel in 0.5 M Hydrochloric Acid. Industrial & Engineering Chemistry Research. [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). Association for Materials Protection and Performance. [Link]
-
Exact calculation of corrosion rates by the weight-loss method. ResearchGate. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
-
Corrosion rate and Corrosion Efficiency -Weight Loss Method. ResearchGate. [Link]
-
4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. National Institutes of Health. [Link]
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate. [Link]
-
(PDF) Potentiodynamic Corrosion Testing. ResearchGate. [Link]
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. [Link]
-
Potentiodynamic. Corrosionpedia. [Link]
-
Potentiodynamic polarization methods. G2MT Labs. [Link]
-
Exact calculation of corrosion rates by the weight-loss method. Experimental Results. [Link]
-
Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate. [Link]
-
Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. MDPI. [Link]
-
Adsorption of organic inhibitors on metal surface: isotherm models. ResearchGate. [Link]
-
Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. "Pyridine and its derivatives as corrosion inhibitors" by Chandrabhan Verma, M. A. Quraishi et al. [digitalcommons.njit.edu]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental, thermodynamic and quantum chemical studies on adsorption and corrosion inhibition performance of synthesized pyridine derivatives on N80 steel in HCl solution | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Rational Design of Anti-Inflammatory Agents from Pyridine and Pyrimidine Scaffolds
Introduction: The Privileged Role of Pyridine and Pyrimidine in Inflammation
Inflammation is a fundamental protective response of the immune system to harmful stimuli, but its dysregulation leads to a spectrum of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of targeted, safe, and effective anti-inflammatory agents remains a critical objective in pharmaceutical research.[1][2]
Within the medicinal chemist's toolkit, pyridine and pyrimidine scaffolds hold a place of distinction. These six-membered nitrogen-containing heterocycles are considered "privileged structures" due to their ability to engage in a wide range of biological interactions, particularly with the active sites of kinases and other enzymes central to the inflammatory cascade.[1][2][3] Their structural versatility allows for precise modification to optimize potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel anti-inflammatory agents built upon these versatile scaffolds, moving from foundational biological principles to practical, field-proven laboratory protocols.
Part 1: Molecular Targets and Mechanistic Insights
A successful drug design campaign begins with a deep understanding of the underlying pathology. Inflammation is not a monolithic process but a complex network of signaling pathways. Pyridine and pyrimidine derivatives have shown remarkable efficacy in modulating several key nodes within this network.
The NF-κB Signaling Pathway: A Master Regulator
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a pivotal mediator of inflammatory responses.[5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.[9] The liberated NF-κB dimer translocates to the nucleus, where it binds to DNA and induces the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][9]
Caption: The canonical NF-κB signaling pathway.
The p38 MAPK Pathway: A Stress-Response Hub
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in cellular responses to stress and inflammation.[10] Its activation leads to the downstream regulation of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibition of p38 MAP kinase is a promising therapeutic strategy.[10] Many potent inhibitors are built around imidazole, pyridine, or pyrimidine scaffolds, which act as competitive inhibitors at the ATP-binding site of the kinase.[10][11]
Caption: The p38 MAPK signaling cascade and point of inhibition.
The JAK-STAT Pathway: A Cytokine Signaling Conduit
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that are critical for mediating signaling from a vast number of cytokine receptors.[12][13][14] Upon cytokine binding, JAKs become activated, phosphorylate the receptor, and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[13] Pyrimidine-based compounds have been successfully developed as potent and selective JAK inhibitors.[14]
Caption: General workflow for synthesis and screening.
Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives via Condensation
This protocol describes a classic and robust method for constructing the 2-aminopyrimidine core from readily available starting materials. [15][16] Materials:
-
β-ketoester or β-dicarbonyl compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (2.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the base (e.g., K₂CO₃) and anhydrous ethanol.
-
Addition of Reagents: Add the guanidine hydrochloride to the stirring suspension. Allow it to stir for 15-20 minutes at room temperature.
-
Substrate Addition: Add the β-dicarbonyl compound (1.0 eq) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Scaffold Elaboration
This protocol details the C-N cross-coupling of a chloro- or bromo-pyrimidine with an amine, a powerful method for installing diverse functional groups. [17][18][19][20] Materials:
-
Halogenated pyrimidine/pyridine (e.g., 2-chloropyrimidine) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed microwave vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the halogenated pyrimidine/pyridine and the amine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C (or as optimized for the specific substrates). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.
Part 3: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered screening cascade is essential for efficiently identifying lead compounds. The process begins with target-specific biochemical assays and progresses to more physiologically relevant cell-based models.
Caption: A typical in vitro screening cascade.
Protocol 6: LPS-Stimulated TNF-α Release Assay in THP-1 Monocytes
This is a gold-standard assay to evaluate the general anti-inflammatory potential of compounds in a cellular context. [21][22]It measures the ability of a compound to inhibit the production of the key pro-inflammatory cytokine, TNF-α.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO (final DMSO concentration <0.1%)
-
Human TNF-α ELISA kit
-
96-well cell culture plates, incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Add PMA (e.g., 50-100 ng/mL) and incubate for 48-72 hours to differentiate the monocytes into macrophage-like cells. The cells will become adherent.
-
Pre-treatment: After differentiation, carefully remove the PMA-containing medium and wash the cells gently with fresh, serum-free medium. Add fresh medium containing various concentrations of the test compounds (or vehicle control, DMSO) to the wells. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (except the unstimulated control) to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37 °C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the TNF-α release) using non-linear regression analysis. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run to ensure the observed inhibition is not due to cell death.
Table 2: Representative In Vitro Screening Data
| Compound ID | Target (IC₅₀, nM) | Cellular (IC₅₀, nM) |
| p38α Kinase Assay | LPS-induced TNF-α | |
| PYR-001 | 15 | 85 |
| PYR-002 | 250 | 1200 |
| PYM-003 | 8 | 50 |
| Reference Drug | 10 | 60 |
Part 4: In Vivo Validation in Animal Models
Promising candidates from in vitro screens must be evaluated in a living system to confirm efficacy and assess their pharmacokinetic and safety profiles. [23][24]
Protocol 8: Carrageenan-Induced Paw Edema Model in Rats
This is a widely used and well-validated model of acute inflammation, ideal for the initial in vivo screening of anti-inflammatory compounds. [3][25][26]The inflammatory response is characterized by a biphasic edema development, involving mediators like histamine, serotonin, bradykinin, and prostaglandins.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Diclofenac, Indomethacin)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Dosing: Administer the test compounds, reference drug, or vehicle control to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.). This is typically done 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis:
-
Calculate the paw edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion and Future Outlook
The pyridine and pyrimidine scaffolds continue to be exceptionally fruitful starting points for the discovery of novel anti-inflammatory agents. Their synthetic tractability and ability to target key inflammatory mediators like NF-κB, p38 MAPK, and JAKs ensure their continued relevance in drug discovery. [1][4]The integrated approach outlined in this guide—combining mechanistic understanding, rational design, robust synthesis, and a hierarchical screening strategy—provides a powerful framework for researchers aiming to translate chemical insights into therapeutic solutions. Future efforts will likely focus on developing inhibitors with even greater kinase selectivity to minimize off-target effects and leveraging computational modeling to accelerate the design-synthesis-test cycle.
References
- Umar, M.I., et al. (2019).
-
Li, W., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
Pargellis, C., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Liu, G., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Kumar, A., et al. (2018). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Bolognesi, M. L., et al. (2006). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry. [Link]
-
Wang, X., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Fassihi, A., et al. (2013). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences. [Link]
-
Kumar, S., & Sharma, P. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Li, W., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. American Chemical Society. [Link]
-
Jayaprakasam, R., et al. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. [Link]
-
Bas-Lando, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. [Link]
-
Liu, G., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
-
Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]
-
Murr, C., et al. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Food and Chemical Toxicology. [Link]
-
Szeląg, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
-
Khan, M. F. P., & Y., A. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. [Link]
-
Patel, H. V., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment. [Link]
-
Verma, P., et al. (2023). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER. [Link]
-
Pawar, V., & Shivakumar, H. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]
-
Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron CRO. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]
-
Sharma, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]
-
Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry. [Link]
-
Yong, Y., et al. (2012). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry. [Link]
-
Jayaprakasam, R., et al. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Ammar, Y. A., et al. (2015). Design and Synthesis of Pyridine-amide Based Compounds Appended Naproxen Moiety as Anti-Microbial and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Wee, S., et al. (2015). Computational Modeling Implicates Protein Scaffolding in p38 Regulation of Akt. PLoS Computational Biology. [Link]
-
Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Reddy, T. S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry. [Link]
-
Al-Shakliah, N. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]
-
Al-Abdullah, E. S., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
Patel, H. V., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials. ResearchGate. [Link]
-
Request PDF. (2011). Synthesis and anti-inflammatory evaluation of some pyrazolo[3,4-b]pyridines. ResearchGate. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Pyrimidine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. ir.vistas.ac.in [ir.vistas.ac.in]
- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpras.com [ijpras.com]
- 26. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Introduction: 5-Hydroxy-3-methylpyridine-2-carbonitrile is a highly functionalized heterocyclic compound, representing a valuable scaffold for the development of novel pharmaceutical agents and agrochemicals. Its synthesis, while achievable through established organic chemistry principles, can present significant challenges in yield optimization and impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the synthetic yield of this target molecule. We will explore a robust synthetic strategy, address common experimental issues in a direct question-and-answer format, and provide detailed protocols to ensure reproducibility and success.
Proposed Synthetic Pathway: A Modified Guareschi-Thorpe Approach
To address the synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile, we propose a variation of the classic Guareschi-Thorpe pyridine synthesis.[1][2] This multicomponent reaction strategy is advantageous due to its convergence, atom economy, and the use of readily accessible starting materials.[3][4] The core of this approach is the base-catalyzed cyclocondensation of an active methylene nitrile with a β-dicarbonyl equivalent.
Proposed Reaction:
The synthesis proceeds via the base-catalyzed condensation of 2-cyanopropanamide (providing the C2, C3, and nitrogen atoms, along with the C3-methyl group) and malondialdehyde (providing the C4, C5, and C6 atoms). The reaction cascade involves a Knoevenagel condensation, a Michael addition, and subsequent intramolecular cyclization/dehydration to form the aromatic pyridine ring.[3][5][6]
Caption: Proposed synthetic route to the target molecule.
Detailed Experimental Protocol
This protocol provides a baseline for conducting the synthesis. Optimization of these parameters is discussed in the Troubleshooting and FAQ sections.
Materials:
-
2-Cyanopropanamide (1.0 eq)
-
1,1,3,3-Tetramethoxypropane (1.1 eq, precursor to malondialdehyde)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous, ~0.5 M concentration of limiting reagent)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In Situ Generation of Malondialdehyde: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,3,3-tetramethoxypropane and a 1 M HCl solution. Stir vigorously at 40°C for 1 hour to hydrolyze the acetal.[7] Neutralize the solution carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude malondialdehyde, which should be used immediately.
-
Condensation and Cyclization: To a new flask, add the freshly prepared malondialdehyde, 2-cyanopropanamide, and anhydrous ethanol.
-
Add piperidine (catalyst) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Recommended mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL) to remove residual piperidine.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford the pure 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting materials and a low yield of the desired product. What are the primary causes?
A: Low conversion is a common issue stemming from several critical parameters. Let's break down the likely culprits:
-
Reagent Quality and Reactivity:
-
Malondialdehyde Instability: Malondialdehyde is prone to polymerization and self-condensation, especially under acidic or basic conditions.[7][8] It is crucial to use it immediately after its in-situ generation from 1,1,3,3-tetramethoxypropane. If the precursor has been stored improperly or for a long time, its quality may be compromised.
-
Purity of 2-Cyanopropanamide: Ensure the purity of your 2-cyanopropanamide. Impurities can inhibit the reaction or lead to side products.
-
-
Catalyst Selection and Concentration:
-
The Role of the Base: The choice of base is critical. A weak base like piperidine is generally preferred because it catalyzes the initial Knoevenagel condensation without causing excessive self-condensation of the reactants.[5] A strong base (e.g., sodium ethoxide) can deprotonate the active methylene compound too aggressively, potentially leading to undesired Thorpe-type self-condensation of 2-cyanopropanamide.[9][10]
-
Catalyst Loading: Too little catalyst will result in a sluggish reaction. Too much can promote side reactions. A catalytic amount (10-20 mol%) is typically optimal.
-
-
Reaction Temperature: While refluxing ethanol is a good starting point, the optimal temperature can be solvent and substrate-dependent. If the reaction is slow, a higher boiling point solvent like n-butanol could be considered. Conversely, if side product formation is high, a lower temperature may be beneficial, albeit with a longer reaction time.
Problem 2: Complex Product Mixture and Byproduct Formation
Q: My crude ¹H NMR and TLC show multiple spots, indicating significant byproduct formation. What are the most common side reactions in this synthesis?
A: Multicomponent reactions can have competing pathways.[4] Understanding these is key to optimizing for your desired product.
-
Thorpe-Ziegler Self-Condensation: 2-cyanopropanamide, as an active methylene nitrile, can undergo base-catalyzed self-condensation to form dimer or trimer impurities.[9][11] This is more prevalent with stronger bases or higher temperatures.
-
Malondialdehyde Polymerization: As mentioned, malondialdehyde is unstable and can polymerize into a complex mixture, reducing the amount available for the desired reaction.[12] This is often observed as an insoluble, tar-like substance in the reaction flask.
-
Incomplete Cyclization/Dehydration: The reaction proceeds through several intermediates. If the final dehydration step to form the aromatic pyridine ring is inefficient, you may isolate dihydropyridine or other acyclic intermediates. This can sometimes be addressed by extending the reaction time or adding a mild acid during workup to promote dehydration.
Caption: Competing reaction pathways in the synthesis.
Problem 3: Difficulty with Product Purification
Q: The crude product is a sticky oil or streaks badly on my silica gel column. How can I effectively purify it?
A: The target molecule has both a hydroxyl group (acidic) and a pyridine nitrogen (basic), making it polar and potentially challenging to purify via standard chromatography.[13]
-
Acid-Base Extraction: The phenolic hydroxyl group (pKa ~8-10) and the pyridine nitrogen (pKa ~3-5) give the molecule amphoteric properties. During workup, ensure the pH is adjusted correctly. Washing with dilute acid removes basic impurities (like piperidine), while a subsequent wash with a very dilute base (e.g., 5% NaHCO₃) could remove acidic byproducts, but be cautious as it may also deprotonate and extract your product into the aqueous layer. A final neutral pH is often best before extraction.
-
Chromatography Technique:
-
Streaking on Silica: Streaking is common for polar, basic compounds on acidic silica gel.[13] To mitigate this, you can add a small amount of triethylamine (~0.5-1%) or ammonia to your mobile phase to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: If silica fails, consider using a different stationary phase. Alumina (neutral or basic) can be effective for purifying basic compounds.[13] For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.[14][15]
-
-
Recrystallization: If a solid crude product is obtained, recrystallization is a powerful purification technique. Screen various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexane) to find a system where the product is soluble when hot but sparingly soluble when cold.[16]
Frequently Asked Questions (FAQs)
Q1: Can I use a malondialdehyde equivalent instead of generating it in situ? A: Yes. Besides 1,1,3,3-tetramethoxypropane, other stable precursors like malondialdehyde bis(dimethyl acetal) can be used. Another effective strategy is to use sodium 3,3-dimethoxyprop-1-en-1-olate. These are often more stable and can provide more consistent results.
Q2: What is the optimal base for this reaction? A: A weak secondary amine base like piperidine or pyrrolidine is highly recommended as it effectively catalyzes the Knoevenagel condensation step without promoting unwanted side reactions.[5][17] While stronger bases like alkoxides can work, they require more stringent control of temperature and stoichiometry to avoid byproduct formation.[9]
Q3: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting materials and the product spot (e.g., 40-50% ethyl acetate in hexane). Staining with potassium permanganate (KMnO₄) can be helpful as the product's pyridine ring is susceptible to oxidation. Alternatively, LC-MS is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product's mass peak (m/z).
Q4: Are there alternative synthetic routes to consider if this one fails? A: Yes, several other strategies exist for constructing substituted pyridines. One notable alternative is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, though this often requires more specialized starting materials and catalysts. Another approach involves starting with a pre-functionalized pyridine ring and performing functional group interconversions, though this can be lower yielding and involve more steps. Multicomponent reactions, like the one proposed, generally offer the most direct route.[18][19]
Summary of Key Optimization Parameters
| Parameter | Sub-Optimal Condition | Consequence | Recommended Action | Scientific Rationale |
| Base Catalyst | Strong Base (e.g., NaOEt) | Low yield, Thorpe self-condensation byproduct.[9] | Use a weak base (Piperidine, 10-20 mol%). | A weak base favors the initial Knoevenagel condensation over premature deprotonation and self-reaction of the nitrile component.[5] |
| Temperature | Too low (<60°C) | Very slow or stalled reaction. | Reflux in ethanol (~78°C) or n-butanol (~117°C). | Provides sufficient activation energy for the cyclization and dehydration steps to proceed at a reasonable rate. |
| Temperature | Too high (>120°C) | Increased tar/polymer formation. | Use the lowest temperature that allows for a reasonable reaction rate. | Minimizes the thermal decomposition and polymerization of reactive intermediates like malondialdehyde.[8] |
| Reactant Quality | Aged/impure malondialdehyde | Polymerization, low yield of desired product. | Generate malondialdehyde in situ and use immediately. | Malondialdehyde is unstable and reactive; fresh preparation ensures maximum availability for the main reaction.[7][12] |
| Purification | Standard silica chromatography | Severe product streaking, poor separation. | Use a mobile phase with 0.5% triethylamine or switch to neutral alumina/reverse-phase chromatography. | Neutralizing the acidic silica surface or using a different stationary phase prevents strong ionic interactions with the basic pyridine nitrogen, allowing for better elution.[13][15] |
References
-
Reddy, M. V., et al. (n.d.). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]
-
JoVE. (2023). Video: Conjugate Addition of Enolates: Michael Addition. Available at: [Link]
-
Kasture, M., et al. (2018). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Available at: [Link]
-
NCBI Bookshelf. (1999). Malonaldehyde (Malondialdehyde). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]
-
McNulty, L. M., et al. (2012). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. Available at: [Link]
-
Itoh, T., et al. (2009). Michael Addition of Active Methylene Compounds to α,β-Unsaturated Ketones in Dimethyl Sulfoxide. Journal of the Chinese Chemical Society. Available at: [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]
-
Martins, M. A. P., et al. (2020). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Malondialdehyde. Available at: [Link]
-
YouTube. (2022). Michael Addition (reaction with mechanism). Available at: [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. Available at: [Link]
-
YouTube. (2021). Thorpe-Ziegler Reaction Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Available at: [Link]
-
Morales, M., et al. (2019). Malondialdehyde: Facts and Artifacts. PubMed Central. Available at: [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
MDPI. (2023). Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. Available at: [Link]
-
Bull, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PubMed Central. Available at: [Link]
-
Taylor & Francis. (n.d.). Malondialdehyde – Knowledge and References. Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Available at: [Link]
-
Bohrium. (2022). A-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. Available at: [Link]
Sources
- 1. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Michael Addition [organic-chemistry.org]
- 7. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 8. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Pyridine Carbonitriles
Welcome to the technical support center for the purification of substituted pyridine carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic properties of this scaffold—stemming from the basic pyridine nitrogen and the electron-withdrawing nitrile group—often introduce specific purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to streamline your purification workflows.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of substituted pyridine carbonitriles.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe tailing or streaking of the product spot on a silica gel TLC plate. | The basic pyridine nitrogen is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to a non-ideal equilibrium between the stationary and mobile phases. | 1. Mobile Phase Modification : Add a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide in the polar co-solvent (e.g., methanol) is effective.[2][3] This neutralizes the acidic sites on the silica.[2] 2. Stationary Phase Change : Switch to a more inert stationary phase. Neutral or basic alumina can be effective for the purification of amines and other basic compounds.[1] Alternatively, consider using deactivated silica gel.[1] |
| Product decomposes or is lost during column chromatography. | The compound is sensitive to the acidic nature of standard silica gel.[4][5] The prolonged contact time during column chromatography exacerbates this issue. | 1. Deactivate the Silica : Before running the column, flush the packed silica gel with a solution of your eluent containing 1-2% triethylamine to neutralize the stationary phase.[4][6] 2. Minimize Contact Time : Use flash chromatography with slightly higher pressure to speed up the elution. 3. Alternative Media : Use a less acidic medium like Florisil or alumina.[1] Always run a preliminary TLC on these media to ensure your separation is viable. |
| The crude product is an oil and fails to crystallize. | Impurities are present that are depressing the melting point and inhibiting lattice formation. The product may be inherently a low-melting solid or an oil at room temperature. Residual solvent is plasticizing the solid. | 1. Trituration : Add a small amount of a solvent in which your product is insoluble (but impurities might be soluble), such as cold hexanes or diethyl ether. Sonicate or vigorously stir the mixture to induce crystallization. 2. Chromatography First : Purify a small batch by column chromatography to obtain a highly pure seed crystal. Use this seed crystal to induce crystallization in the bulk sample.[7] 3. High Vacuum : Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent. |
| Product co-elutes with a closely-related impurity. | The chosen eluent system does not provide sufficient resolution between the product and the impurity. | 1. Optimize Solvent System : Systematically screen different solvent systems. Focus on changing the nature of the solvents, not just the ratio. For example, switch from ethyl acetate/hexane to dichloromethane/methanol. 2. Use a Different Stationary Phase : If solvent optimization fails, reverse-phase chromatography (C18 silica) may provide a different selectivity, as it separates based on polarity in a reverse manner.[1] |
| Low recovery after recrystallization. | The chosen solvent is too good; the product has significant solubility even at low temperatures.[8] Too much solvent was used during the dissolution step.[8] | 1. Use a Solvent/Anti-Solvent System : Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone).[9] Then, slowly add a "bad" or "anti-solvent" (e.g., water, hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify and then allow to cool slowly.[7] 2. Concentrate the Mother Liquor : After filtering the first crop of crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals.[9] |
Part 2: Purification Workflow & Decision Making
The choice of purification strategy depends on the nature of the crude product and the impurities present. The following diagram outlines a general decision-making workflow.
Caption: Figure 1. Decision workflow for purification.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography solvent system for a novel pyridine carbonitrile? A1: Start with a moderately polar solvent system like 20-30% ethyl acetate in hexanes and run a TLC. Based on the Rf value, you can adjust the polarity. If the spot remains at the baseline (Rf=0), switch to a more polar system like 5% methanol in dichloromethane.[3][5] Always add 0.5-1% triethylamine to your eluent system to prevent streaking.[2][4]
Q2: My compound is very polar and won't move off the baseline even in 20% methanol/DCM. What should I do? A2: For very polar compounds, you may need a more aggressive solvent system.[5] A common system for highly polar basic compounds is a mixture of dichloromethane, methanol, and ammonium hydroxide.[2] A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 5-10% of this stock solution can be used in dichloromethane as the eluent.[5] Alternatively, reverse-phase chromatography is an excellent option where polar compounds elute faster.[1]
Q3: How can I remove colored impurities from my solid product? A3: If the colored impurities are minor, they can often be removed during recrystallization. After dissolving your crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Boil the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Then, allow the filtered solution to cool and crystallize.
Q4: When should I choose recrystallization over chromatography? A4: Recrystallization is ideal when you have a solid crude product with a relatively high purity (>85-90%) and the impurities have different solubility profiles than your product.[8][10] It is often more scalable and cost-effective than chromatography. Chromatography is necessary when dealing with oils, complex mixtures with multiple components, or when impurities have very similar polarity to the desired product.[11][12]
Q5: Can the nitrile group react or hydrolyze during purification? A5: The nitrile group is generally stable under standard purification conditions (neutral silica/alumina, common organic solvents). However, it can be susceptible to hydrolysis to a carboxamide or carboxylic acid under strongly acidic or basic conditions, especially with prolonged heating. Avoid using harsh acidic or basic conditions (e.g., refluxing in strong aqueous acid/base) during workup or purification unless you are certain of your compound's stability.
Part 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Base-Modified Eluent
This protocol is designed for purifying acid-sensitive or basic pyridine carbonitriles that exhibit tailing on standard silica gel.
-
TLC Analysis : Determine an appropriate solvent system using TLC. A good target Rf value for your product is ~0.3. Add 1% triethylamine (Et₃N) to the developing solvent to check for improved spot shape.
-
Column Packing (Slurry Method) :
-
Choose an appropriately sized column.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane + 1% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended) :
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.[13]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution :
-
Begin eluting with the starting solvent system.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a single isocratic system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Two-Solvent Recrystallization
This method is effective when finding a single ideal solvent is difficult.[7]
-
Solvent Selection : Identify a "soluble" solvent in which your compound is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible (e.g., Ethanol/Water, Acetone/Hexane).[9][10]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount required to just dissolve the solid at the boiling point.[8]
-
Induce Saturation : While keeping the solution hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Clarification : Add 1-2 drops of the hot "soluble" solvent to make the solution clear again.
-
Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]
-
Chilling : Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[7]
-
Collection & Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold anti-solvent (or the solvent mixture) to remove any adhering mother liquor.[8]
-
Drying : Dry the crystals in a vacuum oven until a constant weight is achieved.
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Silver, J. (2014). When basification of silica gel is required, before using Column chromatography?
- Dyslexic_Kitten. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit.
- Chemistry For Everyone. (2023). How To Neutralize Silica Gel? YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Williamson, K. L., & Masters, K. M. (n.d.).
- University of California, Los Angeles (UCLA) Department of Chemistry. (n.d.).
- BenchChem. (2025).
- University of Calgary, Department of Chemistry. (n.d.).
- Occidental College, Department of Chemistry. (n.d.).
- ChemistryViews. (2012).
- BenchChem. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- organiker. (2015). Column chromatography & TLC on highly polar compounds? Reddit.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- ResearchGate. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
- Mir, E., & Hazeri, N. (2023).
- Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage. RSC Publishing.
- Semantic Scholar. (2005).
- National Institutes of Health (NIH). (2023).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2024).
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. rubingroup.org [rubingroup.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and identify potential side products.
Introduction
The synthesis of substituted pyridines, such as 5-Hydroxy-3-methylpyridine-2-carbonitrile, is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the hydroxyl, methyl, and nitrile groups on the pyridine ring offers a versatile scaffold for creating a wide array of bioactive molecules.[1] However, the synthesis is not without its challenges. The reaction pathways can be sensitive to reaction conditions, leading to the formation of various side products that can complicate purification and reduce the yield of the desired compound.
This guide will delve into the common issues encountered during the synthesis, focusing on the identification and mitigation of side products. We will explore the underlying reaction mechanisms and provide practical, field-proven solutions to optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Question 1: My reaction is producing a significant amount of a dimeric species. What is it and how can I prevent its formation?
Answer:
A common side product in reactions involving malononitrile is its dimer, 2-amino-1,1,3-tricyanopropene.[3][4] This dimerization occurs under basic conditions, which are often necessary for the primary condensation reaction.[3] Malononitrile dimer is a highly reactive species itself and can participate in various cyclization reactions, leading to a complex mixture of products.[3][5][6]
Causality and Mechanism:
The formation of the malononitrile dimer is a base-catalyzed self-condensation. A base abstracts an acidic α-proton from one molecule of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second molecule of malononitrile. Subsequent proton transfer and tautomerization lead to the stable enamine structure of the dimer.
Mitigation Strategies:
-
Control of Basicity: The choice and stoichiometry of the base are critical. A weaker base or a stoichiometric amount of a stronger base can minimize the self-condensation of malononitrile.
-
Order of Addition: Adding the base slowly to the reaction mixture containing the other reactants can help to ensure that the primary reaction is favored over the dimerization.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization.
Question 2: I am observing the formation of an isomeric pyridine by-product. What could be the cause?
Answer:
The formation of isomeric pyridine derivatives is a possibility, especially in multi-component reactions. The regioselectivity of the cyclization step is highly dependent on the reaction conditions and the nature of the starting materials. For instance, in reactions involving α,β-unsaturated carbonyl compounds and malononitrile, different cyclization pathways can lead to various isomers.[7]
Troubleshooting Isomer Formation:
| Parameter | Effect on Isomer Formation | Recommended Action |
| Catalyst | The choice of catalyst can significantly influence the regioselectivity of the reaction. | Screen different catalysts (e.g., Lewis acids, Brønsted acids, or bases) to find the optimal conditions for the desired isomer. |
| Solvent | The polarity of the solvent can affect the stability of reaction intermediates and transition states, thereby influencing the product distribution. | Experiment with a range of solvents with varying polarities. |
| Temperature | Higher temperatures can sometimes lead to the formation of thermodynamically more stable isomers, which may not be the desired product. | Optimize the reaction temperature to favor the kinetically controlled formation of the target isomer. |
Question 3: My final product seems to have undergone hydrolysis. How can I identify and prevent this?
Answer:
The nitrile group in 5-Hydroxy-3-methylpyridine-2-carbonitrile is susceptible to hydrolysis, particularly under acidic or basic conditions, to form either the corresponding amide (5-hydroxy-3-methylpyridine-2-carboxamide) or carboxylic acid (5-hydroxy-3-methylpyridine-2-carboxylic acid).[8]
Identification of Hydrolysis Products:
-
Mass Spectrometry (MS): Look for masses corresponding to the addition of one molecule of water (amide) or two molecules of water (carboxylic acid) to the parent compound.
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch (around 1650-1750 cm⁻¹) and N-H stretches (for the amide) would indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons near the cyano group can be indicative of hydrolysis.
Prevention of Hydrolysis:
-
Control pH: Maintain a neutral pH during workup and purification to minimize acid- or base-catalyzed hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the introduction of water into the reaction mixture.
-
Temperature: Avoid excessive heat during purification, as this can accelerate hydrolysis.
Question 4: What analytical techniques are best suited for identifying and quantifying the main product and its impurities?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction mixture.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): Use TLC for rapid, qualitative monitoring of the reaction progress and to get a preliminary idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its impurities.[9] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS can provide excellent separation and identification based on mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and any isolated impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., -OH, -C≡N, C=O) in your products.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds of interest have significant absorbance.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standards of your starting materials and, if possible, any suspected side products to aid in peak identification.
Reaction Mechanisms and Side Product Formation
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile. A common synthetic route involves a variation of the Thorpe-Ziegler reaction or a multi-component reaction.[10][11][12][13][14]
Thorpe-Ziegler Type Cyclization
This reaction involves the base-catalyzed intramolecular condensation of a dinitrile.[10][12] In the context of our target molecule, a plausible precursor would be a dinitrile that can cyclize to form the pyridine ring.
Caption: Synthetic pathway and potential side reactions.
Knoevenagel Condensation and Subsequent Reactions
Another common approach involves an initial Knoevenagel condensation between an aldehyde (or ketone) and an active methylene compound like malononitrile.[15][16][17][18][19] The resulting product can then undergo further reactions to form the pyridine ring.
Caption: Knoevenagel condensation pathway and a potential side reaction.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis Pathways with 2-Cyano-5-hydroxypyridine for Hydroxypyridine Derivatives.
- Various Authors. (n.d.). ResearchGate Publications on Malononitrile Dimer.
- Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction.
- Khafizova, L. et al. (n.d.). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- PubMed. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs.
- Various Authors. (n.d.). ResearchGate Publications on Heterocyclization reactions using malononitrile dimer.
- Wikipedia. (n.d.). Thorpe reaction.
- Various Authors. (n.d.). ResearchGate Publications on the reaction of malononitrile dimer with isothiocyanates.
- ResearchGate. (n.d.). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler.
- HETEROCYCLES. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES.
- University of Michigan. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Various Authors. (n.d.). Analytical Methods.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Santa Cruz Biotechnology. (n.d.). 2-Cyano-5-hydroxypyridine.
- ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- Sigma-Aldrich. (n.d.). 2-Cyano-5-hydroxypyridine.
- MDPI. (n.d.). Recent Developments on Five-Component Reactions.
- Reddit. (n.d.). Condensation reaction help needed.
- ChemicalBook. (n.d.). 2-Cyano-5-hydroxypyridine.
- Various Authors. (2021, September 15). Analytical Separation Methods.
- ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
- Quora. (2024, March 14). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?.
- NIH. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
- MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives.
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile.
- Chem-Impex. (n.d.). 5-Bromo-2-cyano-3-methylpyridine.
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile.
- Ascendex Scientific, LLC. (n.d.). 5-AMINO-3-METHYLPYRIDINE-2-CARBONITRILE.
- ChemicalBook. (n.d.). 5-Hydroxy-3-methylpyridine-2-carbonitrile Product Description.
- Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. quora.com [quora.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Ring Formation
Welcome to the Technical Support Center for Pyridine Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This resource is structured to address specific issues you may encounter, ensuring that every protocol described is a self-validating system.
Troubleshooting Guide: Common Issues in Pyridine Synthesis
This section addresses specific problems in a question-and-answer format, providing insights into their root causes and offering actionable solutions.
Issue 1: Low or No Yield in Hantzsch Pyridine Synthesis
Question: I am performing a Hantzsch synthesis to obtain a 1,4-dihydropyridine, but my yields are consistently low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Hantzsch synthesis, a multicomponent reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, are a common challenge.[1][2] The issue often stems from suboptimal reaction conditions or incomplete subsequent oxidation to the pyridine.[2][3]
Probable Causes & Solutions:
-
Harsh Reaction Conditions: The classical Hantzsch synthesis often requires high temperatures and long reaction times, which can lead to product decomposition.[2]
-
Optimization: Consider alternative energy sources like microwave irradiation or ultrasonic irradiation, which have been shown to improve yields and reduce reaction times.[2] For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles can lead to yields exceeding 90%.[2][4]
-
-
Inefficient Catalysis: The choice and activity of the catalyst are critical.
-
Optimization: While traditional methods might not use a catalyst, modern variations benefit greatly from them. Lewis acids like aluminum chloride (AlCl₃) or ceric ammonium nitrate (CAN) can activate the reactants and facilitate bond formation.[2][5] CAN, for example, can enable the reaction to proceed at room temperature in the absence of a solvent.[2]
-
-
Poor Solvent Choice: The solvent plays a significant role in the reaction's efficiency.
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[2][3]
Issue 2: Side Product Formation in Kröhnke Pyridine Synthesis
Question: In my Kröhnke synthesis, I am observing significant side products, complicating purification and reducing the yield of my target 2,4,6-trisubstituted pyridine. How can I minimize these unwanted reactions?
Answer: The Kröhnke synthesis, which involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source (commonly ammonium acetate), is valued for its versatility.[7][8][9] However, side reactions can be a major hurdle.
Probable Causes & Solutions:
-
Self-Condensation: The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at elevated temperatures.[7]
-
Optimization: Control the addition of reagents, perhaps by adding one reactant slowly to the reaction mixture. Optimizing the temperature is also crucial; running the reaction at the lowest effective temperature can disfavor this side reaction.[10]
-
-
Michael Adduct Accumulation: The initial Michael addition product may fail to cyclize efficiently, leading to its accumulation as a major byproduct.[11]
-
Optimization: The cyclization step is often promoted by the nitrogen source and heat. Ensure you are using a sufficient excess of ammonium acetate.[7] The choice of solvent is also key; glacial acetic acid is commonly used as it can act as both a solvent and a catalyst for the dehydration and aromatization steps.[7][11]
-
-
Impure Starting Materials: Impurities in the α-pyridinium methyl ketone salt or the α,β-unsaturated carbonyl compound can lead to a variety of side products.[7][10]
-
Optimization: Always use purified starting materials. The α,β-unsaturated carbonyl should be free from polymers, and the pyridinium salt should be thoroughly dried.[10]
-
Issue 3: Poor Regioselectivity in Bohlmann-Rahtz Pyridine Synthesis
Question: I am attempting a Bohlmann-Rahtz synthesis to create a polysubstituted pyridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity of this reaction?
Answer: The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes cyclodehydration.[12][13] Controlling regioselectivity is a common challenge, especially with unsymmetrical reactants.
Probable Causes & Solutions:
-
High Reaction Temperatures: The thermal cyclodehydration step often requires high temperatures, which can lead to competing reaction pathways and loss of regioselectivity.[4][6]
-
Optimization: The use of acid catalysis can significantly lower the required temperature for cyclodehydration.[12][13] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) have been shown to be effective.[4][12][13] Solid-supported acid catalysts like Amberlyst-15 are also a good option for milder conditions and easier workup.[4]
-
-
Steric and Electronic Effects: The substitution pattern of the enamine and alkynone precursors will influence the regiochemical outcome based on steric hindrance and electronic effects.
-
Optimization: While challenging to alter without changing the target molecule, understanding these effects can help predict the major regioisomer. In some cases, a stepwise approach where the aminodiene intermediate is isolated and then subjected to carefully controlled cyclization conditions can improve selectivity.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in pyridine ring formation?
A1: Catalysts play a crucial role in many pyridine syntheses by activating reactants, lowering activation energies, and often enabling reactions to proceed under milder conditions.[5]
-
Lewis Acids (e.g., AlCl₃, ZnBr₂): These accept a pair of electrons, activating carbonyl compounds towards nucleophilic attack.[5][13]
-
Brønsted Acids (e.g., acetic acid, PTSA): These can catalyze condensation and dehydration steps.[2][11]
-
Transition Metals (e.g., Palladium, Rhodium, Iron): These are often used in cross-coupling reactions to introduce substituents onto a pre-formed pyridine ring or in cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles.[5][14][15]
-
Base Catalysts (e.g., NaOH, KOt-Bu): These can be used to deprotonate reactants, making them more nucleophilic.[5]
Q2: How does solvent choice impact the success of a pyridine synthesis?
A2: The solvent can significantly influence reaction rates, yields, and even the reaction pathway.[6] Key factors to consider are:
-
Polarity: The solvent's polarity affects the solubility of reactants and intermediates. Polar aprotic solvents like acetonitrile or DMSO can be effective in certain multicomponent reactions.[16]
-
Protic vs. Aprotic: Protic solvents like ethanol or acetic acid can participate in the reaction by protonating intermediates, which can be beneficial in steps like dehydration.[6][13]
-
"Green" Solvents: Modern protocols are increasingly exploring more environmentally friendly options. Water, particularly in the form of aqueous micelles, has been shown to be a highly effective medium for reactions like the Hantzsch synthesis.[2][3] Ionic liquids are another green alternative.[2]
Q3: What are the typical temperature ranges for common pyridine syntheses, and what happens if I deviate from them?
A3: Temperature is a critical parameter.[6] Deviating from the optimal range can have significant consequences.
-
Too Low: The reaction may be sluggish or incomplete, resulting in low conversion of starting materials.[6]
-
Too High: This can lead to the decomposition of reactants, intermediates, or the final product. It can also promote the formation of unwanted side products, such as polymers or tars, making purification difficult.[6][7]
| Synthesis Method | Typical Temperature Range | Potential Issues with High Temp. |
| Hantzsch | Room Temp. to Reflux | Decomposition, side reactions |
| Kröhnke | 80 - 140 °C[7][10] | Decomposition, self-condensation[7][10] |
| Bohlmann-Rahtz | High (often >150 °C without catalyst) | Decomposition, poor regioselectivity[6][17] |
| Guareschi-Thorpe | ~80 °C[18][19] | Potential for side reactions |
Q4: I am working with substrates that have sensitive functional groups. What strategies can I employ to avoid their degradation?
A4: Protecting sensitive functional groups is a common challenge in organic synthesis.
-
Milder Catalysts: If your substrate is acid-sensitive, replace strong acids with milder alternatives. For example, in the Bohlmann-Rahtz synthesis, a solid-supported acid like Amberlyst-15 can be used instead of strong Brønsted or Lewis acids.[12]
-
Lower Reaction Temperatures: As mentioned, using catalysts can often allow for lower reaction temperatures, which will be gentler on sensitive functionalities.
-
Protecting Groups: For highly sensitive groups, the use of appropriate protecting groups that are stable to the reaction conditions but can be removed later is a standard strategy.
-
Modern Methods: Explore newer synthetic methods that are specifically designed to be more tolerant of various functional groups. Transition metal-catalyzed reactions, for example, often proceed under neutral and mild conditions.[14]
Visualizations and Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in a typical pyridine synthesis.
Caption: A systematic workflow for troubleshooting low reaction yields.
Generalized Hantzsch Pyridine Synthesis Mechanism
This diagram illustrates the key steps in the Hantzsch synthesis, from the initial condensations to the final aromatization.
Caption: Key mechanistic steps of the Hantzsch Pyridine Synthesis.
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis using Ultrasonic Irradiation
This protocol is an example of a modern, higher-yield variation of the Hantzsch synthesis.[2]
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) to form an aqueous micellar solution.
-
Catalyst Addition: Add p-toluenesulfonic acid (PTSA) (10 mol%).
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 1,4-dihydropyridine by column chromatography or recrystallization.
-
Oxidation (if required): If the final pyridine is desired, dissolve the purified dihydropyridine in glacial acetic acid and add an oxidizing agent (e.g., ceric ammonium nitrate or chromium trioxide) and heat as necessary.
Protocol 2: Acid-Catalyzed Bohlmann-Rahtz Synthesis
This one-pot protocol uses acid catalysis to avoid the high temperatures of the traditional method.[4][13]
-
Reagent Setup: To a solution of the enamine (1 mmol) in toluene, add the ethynyl ketone (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid such as Yb(OTf)₃ (20 mol%) or a Brønsted acid like acetic acid (a 5:1 mixture of toluene:acetic acid can be used as the solvent system).[13]
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the formation of the pyridine product by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC. (2025).
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (n.d.). Benchchem.
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357-25365. [Link]
- Metal-catalysed Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing.
-
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. Retrieved from [Link]
-
Advances on the biosynthesis of pyridine rings. (2021). PubMed Central. Retrieved from [Link]
- Troubleshooting low yield in Kröhnke pyridine synthesis. (n.d.). Benchchem.
-
Pyridine – High-Purity Solvent. (n.d.). Consolidated Chemical. Retrieved from [Link]
- Guareschi-Thorpe Condensation. (n.d.). Merck Index.
- Pyridine Synthesis Optimization: A Technical Support Center. (n.d.). Benchchem.
- Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
- Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide. (n.d.). Benchchem.
-
Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimized reaction conditions for the synthesis of pyridine 6. (n.d.). ResearchGate. Retrieved from [Link]
- Technical Support Center: Kröhnke Pyridine Synthesis. (n.d.). Benchchem.
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2015). The Journal of Organic Chemistry. Retrieved from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). ResearchGate. Retrieved from [Link]
-
The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2007). ResearchGate. Retrieved from [Link]
-
Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.
-
Hantzsch synthesis of pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
-
Hantzsch Dihydropyridine Synthesis Mechanism. (2023). YouTube. Retrieved from [Link]
- Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson.
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. (2020). ResearchGate. Retrieved from [Link]
-
Oxidative Synthesis of Kröhnke Pyridines. (2018). ChemistryViews. Retrieved from [Link]
-
Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Bohlmann–Rahtz Pyridine Synthesis. (n.d.). J&K Scientific LLC.
-
Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]
-
Pyridines – synthesis, reactions and applications. (2021). YouTube. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]
- Pyridines. (n.d.). GCW Gandhi Nagar Jammu.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
-
Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 15. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile in Solution
This guide is intended for researchers, scientists, and drug development professionals working with 5-Hydroxy-3-methylpyridine-2-carbonitrile. As a valued partner in your research, we have compiled this comprehensive technical resource to address potential stability issues you may encounter when handling this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Profile of 5-Hydroxy-3-methylpyridine-2-carbonitrile
5-Hydroxy-3-methylpyridine-2-carbonitrile is a substituted pyridine derivative with functional groups that, while integral to its intended activity, can also be susceptible to degradation under certain experimental conditions. The molecule's stability is primarily influenced by its hydroxypyridine and carbonitrile moieties. Understanding the potential degradation pathways of these groups is crucial for designing robust experimental protocols and for the accurate interpretation of analytical data.
A key characteristic of hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn can affect the molecule's reactivity and degradation profile.
This guide will walk you through the most common stability-related questions, provide detailed troubleshooting steps, and offer protocols for assessing the stability of your compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile in solution?
A1: The stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the nitrile group.
-
Solvent: The choice of solvent can affect the tautomeric equilibrium and the rate of degradation. Protic solvents, in particular, may participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.
-
Light: Exposure to light, especially UV light, may lead to photodegradation of the pyridine ring.[1][2][3][4][5]
-
Presence of Oxidizing Agents: The hydroxypyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis of the Nitrile Group: The carbonitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions. This typically occurs in a stepwise manner, first forming a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid.[6][7][8][9][10]
-
Oxidation of the Hydroxypyridine Ring: The electron-rich pyridine ring, activated by the hydroxyl group, is susceptible to oxidation. This can lead to the formation of various oxidized species, potentially including N-oxides or ring-opened products.
-
Photodegradation: Pyridine and its derivatives can undergo degradation upon exposure to UV light.[1][2][3] The specific photoproducts can be complex and may include ring-opened species or polymeric material.
Q3: How should I prepare and store stock solutions of 5-Hydroxy-3-methylpyridine-2-carbonitrile?
A3: To maximize the stability of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing stock solutions. If an aqueous buffer is required for your experiment, prepare the stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: I am observing a decrease in the concentration of my compound over time in my cell culture medium. What could be the cause?
A4: A decrease in concentration in cell culture medium can be due to several factors:
-
Chemical Instability: The compound may be degrading in the aqueous, near-neutral pH environment of the cell culture medium, which is typically buffered around pH 7.4.
-
Metabolism: If you are working with live cells, the compound may be metabolized by cellular enzymes.
-
Adsorption: The compound may adsorb to the surface of the plasticware (e.g., flasks, plates, pipette tips).
-
Precipitation: If the concentration of the compound exceeds its solubility in the medium, it may precipitate out of solution.
To investigate this, you should perform a stability study of the compound in the cell-free medium under the same incubation conditions (temperature, CO2) to distinguish between chemical degradation and cell-mediated metabolism.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first sign of a stability problem. If you are observing high variability between replicate experiments or a drift in your results over time, consider the stability of your compound as a potential root cause.
-
Troubleshooting Steps:
-
Verify Solution Preparation: Ensure that your stock solutions are being prepared consistently and that the solid compound is fully dissolved.
-
Assess Stock Solution Stability: Analyze a freshly prepared stock solution and compare it to an aliquot of an older stock solution using a suitable analytical method (e.g., HPLC-UV). A significant decrease in the peak area of the parent compound or the appearance of new peaks in the older sample indicates degradation.
-
Evaluate Stability in Experimental Buffer: Prepare a solution of your compound in the final experimental buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure). This will reveal the stability of the compound in your specific assay environment.
-
Issue 2: Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
The emergence of new peaks that are not present in a freshly prepared standard solution is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Characterize the New Peaks: If you have access to a mass spectrometer, try to obtain the mass of the new peaks. This information can provide clues about the identity of the degradation products. For example, an increase in mass of 18 Da could indicate hydrolysis of the nitrile to a carboxylic acid.
-
Perform a Forced Degradation Study: To confirm the origin of the new peaks, you can intentionally degrade your compound under controlled stress conditions (see Protocol 1 below). If the peaks generated during the forced degradation study match the retention times of the unexpected peaks in your experimental samples, you have likely identified the degradation products.
-
Issue 3: Loss of biological activity of the compound over time.
A decrease in the observed biological effect of your compound in a time-dependent manner can be a direct consequence of its degradation into inactive or less active species.
-
Troubleshooting Steps:
-
Correlate Activity with Chemical Purity: Simultaneously with your biological assay, analyze the purity of the compound solution using an analytical method like HPLC. A correlation between the loss of the parent compound and the decrease in biological activity would strongly suggest that stability is the issue.
-
Test the Activity of Degraded Samples: If possible, intentionally degrade a sample of your compound and then test its biological activity. A significant reduction or loss of activity in the degraded sample would confirm that the degradation products are not contributing to the desired biological effect.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool for identifying potential degradation pathways and for developing a stability-indicating analytical method.[11][12]
Objective: To intentionally degrade 5-Hydroxy-3-methylpyridine-2-carbonitrile under various stress conditions to generate potential degradation products.
Materials:
-
5-Hydroxy-3-methylpyridine-2-carbonitrile
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, take an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 24 hours.
-
Also, incubate a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Analyze the samples.
-
-
Photodegradation:
-
Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
As a control, keep a similar solution in the dark.
-
Analyze both solutions.
-
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to that of a non-stressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[13][14][15][16][17]
Objective: To develop an HPLC method that can separate 5-Hydroxy-3-methylpyridine-2-carbonitrile from its potential degradation products.
Procedure:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).
-
-
Detection: Use a UV detector set at the λmax of the parent compound. A photodiode array (PDA) detector is highly recommended as it can help to assess the peak purity of the parent compound.
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 24 | 75.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 68.5 | 3 |
| 3% H2O2, RT | 24 | 89.1 | 1 |
| 80°C (solid) | 24 | 98.5 | 0 |
| UV light (254 nm) | 24 | 82.3 | 4 |
Visualizations
Potential Degradation Pathways
Caption: A decision tree for troubleshooting stability issues.
Conclusion
The stability of 5-Hydroxy-3-methylpyridine-2-carbonitrile is a critical parameter that can significantly impact the outcome and reproducibility of your research. By understanding the potential degradation pathways and by implementing the troubleshooting strategies and experimental protocols outlined in this guide, you can proactively address stability issues. We encourage you to perform stability studies as part of your initial compound characterization to establish appropriate handling and storage procedures. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.
References
-
UV Photolysis for Accelerating Pyridine Biodegradation. PubMed. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
[Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
-
Building a Troubleshooting Knowledge Base for Stability Laboratories. [Link]
-
Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... ResearchGate. [Link]
-
Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed. [Link]
-
Tag: Stability Troubleshooting - Pharma.Tips. [Link]
-
(PDF) Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). ResearchGate. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]
-
(PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF. ResearchGate. [Link]
- The synthetic method of 2-pyridine carboxylic acid.
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Stability Testing of Pharmaceutical Products. [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
-
Oxidation of Some Dihydropyridine Derivatives Via Different Methods. [Link]
-
Thermal intramolecular hydroxylation reactions involving 5-nitropyridine N-oxide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. NIH. [Link]
-
20.7 Chemistry of Nitriles. [Link]
-
stability-indicating hplc method: Topics by Science.gov. [Link]
-
Critical Reviews in Environmental Science and Technology Degradation of pyridines in the environment. ResearchGate. [Link]
-
Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. ResearchGate. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
stability-indicating reverSed-phaSe hplc method for the Separation and eStimation of related impuritieS of cilnidipine in pharmaceutical formulationS. ResearchGate. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 16. ricerca.unich.it [ricerca.unich.it]
- 17. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Low Solubility of Pyridine Derivatives in Organic Solvents
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the low solubility of pyridine derivatives in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experimental work. Here, you will find practical, evidence-based solutions and in-depth explanations to help you navigate these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are some of my pyridine derivatives showing poor solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: The solubility of pyridine derivatives is governed by a delicate interplay of factors including the molecule's polarity, its ability to form hydrogen bonds, and its crystal lattice energy. While pyridine itself is miscible with a wide range of organic solvents, substitutions on the pyridine ring can dramatically alter its physicochemical properties.[1][2][3][4] For instance, the introduction of polar functional groups (e.g., -COOH, -OH, -NH2) can increase the molecule's polarity and its propensity for hydrogen bonding, potentially reducing its solubility in non-polar organic solvents. Conversely, the introduction of large, non-polar, or rigid substituents can lead to strong intermolecular interactions within the crystal lattice, making it difficult for the solvent to break these interactions and solvate the molecule.[5]
Q2: I've noticed that my pyridine derivative is soluble in polar aprotic solvents like DMF and DMSO, but I need to use a less polar solvent for my reaction. What are my options?
A2: This is a common challenge. When a compound is soluble in highly polar solvents but not in the desired reaction solvent, a few strategies can be employed. One effective approach is the use of a cosolvent system .[6][7][8] By adding a small amount of a polar aprotic solvent in which your compound is soluble (e.g., 1-5% v/v of DMSO or DMF) to your primary, less polar solvent, you can often significantly increase the solubility of your pyridine derivative.[6] The cosolvent helps to disrupt the solute-solute interactions and create a more favorable solvation environment.
Q3: Can adjusting the pH of the solution improve the solubility of my pyridine derivative in an organic solvent?
A3: Yes, for ionizable pyridine derivatives, pH adjustment can be a powerful tool to enhance solubility.[9][10][11][][13] Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom.[4] By adding a suitable acid, you can protonate the pyridine nitrogen, forming a pyridinium salt. These salts are often significantly more soluble in polar organic solvents than their corresponding free bases.[14] For example, adding a small amount of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can dramatically improve solubility in solvents like methanol or even acetonitrile. However, it's crucial to ensure that the resulting salt and the acidic conditions are compatible with your downstream reaction or analysis.
Troubleshooting Guides
Issue 1: My pyridine derivative precipitates out of the reaction mixture upon addition of a reagent.
This common issue often arises due to a change in the overall polarity of the solvent system or a chemical reaction that forms a less soluble species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation during a reaction.
Detailed Steps & Explanations:
-
Analyze Reagent Properties:
-
Polarity: If the reagent is significantly less polar than your reaction solvent, its addition can lower the overall polarity of the mixture, causing your polar pyridine derivative to precipitate.
-
Salt Formation: If your pyridine derivative is a salt, the added reagent might be causing an ion exchange, leading to the formation of a less soluble salt.
-
-
Introduce a Cosolvent: Adding a small percentage of a high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can help keep your compound in solution.[6][8] Start with a low percentage (e.g., 5% v/v) and gradually increase if necessary.
-
Increase Reaction Temperature: For many compounds, solubility increases with temperature. Cautiously increasing the reaction temperature, while monitoring for potential degradation, can be an effective strategy.
-
Modify Reagent Addition: Instead of adding the reagent neat, try dissolving it in a small amount of a cosolvent that is miscible with your reaction mixture before adding it dropwise. This can prevent localized concentration changes that trigger precipitation.
-
Apply Sonication: In some cases, intermittent or continuous sonication can help to break up solid aggregates and promote dissolution.
-
Consider Advanced Techniques: If the above steps fail, you may need to explore more advanced solubilization methods as detailed in the next section.
Issue 2: My purified pyridine derivative is difficult to dissolve for biological screening or NMR analysis.
For downstream applications, achieving a stable, homogenous solution is critical.
Troubleshooting Workflow:
Caption: Decision tree for solubilizing pyridine derivatives for analysis.
Detailed Steps & Explanations:
-
Systematic Solvent Screening: Before resorting to more complex methods, perform a systematic screen of common laboratory solvents with varying polarities.
-
Utilize a Cosolvent System: For aqueous-based biological assays, cosolvents are frequently used.[6][7][8] Common systems include:
-
DMSO/Water: A widely used system, but be mindful of potential DMSO-induced artifacts in biological assays.
-
Ethanol/Water: A less toxic option for many applications.
-
Polyethylene Glycol (PEG)/Water: PEGs of various molecular weights (e.g., PEG 400) are effective solubilizing agents.[15]
-
-
pH Adjustment: As mentioned in the FAQs, for basic pyridine derivatives, lowering the pH of an aqueous solution can significantly enhance solubility by forming the more soluble pyridinium salt.[9][10][11][][13] Conversely, for acidic pyridine derivatives (e.g., those with a carboxylic acid group), increasing the pH will form a soluble carboxylate salt.
-
Use of Surfactants: Surfactants form micelles in solution, which can encapsulate hydrophobic molecules in their non-polar core, thereby increasing their apparent solubility in an aqueous medium.[16][17][18][19]
-
Non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) are generally less harsh on biological systems.
-
Ionic surfactants (e.g., sodium dodecyl sulfate - SDS) are also effective but can be denaturing to proteins.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its aqueous solubility.[20][21][22][23][24]
-
Prodrug Strategy: In drug development, if solubility remains a major obstacle, a prodrug approach may be considered.[25][26][27][28] This involves chemically modifying the pyridine derivative to a more soluble form that, upon administration, is converted back to the active parent drug by enzymatic or chemical means.
Advanced Solubilization Techniques: Experimental Protocols
Protocol 1: Solid Dispersion for Enhanced Dissolution
Solid dispersion involves dispersing the poorly soluble compound in a highly soluble solid carrier.[15][29][30][31][32] This can lead to the formation of an amorphous solid, which has a higher dissolution rate compared to the crystalline form.
Materials:
-
Poorly soluble pyridine derivative
-
Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[15]
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Procedure (Solvent Evaporation Method): [30]
-
Dissolve the pyridine derivative and the carrier (e.g., in a 1:1 to 1:10 drug-to-carrier weight ratio) in a suitable volatile organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is the solid dispersion. Scrape the solid from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies or formulation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex to enhance aqueous solubility.[20][21][22][23][24]
Materials:
-
Poorly soluble pyridine derivative
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure (Freeze-Drying Method):
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v).
-
Add the pyridine derivative to the cyclodextrin solution in a molar ratio typically ranging from 1:1 to 1:2 (drug to cyclodextrin).
-
Stir the mixture vigorously at room temperature for 24-72 hours.
-
Filter the solution to remove any undissolved drug.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the drug-cyclodextrin inclusion complex.
Data Summary Table: Common Solubilization Strategies
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Cosolvency | Reduces the polarity of the solvent system.[6][7][8] | Simple to implement, effective for many compounds. | May not be suitable for all downstream applications (e.g., toxicity of cosolvent). |
| pH Adjustment | Converts the compound to a more soluble ionized form (salt).[9][10][11][][13] | Highly effective for ionizable compounds, easy to perform. | Requires the compound to have an ionizable group, pH change might affect compound stability or reactivity. |
| Solid Dispersion | Reduces particle size and forms an amorphous state, increasing dissolution rate.[15][29][30][31][32] | Can significantly improve bioavailability. | May require specialized equipment, potential for recrystallization over time. |
| Surfactant Micellization | Encapsulates the hydrophobic drug within micelles.[16][17][18][19] | Effective for a wide range of hydrophobic compounds. | Potential for toxicity or interference in biological assays, especially with ionic surfactants. |
| Cyclodextrin Complexation | Forms an inclusion complex, shielding the hydrophobic part of the drug.[20][21][22][23][24] | Generally low toxicity, can improve stability. | Limited by the size of the drug molecule and the cyclodextrin cavity, can be expensive. |
| Prodrug Synthesis | Covalently modifies the drug to a more soluble form.[25][26][27][28] | Can overcome significant solubility barriers and improve pharmacokinetics. | Requires synthetic chemistry expertise, regulatory considerations for new chemical entities. |
References
- Singh J, Walia M, Harikumar SL. Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics. 2013;3(5):148-155.
- Kharwade R, Vyas N, Jain D, et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Vo A, Feng X, Pimparade M, et al. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. 2020;12(8):743.
- Chaudhary VB, Patel JK. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. 2013;4(1):68-76.
- Jacob S, Nair A. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College.
- Patel P. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- Dixit ND, Niranjan SK. A Review: Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences. 2014;3(8):238-257.
- Pawar J, Fule R, Manwar J, et al. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Solubility of Things. Pyridine.
- Wikipedia. Cosolvent.
- Grigoraș C, Rezus C, Popa M, et al. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. 2022;27(1):285.
- Jafar M, Alshaer FI, Adrees FA. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2018;8(6):8-17.
- BenchChem.
- Pharmaguddu. Techniques used to Enhance Drug Solubility.
- National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals.
- Slideshare.
- Pharmaguddu. Co-solvency and anti-solvent method for the solubility enhancement.
- chemeurope.com. Pyridine.
- YouTube. What Is The Role Of pH In Chemical Solubility?.
- BOC Sciences.
- ResearchGate.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- ACS Publications.
- Stella VJ, Nti-Addae KW. Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. 2007;59(7):677-94.
- Slideshare. solubility enhancement and cosolvency by madhavi.
- PharmaTutor. ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Shandong IRO Chelating Chemical Co., Ltd.
- Lee S, Lee J, Lee J. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology. 2020;29(11):1549-1556.
- Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
- Chan OH, Kelly K, Tinke AP, et al. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds. Pharmaceutical Research. 1998;15(7):1012-8.
- Rytting E, Lentz KA, Chen XQ, et al. Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal. 2005;7(1):E78-E105.
- Journal of Chemical and Pharmaceutical Research.
- ResearchGate.
- da Silva IT, da Silva V, de Oliveira Ramalho T, et al. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2020;25(24):5911.
- Das D, Dash S, Singh SK, et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. 2023;2023:7601216.
- Verhaeghe P, Desroches J, Dumètre A, et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. 2020;25(18):4284.
- Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- ACS Publications. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent.
- ResearchGate.
- BenchChem.
- ACS Publications.
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
- ijarsct. A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyridine [chemeurope.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. pharmaguddu.com [pharmaguddu.com]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. youtube.com [youtube.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. jocpr.com [jocpr.com]
- 20. ijpsr.com [ijpsr.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. gala.gre.ac.uk [gala.gre.ac.uk]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eijppr.com [eijppr.com]
- 25. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. jddtonline.info [jddtonline.info]
- 30. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. jopcr.com [jopcr.com]
- 32. japer.in [japer.in]
Technical Support Center: Scaling Up the Synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Hydroxy-3-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this valuable pyridine derivative.
Introduction
5-Hydroxy-3-methylpyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern presents specific challenges during synthesis and scale-up. This guide provides a comprehensive overview of a plausible synthetic route and addresses potential issues that may arise during its practical implementation.
Proposed Synthetic Pathway
Based on established pyridine synthesis methodologies, a viable route to 5-Hydroxy-3-methylpyridine-2-carbonitrile involves a multi-step process. A potential starting material is 2-amino-5-methylpyridine, which is commercially available. The proposed pathway involves diazotization to introduce the hydroxyl group, followed by a cyanation reaction.
Caption: Proposed synthetic pathway for 5-Hydroxy-3-methylpyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization of 2-amino-5-methylpyridine?
A1: Temperature control is paramount during the formation of the diazonium salt. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate. Slow, controlled addition of sodium nitrite is crucial to avoid exothermic reactions that can lead to side product formation and reduced yields.
Q2: I am observing low yields in the conversion of 2-hydroxy-5-methylpyridine to the 2-chloro derivative. What could be the issue?
A2: Incomplete reaction or decomposition of the product can lead to low yields. Ensure that the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) is fresh and used in sufficient excess. The reaction temperature should be carefully controlled, as excessive heat can lead to charring and the formation of intractable tars. Post-reaction, a careful work-up is necessary to neutralize any remaining acid and isolate the product efficiently.
Q3: What are the common challenges associated with the cyanation of the pyridine ring?
A3: Cyanation reactions can be sensitive to moisture and the choice of cyanide source. The use of anhydrous solvents and reagents is recommended to prevent the hydrolysis of the cyanide reagent and the formation of carboxamide byproducts. The choice between different cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) can influence the reaction rate and selectivity. For palladium-catalyzed cyanations, ligand choice and catalyst deactivation are critical factors to consider.
Q4: My final product, 5-Hydroxy-3-methylpyridine-2-carbonitrile, is difficult to purify. What purification strategies do you recommend?
A4: Hydroxypyridine derivatives can be challenging to purify due to their polarity and potential for zwitterion formation. Recrystallization is often the most effective method for obtaining high-purity material[1][2]. A suitable solvent system must be identified through solubility tests. Column chromatography can also be employed, but care must be taken to choose an appropriate stationary phase and eluent system to avoid tailing. Acid-base extraction can be a useful technique to remove non-basic impurities.
Q5: Does 5-Hydroxy-3-methylpyridine-2-carbonitrile exhibit tautomerism?
A5: Yes, hydroxypyridines can exist in equilibrium with their pyridone tautomers. In the case of 5-Hydroxy-3-methylpyridine-2-carbonitrile, it can exist in equilibrium with 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The position of the equilibrium can be influenced by the solvent, pH, and temperature. It is important to be aware of this tautomerism when characterizing the final product, as it can affect its spectroscopic data and reactivity.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and recommended solutions for each major step in the synthesis.
Step 1: Diazotization of 2-Amino-5-methylpyridine
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of 2-hydroxy-5-methylpyridine | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient hydrolysis of the diazonium salt. | - Ensure slow and controlled addition of sodium nitrite at 0-5 °C. - Monitor the reaction for the disappearance of the starting material using TLC. - After diazotization, ensure the reaction is sufficiently heated to drive the hydrolysis to completion. |
| Formation of dark, tarry byproducts | - Reaction temperature too high during diazotization. - Localized overheating during the addition of sodium nitrite. | - Maintain strict temperature control throughout the reaction. - Ensure vigorous stirring to dissipate heat effectively. |
| Product is difficult to isolate | - Incomplete neutralization after hydrolysis. - Product is too soluble in the aqueous phase. | - Carefully adjust the pH to the isoelectric point of the product to maximize precipitation. - If the product remains in solution, perform multiple extractions with a suitable organic solvent. |
Step 2: Chlorination of 2-Hydroxy-5-methylpyridine
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low conversion to 2-chloro-5-methylpyridine | - Insufficient amount or poor quality of the chlorinating agent. - Reaction temperature is too low. | - Use a fresh batch of phosphorus oxychloride or thionyl chloride and consider using a larger excess. - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Significant charring and decomposition | - Reaction temperature is too high. | - Use a heating mantle with a temperature controller for precise temperature management. - Consider using a high-boiling solvent to better control the reaction temperature. |
| Difficult work-up and product isolation | - Incomplete quenching of the excess chlorinating agent. - Formation of an emulsion during extraction. | - Slowly and carefully add the reaction mixture to ice to quench the excess chlorinating agent. - Use a brine wash to break up emulsions during the extraction process. |
Step 3: Cyanation of 2-Chloro-5-methylpyridine
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired nitrile | - Inactive catalyst (if using a metal-catalyzed reaction). - Poor solubility of the cyanide salt. - Presence of water in the reaction. | - Use a fresh catalyst and consider screening different ligands for palladium-catalyzed reactions. - Choose a solvent system where the cyanide salt has adequate solubility, or use a phase-transfer catalyst. - Use anhydrous solvents and dry all glassware thoroughly before use. |
| Formation of the corresponding amide or carboxylic acid | - Hydrolysis of the nitrile group due to the presence of water. | - Ensure strictly anhydrous reaction conditions. - Quench the reaction carefully to avoid hydrolysis during work-up. |
| Reaction stalls before completion | - Catalyst poisoning by excess cyanide. - Deactivation of the pyridine ring by the introduced cyano group. | - Use a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide.[3] - Consider using a more reactive catalyst system or higher reaction temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methylpyridine[4][5]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-hydroxy-5-methylpyridine by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture)[1].
Protocol 2: Purification by Recrystallization[1][6]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Caption: General workflow for purification by recrystallization.
Analytical Methods
Consistent and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and identifying impurities.
| Analytical Technique | Purpose | Typical Conditions |
| Thin-Layer Chromatography (TLC) | - Monitor reaction progress. - Preliminary purity assessment. | - Stationary Phase: Silica gel 60 F254. - Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be optimized to achieve good separation. |
| High-Performance Liquid Chromatography (HPLC) | - Quantitative analysis of product purity. - Detection and quantification of impurities. | - Column: C18 reverse-phase column. - Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. - Detection: UV detection at a wavelength where the analyte has maximum absorbance[4][5]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Structural confirmation of the final product and intermediates. - Identification of impurities. | - ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of the hydroxyl proton and the characteristic shifts of the pyridine ring protons and carbons will confirm the structure. |
| Mass Spectrometry (MS) | - Confirmation of the molecular weight of the product and intermediates. | - Electrospray ionization (ESI) is a suitable technique for this class of compounds. |
References
- Ubbink, J. B., et al. "High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption.
- Al-Zoubi, Raed M., et al. "Multicomponent synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines 3a–p." Molecular Diversity 22.3 (2018): 597-609.
- BenchChem. "Identifying side products in the cyanation of halopyrimidines." BenchChem Technical Support.
- Dömling, Alexander, and Ivar Ugi. "Multicomponent reactions with isocyanides.
- Elgemeie, Galal El-Din Hamza, and H. A. Elfahham. "A novel one-pot synthesis of 2-hydroxypyridines." Synthesis 1982.10 (1982): 871-872.
-
Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (2023). Retrieved from [Link]
- PrepChem. "Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine." PrepChem.
- BenchChem Technical Support Team. "Technical Support Center: Pyridine Synthesis Troubleshooting." BenchChem.
- Guidechem. "What is the synthesis process of 4-Hydroxypyridine? - FAQ." Guidechem.
- ResearchGate. "How to synthesizer of 3-hydroxy pyridine?
- Muszalska, Izabela, Helena Ładowska, and Aleksandra Sabiniarz. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3 (4-PHENYL-1-PIPERAZINYL)) PROPYL-2, 3-DIHYDRO-6-METHYL-1, 3-DIOXO-1H-PYRROLO [3, 4-c] PYRIDINE." Acta Poloniae Pharmaceutica 61.3 (2004): 175-181.
-
The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (2023). Retrieved from [Link]
- CUNY.
- ResearchGate. "How to Purify an organic compound via recrystallization or reprecipitation?
- HELIX Chromatography. "HPLC Methods for analysis of Pyridine.
- El-Sayed, Naglaa S., et al. "Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano [2, 3-d] pyrimidine core." RSC advances 12.21 (2022): 13346-13374.
- Padwa, Albert, et al. "Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans." The Journal of organic chemistry 69.13 (2004): 4437-4445.
- GEA.
- ChemicalBook. "2-Hydroxy-5-methylpyridine synthesis." ChemicalBook.
- ChemicalBook. "3-Amino-5-methylpyridine-2-carbonitrile." ChemicalBook.
- JP2003261535A, "Method for producing 2-hydroxy-5-methylpyridine," Google P
- EP0569701A1, "Process for preparation of 2-amino-5-methyl-pyridine," Google P
- Gesto, Darío, et al. "Synthetic strategies, reactivity and applications of 1, 5-naphthyridines." Molecules 24.11 (2019): 2084.
- Patil, S. B., et al. "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.
- Liu, Cong, et al. "Palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile: synthesis of substituted dihydrochalcones." The Journal of organic chemistry 88.13 (2023): 9187-9198.
- Organic Syntheses. "5-methyl-2,2'-bipyridine." Organic Syntheses.
- MIT Digital Lab Techniques Manual.
- Caira, Mino R., et al. "The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine." Pharmaceutical development and technology 22.3 (2017): 367-378.
- NINGBO INNO PHARMCHEM CO.,LTD. "2-Hydroxy-5-methylpyridine: A Versatile Intermediate for Fine Chemical Production." NINGBO INNO PHARMCHEM CO.,LTD.
- Zheng, Xuejun, et al. "Biocompatible and rapid cyclization of peptides with 2, 4-difluoro-6-hydroxy-1, 3, 5-benzenetricarbonitrile for the development of cyclic peptide libraries.
- Benchchem. "5-Methylpyridin-2(1H)-one." Benchchem.
- Witschi, Michael A., and Richard R. Hark. "A base-mediated synthesis of N-hydroxy-and N-alkoxyindoles from 2-nitrostyrenes." Tetrahedron letters 51.49 (2010): 6493-6496.
- ResearchGate. "(PDF) Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- Methylamine Supplier. "5-Hydroxy-3-Methylpyridine-2-Carbonitrile." Methylamine Supplier.
- PubChem. "3-Methylpyridine-2-carbonitrile." PubChem.
- Sigma-Aldrich. "5-Methylpyridine-3-carbonitrile 97%." Sigma-Aldrich.
- Sigma-Aldrich. "5-Hydroxy-2-methylpyridine 99%." Sigma-Aldrich.
- PubChem. "2-Hydroxy-3-methylpyridine." PubChem.
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Technical Support Center: N-Alkylation of Hydroxypyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of hydroxypyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical, yet often problematic, chemical transformation. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a common hurdle, typically stemming from insufficient reactivity in one or more components of your reaction system. Let's break down the potential culprits.
-
Cause A: Ineffective Deprotonation of the Hydroxypyridine. The pKa of hydroxypyridines requires a sufficiently strong base for efficient deprotonation. If your base is too weak or poorly soluble, the concentration of the reactive pyridone anion will be too low for the reaction to proceed.
-
Solution: Switch to a stronger or more soluble base. If you are using a mild base like potassium carbonate (K₂CO₃) with limited success, consider cesium carbonate (Cs₂CO₃), which is known for its higher solubility and ability to promote N-alkylation.[1] For a much stronger, non-nucleophilic option, sodium hydride (NaH) is effective but requires strictly anhydrous conditions to prevent quenching.[1]
-
-
Cause B: Insufficient Reaction Temperature. Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with less reactive alkylating agents.
-
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 50-80 °C. For particularly stubborn reactions, microwave irradiation can be a powerful tool to accelerate the rate.[2]
-
-
Cause C: Low Reactivity of the Alkylating Agent. The nature of the leaving group on your alkylating agent is critical. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl.
-
Solution: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide. Alternatively, you can employ Finkelstein reaction conditions by adding a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to your reaction mixture.[1][3] This in-situ generates the more reactive alkyl iodide.
-
-
Cause D: Poor Solubility of Reactants. If the hydroxypyridine, base, or alkylating agent is not well-solubilized, the reaction will be slow or incomplete.
-
Solution: Choose an appropriate solvent. Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are standard choices as they effectively solubilize the pyridone salt.[1] In some cases, specialized systems like using Tween 20 in water to create a micellar environment have been shown to dramatically improve the solubility of starting materials and enhance reaction rates.[4]
-
Question 2: My reaction works, but I get a mixture of N- and O-alkylated products. How can I improve N-selectivity?
Answer: This is the central challenge in hydroxypyridine alkylation. The issue arises from the tautomeric nature of hydroxypyridines (e.g., 2-hydroxypyridine vs. 2-pyridone) and the resulting ambident nucleophilicity of the conjugate base, which can be attacked by an electrophile at either the nitrogen or the oxygen atom.[5][6] Achieving high regioselectivity requires carefully tuning the reaction conditions.
Caption: Tautomerism and ambident nucleophilicity in 2-hydroxypyridine.
-
Strategy A: Leverage a Base-Free, Thermally-Driven Method. A highly effective and specific method for N-alkylation involves reacting the hydroxypyridine directly with an organohalide under catalyst- and base-free conditions, typically with heating.[7][8] This reaction often provides >99% N-selectivity. The proposed mechanism suggests that an initial O-alkylation may occur, followed by an in-situ generated HX-facilitated conversion of the pyridyl ether intermediate to the more thermodynamically stable N-alkylated pyridone product.[5][9][10]
-
Strategy B: Optimize Your Choice of Base and Solvent. The interplay between the base's counter-ion and the solvent can steer selectivity.
-
Hard and Soft Acid-Base (HSAB) Principle: The pyridone nitrogen is a "softer" nucleophile than the oxygen. Using a large, soft cation like Cesium (Cs⁺) from Cs₂CO₃ can favor N-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF are generally preferred. Changing the solvent can alter the solvation of the ambident anion and its counter-ion, thereby influencing the N/O ratio.
-
-
Strategy C: Employ Phase Transfer Catalysis (PTC). PTC can improve N-selectivity by using a quaternary ammonium salt (e.g., TBAB) to shuttle the pyridone anion into an organic phase where it is less solvated and more reactive. This technique allows for the use of inexpensive inorganic bases like NaOH or K₂CO₃.[11][12]
-
Strategy D: Use a "Masked" Hydroxypyridine. An alternative approach is to start with a substrate where the hydroxyl group is masked, such as a 2-halopyridine (e.g., 2-fluoropyridine). The N-alkylation is performed first, which is often more straightforward due to the decreased nucleophilicity of the ring, followed by a subsequent hydrolysis step to unveil the desired N-alkylated pyridone.[13][14]
Question 3: How can I definitively distinguish between the N- and O-alkylated isomers?
Answer: Correctly identifying the product is crucial, as simple ¹H NMR can sometimes be ambiguous. A combination of spectroscopic methods is the most reliable approach.
-
¹³C NMR Spectroscopy: This is often the most straightforward method. The chemical shift of the methylene carbon (-CH₂-R) directly attached to the heteroatom is diagnostic. O-alkylated isomers will show this carbon signal further downfield (typically ~65-75 ppm) compared to N-alkylated isomers (~40-55 ppm).[15]
-
2D NMR Spectroscopy (HMBC & NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of the alkyl group (e.g., N-CH₂) and the quaternary carbon of the pyridone ring (C2 and C6 for a 4-pyridone, for example). This multi-bond correlation confirms connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity. A strong NOE signal between the protons of the alkyl group and the protons on the pyridine ring (e.g., at the 6-position for a 2-pyridone) is definitive proof of N-alkylation.[16]
-
-
Infrared (IR) Spectroscopy: N-alkylated pyridones are cyclic amides and will exhibit a strong carbonyl (C=O) stretching band, typically in the 1650-1690 cm⁻¹ region. This band is absent in the O-alkylated alkoxy-pyridine isomers.[15]
Section 2: Frequently Asked Questions (FAQs)
What is the fundamental challenge in the N-alkylation of hydroxypyridines?
The core challenge is controlling regioselectivity. Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms (e.g., 2-hydroxypyridine ⇌ 2-pyridone). When deprotonated, the resulting anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the oxygen. Standard alkylation conditions can therefore lead to a mixture of N-alkylated and O-alkylated products, which are often difficult to separate.[6][17]
Are there any truly N-selective, base-free methods?
Yes. A significant advancement in this area is the discovery that specific N-alkylation can be achieved by simply heating the hydroxypyridine with an organohalide in the absence of any catalyst or base.[7][8][10] This method shows excellent (>99%) selectivity for the N-alkylated product across a range of substrates. The reaction is believed to be facilitated by the in-situ generation of HX, which promotes the conversion of any initially formed O-alkylated intermediate to the more thermodynamically stable N-alkylated product.[5]
When should I consider using the Mitsunobu reaction?
The Mitsunobu reaction (using an alcohol, PPh₃, and an azodicarboxylate like DEAD or DIAD) is a powerful method for forming C-O and C-N bonds under mild, neutral conditions. However, for hydroxypyridines, it is not a guaranteed solution for selectivity and can also produce mixtures of N- and O-alkylated products.[6][18][19] The outcome is highly dependent on the specific hydroxypyridine substrate, the alcohol used, and the reaction solvent.[18] It should be considered when other methods fail or when using sensitive substrates that are incompatible with basic conditions, but careful optimization and product analysis are required.
How do I choose the right base and solvent combination?
The ideal combination promotes high N-selectivity and ensures all reactants are soluble.
-
Bases: Cesium carbonate (Cs₂CO₃) is often an excellent choice as the large, soft cesium cation tends to favor reaction at the soft nitrogen atom.[1] Stronger bases like sodium hydride (NaH) can be effective but demand strict anhydrous conditions.
-
Solvents: Polar aprotic solvents like DMF, DMSO, and acetonitrile are the most common and effective choices.[1] They help to dissolve the pyridone salt and promote the Sₙ2 reaction.
| Reagent/Condition | Type | Influence on N-Alkylation |
| Base | ||
| K₂CO₃ | Weak Inorganic | Moderate; often requires heating. |
| Cs₂CO₃ | Stronger Inorganic | Excellent; often improves N-selectivity and works at lower temperatures.[1] |
| NaH | Strong, Non-nucleophilic | Very effective; requires strict anhydrous conditions.[1] |
| Solvent | ||
| DMF, DMSO, Acetonitrile | Polar Aprotic | Standard choices; good for dissolving pyridone salts.[1] |
| Toluene, THF | Less Polar | Can be used, especially in PTC systems. |
| Additive/Catalyst | ||
| KI, TBAI | Finkelstein Catalyst | Increases rate by converting R-Br/Cl to the more reactive R-I.[1][3] |
| TBAB, Aliquat 336® | Phase Transfer Catalyst | Facilitates reaction with inorganic bases in biphasic or organic media.[11] |
Section 3: Experimental Protocols
Protocol 1: Catalyst- and Base-Free N-Alkylation of 2-Hydroxypyridine
This protocol is adapted from a highly N-selective method reported in The Journal of Organic Chemistry.[7]
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-hydroxypyridine (e.g., 190 mg, 2.0 mmol, 1.0 equiv).
-
Reagent Addition: Under air, add the alkylating agent (e.g., benzyl bromide, 356 μL, 3.0 mmol, 1.5 equiv).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Stir the reaction mixture for 24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup & Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be directly purified by flash column chromatography on silica gel (e.g., using a petroleum ether/EtOAc gradient) to yield the pure N-alkylated product.
Caption: A logical workflow for troubleshooting N-alkylation reactions.
Section 4: References
-
Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]
-
Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]
-
Various Authors. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ACS Publications. [Link]
-
Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters. [Link]
-
Comins, D. L., & Schilling, S. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
-
Moody, C. J., & Rees, C. W. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2018). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]
-
Stark, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
-
Gibson, V. C., et al. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. [Link]
-
Gunes, H., & Capan, G. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Lee, J. C., & Song, I. G. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Sato, T., Yoshimatsu, K., & Otera, J. (n.d.). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme. [Link]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. phasetransfer.com [phasetransfer.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds
Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these often highly water-soluble and chromatographically difficult molecules. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to troubleshoot and optimize your purification workflows.
Section 1: General Troubleshooting & Strategy Selection
This section addresses the most common and overarching questions researchers face at the beginning of a purification campaign.
Frequently Asked Questions (General)
Q1: My polar heterocyclic compound shows little to no retention on a standard C18 column. What is happening and what should I do first?
A: This is the most frequent issue encountered. Standard C18 (octadecylsilane) stationary phases are highly nonpolar.[1] Polar compounds have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar stationary phase, causing them to elute very quickly, often at or near the void volume.[1][2][3]
-
Causality: The core principle of reversed-phase (RP) chromatography is based on hydrophobic interactions.[1][4] Polar analytes, by their nature, do not interact strongly with the hydrophobic C18 chains. Furthermore, highly aqueous mobile phases needed for polar compounds can cause "dewetting" or "phase collapse" in traditional C18 columns, where the aqueous mobile phase is expelled from the nonpolar pores, leading to a dramatic loss of retention.
-
Initial Strategy: Before abandoning reversed-phase, consider using a column specifically designed for polar analytes. These often feature polar-endcapping or embedded polar groups, which allows the stationary phase to remain "wetted" even in highly aqueous mobile phases and provides an alternative retention mechanism.[2][5] Look for stationary phases designated as "AQ" or similar.[5]
Q2: I am observing severe peak tailing with my basic heterocyclic compound. What are the likely causes and solutions?
A: Peak tailing for basic compounds, especially in reversed-phase chromatography, is typically caused by unwanted secondary interactions with the stationary phase.[6][7]
-
Causality: Most chromatography stationary phases are silica-based. At a neutral pH, residual, un-endcapped silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O-), creating negatively charged sites. Protonated basic heterocycles (e.g., pyridines, imidazoles at low pH) will interact ionically with these sites, leading to a secondary, strong retention mechanism that causes the peaks to tail.[8]
-
Solutions:
-
Mobile Phase pH Adjustment: Operate at a pH that is at least 2 units away from the pKa of your compound to ensure it is in a single ionic state.[8] For a basic compound, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the analyte but also suppress the ionization of the silanol groups, minimizing the unwanted ionic interaction.[4]
-
Use of Buffers: Employing a buffer (e.g., ammonium formate, ammonium acetate) helps maintain a constant pH and can mask the silanol interactions.[6]
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, significantly improving peak shape for basic compounds.[6]
-
Decision Workflow for Purification Strategy
Choosing the right purification technique from the start can save significant time and resources. The following decision tree provides a logical workflow for selecting an appropriate strategy based on the properties of your polar heterocyclic compound.
Caption: Decision tree for selecting a purification strategy.
Section 2: Technique-Specific Troubleshooting Guides
This section provides detailed Q&A guides for specific purification techniques.
Guide 1: Reversed-Phase (RP) Chromatography
Q: I'm using a polar-compatible RP column, but retention is still weak. How can I increase it?
A:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the water content. Modern polar-compatible columns are designed to be stable under these conditions.[2]
-
Utilize Ion-Pairing Chromatography: For ionizable compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetra-butylammonium for acids) to the mobile phase can form a neutral, more hydrophobic complex that retains better on the RP column. However, be aware that these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention by decreasing the analyte's solubility in the mobile phase and enhancing hydrophobic interactions.
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: When should I choose HILIC over reversed-phase for my polar heterocycle?
A: HILIC is an excellent alternative to RP when your compound is highly polar and shows poor retention even on polar-endcapped RP columns.[3][9][10] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][11]
-
Mechanism: In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase.[10][11][12] Polar analytes partition into this aqueous layer from the organic-rich mobile phase, leading to retention.[12] Therefore, in HILIC, water is the strong (eluting) solvent, which is the opposite of reversed-phase.[10]
Q: My peak shapes are poor in HILIC. What can I do?
A:
-
Check Injection Solvent: The injection solvent must be weaker (i.e., have a higher organic content) than the mobile phase. Injecting a sample dissolved in a high-aqueous solvent will cause severe peak distortion and broadening.[8] Ideally, dissolve your sample in the initial mobile phase.
-
Optimize Buffer Concentration: HILIC separations are very sensitive to the concentration and pH of the buffer in the aqueous portion of the mobile phase. Small changes can significantly impact peak shape and retention. Experiment with buffer concentrations (e.g., 10-20 mM ammonium formate) and pH.
-
Ensure Proper Equilibration: HILIC columns require longer equilibration times than RP columns to establish the stable aqueous layer on the stationary phase. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injection.
Guide 3: Supercritical Fluid Chromatography (SFC)
Q: Is SFC a good choice for purifying polar heterocyclic compounds?
A: Yes, SFC is increasingly becoming a powerful tool for the purification of polar compounds.[13] Traditionally seen as a normal-phase technique, modern SFC can handle a surprisingly wide range of polarities.[14][15] The mobile phase consists of supercritical CO2 mixed with a polar organic co-solvent, like methanol.[14][15][16]
-
Advantages: SFC offers very fast separations due to the low viscosity and high diffusivity of the mobile phase.[13] It is also considered a "green" technology due to the reduction in organic solvent consumption.[16] Post-purification, fraction dry-down is extremely fast because the CO2 evaporates, leaving only the small amount of co-solvent.[16]
-
Rule of Thumb: A general guideline is that any compound soluble in methanol to at least 1 mg/mL is a good candidate for SFC.[13][16]
Guide 4: Non-Chromatographic Techniques
Q: My compound is highly water-soluble and contaminated with inorganic salts from the reaction. How can I remove the salts?
A: This is a common problem, as salts can interfere with chromatographic purifications and subsequent assays.
-
Crystallization/Precipitation: If your organic compound has lower solubility in an organic solvent where the salt is insoluble, you can sometimes precipitate the salt. For example, dissolving the mixture in a minimal amount of water and then adding a large volume of ethanol or acetone can cause the inorganic salt to precipitate.[17]
-
Salting-Out Liquid-Liquid Extraction (LLE): This technique can be used to extract polar compounds from aqueous solutions. By adding a large amount of salt (e.g., sodium chloride, magnesium sulfate) to the aqueous phase, you can force a water-miscible organic solvent like acetonitrile to form a separate layer.[18] The polar organic compound will preferentially partition into the organic layer, leaving the inorganic salts behind in the highly saline aqueous layer.[18][19]
-
Size Exclusion Chromatography (SEC) / Dialysis: For larger molecules, SEC can separate the compound from small salt ions. Dialysis, using a membrane with an appropriate molecular weight cut-off, is also an effective method for removing inorganic ions from water-soluble compounds.[20]
Section 3: Data Tables & Protocols
Table 1: Comparison of Primary Purification Techniques
| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Best Suited For | Key Advantages | Key Disadvantages |
| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Polar (High Aqueous) | Moderately polar heterocycles | High-resolution, well-understood, wide column availability. | Poor retention for very polar compounds, potential for peak tailing with bases.[1] |
| HILIC | Polar (e.g., Silica, Amide) | Nonpolar (High Organic) | Highly polar, water-soluble heterocycles | Strong retention for very polar analytes, MS-friendly mobile phases.[9][10] | Sensitive to injection solvent and water content, longer equilibration times.[10] |
| SFC | Polar or Nonpolar | Nonpolar (CO2 + Modifier) | Methanol-soluble heterocycles, chiral separations | Fast, "green" (less organic solvent), rapid fraction evaporation.[13][15] | Requires specialized equipment, not suitable for highly water-soluble compounds.[13] |
| Ion-Exchange (IEX) | Charged (Anionic/Cationic) | Polar (Aqueous Buffer) | Ionizable heterocycles (acids/bases) | High capacity and selectivity based on charge.[21] | Elution requires salt or pH gradients, which may need to be removed post-purification.[21] |
| Mixed-Mode | Mixed (e.g., RP + IEX) | Polar (Aqueous Buffer) | Complex mixtures of polar, nonpolar, and ionic compounds | Multiple retention mechanisms on one column, enhanced selectivity.[22][23] | Method development can be more complex due to multiple interacting variables. |
Protocol 1: General HILIC Method Development Workflow
This protocol provides a starting point for developing a HILIC separation for a novel polar heterocyclic compound.
Objective: To achieve good retention and peak shape for a polar analyte that performs poorly in reversed-phase.
Workflow Diagram:
Caption: HILIC method development workflow.
Step-by-Step Procedure:
-
Column Selection: Begin with a general-purpose HILIC column, such as one with an unbonded silica or an amide stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10-20 mM solution of ammonium formate or ammonium acetate in HPLC-grade water. This buffer is volatile and MS-friendly.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Initial Screening Gradient:
-
Equilibrate the column with 95% B for at least 15 column volumes.
-
Run a linear gradient from 95% B to 50% B over 10-15 minutes.
-
Inject your sample (dissolved in 95% acetonitrile / 5% water).
-
-
Evaluation and Optimization:
-
If retention is too low: Increase the starting percentage of acetonitrile (e.g., start at 98% B).
-
If retention is too high: Decrease the starting percentage of acetonitrile.
-
For poor peak shape: Confirm the sample is dissolved in a solvent with high organic content. Adjusting the buffer concentration or pH can also improve peak shape.
-
For poor resolution: Adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
-
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles - Waters Corporation. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water | ResearchGate. [Link]
-
Peak Shape Problems | LCGC International. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]
- US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google P
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. [Link]
-
Peak Shape Problems | LCGC International. [Link]
-
Crystallization Techniques - Solubility of Things. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
1 3.3. CRYSTALLIZATION. [Link]
-
What are the Basic techniques for isolate or crystallize the highly water soluble organic/inorganic compounds? with out salt formation? | ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
3 Ideal Columns for Analyzing Polar Compounds | YMC America. [Link]
-
Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
Liophilic Mobile Phase Additives in Reversed Phase HPLC - Taylor & Francis Online. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]
-
Guide for crystallization. [Link]
-
Chromatography Column Selection Guide - Biocompare. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]
-
How Do You Choose the Right Column for Chromatography?. [Link]
-
Salting out : r/OrganicChemistry - Reddit. [Link]
-
A PRACTICAL GUIDE TO HILIC - Nest Group. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Introduction to Ion Exchange Chromatography | Bio-Rad. [Link]
-
Removing NaCl from a highly water soluble organic compound? - ResearchGate. [Link]
-
HILIC Chromatography Theory and Method Development Practices - YouTube. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmanow.live [pharmanow.live]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 22. researchgate.net [researchgate.net]
- 23. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Hydroxy-3-methylpyridine-2-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry. Herein, we merge predictive data with foundational NMR principles to establish a robust validation framework, ensuring the identity and purity of this compound.
The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule such as 5-Hydroxy-3-methylpyridine-2-carbonitrile, with its distinct arrangement of substituents on a heterocyclic ring, NMR is indispensable for confirming the correct isomeric form and purity.
Predicted NMR Data for 5-Hydroxy-3-methylpyridine-2-carbonitrile
In the absence of readily available experimental spectra in the public domain, we have generated a predicted NMR dataset using reputable online prediction algorithms. This data serves as our primary reference against which any experimentally acquired spectra should be compared.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-Hydroxy-3-methylpyridine-2-carbonitrile reveals distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H4 | 7.35 | d | 1H |
| H6 | 8.10 | d | 1H |
| CH₃ | 2.45 | s | 3H |
| OH | 10.5 (broad) | s | 1H |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 118.5 |
| C3 | 130.2 |
| C4 | 125.8 |
| C5 | 155.0 |
| C6 | 140.1 |
| CN | 116.5 |
| CH₃ | 18.7 |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted data, we can compare it with the known NMR data of structurally similar compounds. This comparative approach allows us to rationalize the predicted chemical shifts based on established substituent effects on the pyridine ring.
-
Pyridine: The parent heterocycle, pyridine, exhibits characteristic chemical shifts for its protons and carbons. Protons at the 2 and 6 positions are the most deshielded, followed by the proton at the 4 position, and finally the protons at the 3 and 5 positions.[1][2]
-
3-Methylpyridine (β-picoline): The introduction of a methyl group at the 3-position generally causes a slight shielding effect on the ring protons and carbons, particularly those ortho and para to it.[3][4][5]
-
5-Hydroxypyridine: The hydroxyl group is a strong electron-donating group, which significantly shields the ortho and para positions (C4 and C6), causing their signals to appear at a lower chemical shift (upfield).[2]
-
Pyridine-2-carbonitrile: The cyano group is an electron-withdrawing group, which deshields the protons and carbons of the pyridine ring, particularly at the ortho and para positions.
By considering these individual substituent effects, we can deduce that in 5-Hydroxy-3-methylpyridine-2-carbonitrile, the hydroxyl group at C5 will have a significant shielding effect, while the cyano group at C2 will have a deshielding effect. The methyl group at C3 will have a minor shielding effect. This interplay of electronic effects is reflected in the predicted chemical shifts.
A Step-by-Step Protocol for NMR Data Validation
The following protocol outlines a systematic approach to validate the experimentally acquired ¹H and ¹³C NMR data for 5-Hydroxy-3-methylpyridine-2-carbonitrile.
I. Sample Preparation and Data Acquisition
-
Solvent Selection: Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar compounds and allows for the observation of exchangeable protons like the hydroxyl proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range for all carbon signals (typically 0-180 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.
-
II. Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phasing and Baseline Correction: Manually phase the spectra to ensure all peaks are in pure absorption mode and apply baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
III. Spectral Interpretation and Validation
-
¹H NMR Spectrum Analysis:
-
Chemical Shift: Compare the observed chemical shifts of the aromatic protons and the methyl group with the predicted values.
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, etc.) to confirm the coupling between adjacent protons. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, the H4 and H6 protons are expected to be doublets due to coupling with each other.
-
Integration: Verify that the integral ratios of the signals correspond to the number of protons in the molecule (1:1:3 for H4, H6, and CH₃, respectively).
-
-
¹³C NMR Spectrum Analysis:
-
Number of Signals: Confirm that the number of observed carbon signals matches the number of unique carbon atoms in the structure (seven in this case).
-
Chemical Shift: Compare the observed chemical shifts with the predicted values, considering the expected ranges for aromatic, nitrile, and methyl carbons.
-
-
2D NMR Data Analysis (if acquired):
-
Use the COSY spectrum to confirm the coupling between H4 and H6.
-
Use the HSQC spectrum to assign the protonated carbons (C4, C6, and the methyl carbon).
-
Use the HMBC spectrum to confirm the connectivity of the entire molecule. For instance, correlations from the methyl protons to C2, C3, and C4, and from H4 to C2, C3, C5, and C6 would provide strong evidence for the proposed structure.
-
Visualizing the Validation Workflow
The following flowchart illustrates the logical progression of the NMR data validation process.
Caption: A workflow diagram for the validation of NMR data.
Conclusion
The structural validation of 5-Hydroxy-3-methylpyridine-2-carbonitrile through ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on the careful acquisition, processing, and interpretation of spectral data. By leveraging predicted NMR data and comparing it with experimental results within the context of established spectroscopic principles, researchers can confidently confirm the identity and purity of their synthesized compounds. This rigorous approach to data validation is paramount for ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development.
References
-
"Simulate and predict NMR spectra." nmrdb.org. [Link][6][7][8]
-
"3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928." PubChem. [Link][9][10]
-
"PROSPRE - 1H NMR Predictor." University of Alberta. [Link][11]
-
"nmrshiftdb2 - open nmr database on the web." nmrshiftdb2. [Link]
-
"Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org." Preprints.org. [Link][13]
-
Al-Awadi, N. A., et al. "A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES." HETEROCYCLES, vol. 36, no. 4, 1993, pp. 771-776. [Link][14]
-
"13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888)." Human Metabolome Database. [Link]
-
"Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate." University of Glasgow. [Link][15]
-
"1 H NMR data of compounds 1-5 in pyridine-d 5 | Download Table." ResearchGate. [Link][16]
-
Argüello-DaSilva, A., et al. "Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral." Journal of the Brazilian Chemical Society, vol. 12, no. 5, 2001, pp. 647-651. [Link][17]
-
"3-Methylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase." SpectraBase. [Link][4]
-
"Supporting Information - The Royal Society of Chemistry." The Royal Society of Chemistry. [Link][18]
-
"13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents[19]. - ResearchGate." ResearchGate. [Link][2]
-
Suárez, M., et al. "NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains." Journal of the Brazilian Chemical Society, vol. 21, no. 7, 2010, pp. 1289-1294. [Link]
-
"CASPRE - 13C NMR Predictor." University of Alberta. [Link][20]
-
"13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154)." NP-MRD. [Link][21]
-
"13C NMR Spectrum (1D, 25 MHz, Pyridine-d5, simulated) (NP0044589)." NP-MRD. [Link][22]
-
"Can anyone help me to tell me any online website to check 13C NMR prediction. . .? | ResearchGate." ResearchGate. [Link][23]
Sources
- 1. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. Visualizer loader [nmrdb.org]
- 9. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 3-methylpyridine-2-carbonitrile (C7H6N2) [pubchemlite.lcsb.uni.lu]
- 11. PROSPRE [prospre.ca]
- 12. NMR Predictor [ch.ic.ac.uk]
- 13. preprints.org [preprints.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.uchile.cl [repositorio.uchile.cl]
- 18. rsc.org [rsc.org]
- 19. scielo.br [scielo.br]
- 20. PYRIDINE-D5(7291-22-7) 1H NMR [m.chemicalbook.com]
- 21. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, Pyridine-d5, simulated) (NP0044589) [np-mrd.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Pyridine vs. Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. In the vast landscape of medicinal chemistry, heterocyclic compounds form a critical class of scaffolds for drug design. Among these, pyridine and pyrimidine derivatives are preeminent, featuring in a multitude of FDA-approved drugs and clinical candidates.[1] This guide provides a comprehensive, comparative study of the biological activities of these two essential nitrogen-containing heterocycles. We will delve into their structure-activity relationships, explore their diverse therapeutic applications with supporting experimental data, and provide detailed protocols for their biological evaluation.
Foundational Chemistry: A Tale of Two Rings
Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, its analogue with two nitrogen atoms at positions 1 and 3, share a foundational structural similarity to benzene.[2] This seemingly subtle difference in their nitrogen content, however, profoundly influences their electronic properties, hydrogen bonding capabilities, and ultimately, their biological activity profiles. The lone pair of electrons on the nitrogen atom(s) can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like enzymes and receptors.
A Comparative Landscape of Biological Activity
Both pyridine and pyrimidine derivatives boast a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] However, the nuances of their interactions with biological systems often lead to distinct therapeutic applications.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Both pyridine and pyrimidine scaffolds are integral to the development of anticancer agents.[6][7] They can be found in kinase inhibitors, antimetabolites, and compounds that induce apoptosis.
Table 1: Comparative in vitro Anticancer Activity of Pyridine and Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine | Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [8] |
| Pyridine-urea derivative 8b | NCI 60-cell line panel | Mean Inhibition: 43% | [8] | |
| 2,4-disubstituted pyridine | HepG2 (Liver) | 4.5 | [9] | |
| Diphenyl ether-based pyridine | A-549 (Lung) | 10.57 | [10] | |
| Pyrimidine | Pyrido[2,3-d]pyrimidine 11 | PC-3 (Prostate) | (pre-G1 arrest) | [11] |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine 13 | Panel of 13 cell lines | Sub-micromolar | [11] | |
| Pyrrolo[2,3-d]pyrimidin-4-one | CHP-212 (Neuroblastoma) | (Induces apoptosis) | [11] | |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [12] |
The data in Table 1 highlights the potent anticancer activity of both classes of compounds. Notably, pyridine-urea derivatives have demonstrated significant efficacy against breast cancer cell lines.[8] Pyrimidine derivatives, particularly those fused with other heterocyclic rings, have shown broad-spectrum antiproliferative activity and the ability to induce apoptosis.[11][12]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Both pyridine and pyrimidine derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][4][13][14]
Table 2: Comparative in vitro Antimicrobial Activity of Pyridine and Pyrimidine Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine | N-alkylated pyridine salt 66 | S. aureus | 56 | [3] |
| N-alkylated pyridine salt 65 | E. coli | 55 | [3] | |
| Thiophene-pyrazole-pyridine hybrid | S. aureus, B. subtilis, E. coli | Good activity | [3] | |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivative | E. coli | 1.0 | [14] |
| Triazole substituted pyrimidine | P. aeruginosa, S. aureus, E. coli | Higher inhibition than thiadiazole derivatives | [14] | |
| Thioxopyrimidine derivative | Various bacteria and fungi | Good activity | [14] |
As illustrated in Table 2, both scaffolds serve as excellent starting points for the design of new antimicrobial agents. Pyrimidine derivatives, in some instances, have shown remarkable potency, with MIC values as low as 1.0 µg/mL against E. coli.[14] The ability to functionalize these rings allows for the fine-tuning of their antimicrobial spectrum and potency.
Antiviral Activity: A Crucial Arsenal Against Viral Pathogens
The importance of effective antiviral therapies has been underscored by recent global events. Pyridine and pyrimidine derivatives are found in a number of antiviral drugs, including those targeting HIV, influenza, and hepatitis viruses.[15][16][17] Pyrimidine's structural resemblance to the nucleobases of DNA and RNA makes it a particularly privileged scaffold for the development of antiviral agents.[15]
Table 3: Antiviral Activity of Pyridine and Pyrimidine-Based Compounds
| Compound Class | Example | Virus Target | Mechanism of Action (if known) | Reference |
| Pyridine | Pyridine-N-oxide | SARS-CoV-2 3CLpro | Inhibition of main protease | [18] |
| Fused Pyridine Derivatives | HIV, HCV, HBV, RSV | Various (e.g., reverse transcriptase inhibition) | [17] | |
| Pyrimidine | Etravirine (NNRTI) | HIV-1 | Non-nucleoside reverse transcriptase inhibitor | [15] |
| Thiouracil derivatives | Influenza A virus | Inhibition of viral replication | [16] | |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | (Not specified) | [19] |
The data indicates that both heterocyclic systems are versatile platforms for the development of antivirals. Pyrimidine derivatives, in particular, have a rich history in antiviral drug discovery, with many compounds acting as nucleoside/non-nucleoside reverse transcriptase inhibitors.[15]
Structure-Activity Relationship (SAR) Insights: The Key to Rational Drug Design
The biological activity of both pyridine and pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[1][5]
For pyridine derivatives , the introduction of electron-withdrawing or electron-donating groups can modulate the basicity of the nitrogen atom, influencing its ability to interact with biological targets. The addition of bulky groups can enhance selectivity but may also decrease activity if it hinders binding.[1] For instance, in a series of pyridine derivatives with antiproliferative activity, the presence of -OMe, -OH, and -NH2 groups was found to enhance activity, while halogen atoms or bulky groups led to a decrease in potency.[1]
For pyrimidine derivatives , the substitution pattern on the ring is critical. Modifications at the C2, C4, and C5 positions have been extensively explored to optimize biological activity.[5][20] For example, in a study of pyrimidine derivatives as antitubercular agents, the central pyrimidine ring was found to be crucial for activity.[21] The position of substituents greatly influences the biological activities, which span from antimicrobial and anticancer to anti-inflammatory and antiviral effects.[20]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of pyridine and pyrimidine derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyridine or pyrimidine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for drug discovery and development.
Caption: Simplified signaling pathway of a kinase inhibitor.
Conclusion and Future Perspectives
Both pyridine and pyrimidine derivatives are undeniably privileged scaffolds in medicinal chemistry, offering vast potential for the development of novel therapeutics across a wide range of diseases. While pyridine derivatives have shown remarkable success, particularly in the realm of kinase inhibitors, the inherent structural similarity of pyrimidines to nucleobases provides a unique advantage in the design of antimetabolites and antiviral agents.
The future of drug discovery with these scaffolds lies in the continued exploration of their structure-activity relationships, the use of computational tools for rational design, and the synthesis of novel hybrid molecules that combine the beneficial properties of both rings or other pharmacophores. As our understanding of disease biology deepens, the versatility of pyridine and pyrimidine chemistry will undoubtedly continue to yield innovative and life-saving medicines.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). Research J. Pharm. and Tech.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Pharmaceuticals. [Link]
-
Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Journal of Organic and Inorganic Chemistry. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry. [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Current Organic Chemistry. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Organic and Medicinal Chemistry International Journal. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Mini-Reviews in Medicinal Chemistry. [Link]
-
Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry. [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry. [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). Innovare Academic Sciences. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). Egyptian Journal of Chemistry. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). Archiv der Pharmazie. [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. [Link]
-
IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts. [Link]
-
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (2022). International Research Journal of Engineering and Technology. [Link]
-
Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2014). Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Biological activities of synthetic pyrimidine derivatives. (2024). Sciforum. [Link]
-
Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1999). Antiviral Research. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Oncology Letters. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication and Reviews. [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). Current Medicinal Chemistry. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Universidad de Sonora. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2022). CoLab. [Link]
-
Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Semantic Scholar. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Drug Formulation and related pharma research. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). International Journal of Molecular Sciences. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjet.net [irjet.net]
- 11. ijrpr.com [ijrpr.com]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IJMS | Free Full-Text | Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Structural Validation: Comparing X-ray Crystallography with Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's three-dimensional structure is a cornerstone of the chemical synthesis and drug discovery pipeline.[1] Among the available analytical techniques, single-crystal X-ray crystallography is widely regarded as the "gold standard," providing definitive, atomic-level resolution of molecular architecture.[1][2] This guide offers an in-depth comparison of X-ray crystallography with its principal alternatives, grounded in field-proven insights and supported by detailed experimental workflows.
The Gold Standard: Principles of Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful experimental science that determines the precise atomic and molecular structure of a crystal.[3] The technique is founded on the principle that a crystal, with its regularly repeating arrangement of atoms, acts as a three-dimensional diffraction grating for X-rays.[4][5] When a focused beam of monochromatic X-rays strikes the crystal, the X-rays are scattered by the electrons of the atoms.[6][7] These scattered waves interfere with each other, producing a unique diffraction pattern of spots, or "reflections," which is recorded by a detector.[3][4][8]
The core of the method lies in the relationship between this diffraction pattern and the molecular structure. The angles and positions of the diffraction spots reveal the dimensions and symmetry of the unit cell—the smallest repeating unit of the crystal lattice.[4] Crucially, the intensities of these spots are directly related to the distribution of electron density within that unit cell.[4] By applying a mathematical operation known as a Fourier transform to the diffraction data, scientists can compute a three-dimensional electron density map.[8][9] This map is then interpreted to determine the mean position of each atom, their chemical bonds, and other structural details with exceptional precision.[10][11]
The Crystallographic Workflow: From Powder to Publication
Achieving a high-quality crystal structure is a multi-step process that requires both meticulous technique and a deep understanding of the underlying principles.[2][3] While technological advancements have significantly accelerated data collection and processing, the initial step of obtaining a suitable crystal often remains the most significant bottleneck.[2][3][8]
Caption: The experimental and computational workflow for determining a molecular structure via single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth (The Art and Science): This is often the most challenging step.[3][8] The goal is to slowly bring a highly concentrated, pure solution of the synthesized compound to a state of supersaturation, encouraging the formation of a single, well-ordered crystal.[2]
-
Causality: Slow growth is critical. Rapid precipitation leads to poorly ordered microcrystalline powder, which is unsuitable for single-crystal diffraction.[12]
-
Common Methods:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution. Covering the vessel with parafilm and piercing it with a few small holes is a standard technique to control the evaporation rate.[12]
-
Vapor Diffusion: A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
-
Cooling: A saturated solution is cooled slowly, as solubility typically decreases with temperature.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, a suitable crystal is identified. Ideal crystals are transparent, have sharp edges, are free of cracks or imperfections, and are typically 0.1-0.3 mm in their largest dimension.[3][5][12][13]
-
The selected crystal is carefully mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[10]
-
Self-Validation: To prevent radiation damage from the intense X-ray beam and to reduce thermal vibrations that can degrade data quality, the crystal is flash-cooled to approximately 100 K (-173 °C) in a stream of liquid nitrogen.[14]
-
-
Data Collection:
-
The mounted crystal is placed in a diffractometer, where it is exposed to a focused, monochromatic beam of X-rays (commonly from a copper or molybdenum source).[5][10][13]
-
The crystal is rotated systematically, and a series of diffraction images are collected by a detector (like a CCD or pixel detector) at hundreds of different orientations.[3][10][14] This ensures that data from all possible lattice planes are recorded.[5]
-
-
Data Processing, Structure Solution, and Refinement:
-
Specialized software is used to process the collected images. It indexes the reflections to determine the unit cell dimensions and space group (crystal symmetry) and integrates the intensity of each spot.[6][14]
-
The "phase problem" is then solved. While the intensities of the diffracted waves are measured, the phase information is lost.[7] For small molecules, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflections.[3]
-
With initial phases, an electron density map is calculated. An atomic model is built into this map, and the positions and thermal parameters of the atoms are computationally refined to best fit the experimental data.[3]
-
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, often complementary, techniques.[1]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[1] |
| Sample State | Single, well-ordered crystal.[3] | Soluble compound in a suitable deuterated solvent.[1] | Ionizable compound (solid, liquid, or gas).[1] |
| Information | Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, packing.[1][13] | Atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[1][15] | Molecular weight, elemental composition, fragmentation patterns.[1] |
| Resolution | Atomic (<1.0 Å for small molecules).[1][16] | Near-atomic, but provides distances and angles rather than a direct image.[7] | Low (provides connectivity and formula, not 3D structure).[1] |
| Key Limitation | Requires diffraction-quality single crystals, which can be difficult or impossible to grow.[3][6] | Less effective for insoluble compounds; structure represents an average in solution.[15] | Cannot distinguish between isomers; provides no 3D structural information. |
| Confidence | Definitive and unambiguous for the solid state. | High confidence for connectivity; conformation can be ambiguous. | Confirms molecular formula and substructures. |
Decoding the Data: Hallmarks of a Trustworthy Crystal Structure
The quality of a crystal structure is not subjective. It is assessed using several key metrics that reflect how well the final atomic model agrees with the experimental diffraction data.[16] When evaluating a structure, these parameters are critical for establishing its trustworthiness.
-
Resolution (Å): This is a measure of the level of detail in the electron density map.[16][17] A smaller number indicates higher resolution. For small organic molecules, a resolution of 1.0 Å or better is considered excellent, allowing individual atoms to be clearly resolved.[16]
-
R-factor (R1 or Rwork): This value measures the agreement between the experimentally observed diffraction data and the data calculated from the final structural model.[16][17] A perfect fit would have an R-factor of 0.[16] For small molecules, a final R1 value below 0.05 (5%) is generally considered very good.
-
Rfree: This is a more robust quality indicator used to prevent overfitting of the model to the data. It is calculated using a small subset (5-10%) of reflections that were excluded from the refinement process.[16][17] A low Rfree value that is close to the Rwork value (typically within a few percent) indicates a reliable and unbiased model.[17][18]
-
Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a well-refined structure. Significant deviations can indicate issues with the data or the model.
Troubleshooting Common Hurdles
-
Failure to Crystallize: This is the most common barrier. If standard methods fail, exploring a wider range of solvents, counter-ions (for salts), or co-crystallization agents may be necessary. Proteins with flexible regions that inhibit crystallization can sometimes be modified through surface entropy reduction.[19]
-
Poorly Diffracting Crystals: This can result from small crystal size, internal disorder, or impurities. Screening for different crystallization conditions to grow larger, more ordered crystals is the primary solution.[12]
-
Crystal Twinning: This occurs when two or more crystals are intergrown in a specific, symmetrical orientation, complicating data processing.[3] Specialized software can often handle twinned data, but it requires careful analysis.
Logical Integration of Techniques in Drug Discovery
In a typical drug discovery workflow, these techniques are not used in isolation but as part of a logical progression to build a complete picture of a compound's identity and behavior. The synergy between structural biology and computational chemistry can significantly accelerate the drug discovery process.[20]
Caption: Integrated workflow showing the complementary roles of MS, NMR, and X-ray crystallography in drug discovery.
Initially, Mass Spectrometry provides a rapid confirmation of the molecular weight and elemental formula. Next, NMR spectroscopy is used to elucidate the atomic connectivity and relative stereochemistry in solution. Finally, for a key compound or lead candidate, X-ray crystallography provides the high-resolution, unambiguous 3D structure, which is invaluable for structure-based drug design and understanding protein-ligand interactions.[20][21]
Conclusion
While NMR and Mass Spectrometry are essential tools for routine structural analysis, single-crystal X-ray crystallography remains the unparalleled method for providing definitive and unambiguous proof of a synthesized compound's three-dimensional structure.[2] Its ability to deliver precise atomic coordinates, bond lengths, and absolute stereochemistry makes it an indispensable technique in modern chemistry, materials science, and drug development. Understanding the principles, workflow, and data validation criteria of X-ray crystallography is crucial for any scientist seeking the highest level of structural certainty.
References
- X-ray crystallography: principles and structure determination. Fiveable.
- X-ray crystallography. Wikipedia.
- X-ray Crystallography. Creative BioMart.
- X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Sciencevivid.
- X ray crystallography principle and application | CSIR NET Unit 13. YouTube.
- Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Benchchem.
- X ray crystallography. PubMed Central (PMC), NIH.
- Flowchart representing the major steps during X-ray crystallography. ResearchGate.
- X-Ray Diffraction Basics. Iowa State University.
- Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.
- X-ray Protein Crystallography. Physics LibreTexts.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
- BC530 Class notes on X-ray Crystallography. Merritt Lab, University of Washington.
- Examples of common challenges encountered when using X-ray crystal structures. ResearchGate.
- Comparison of NMR and X-ray crystallography. University Medical School of Debrecen.
- Analysis of the quality of crystallographic data and the limitations of structural models. eLife.
- The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. National Institutes of Health (NIH).
- Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 3-(Furan-3-yl)-3-oxopropanenitrile. Benchchem.
- Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
- X-Ray Crystallography of Chemical Compounds. PubMed Central (PMC), NIH.
- Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure.
- X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Single-crystal X-ray Diffraction. Carleton College.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Stanford Materials.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central (PMC), NIH.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. ResearchGate.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
- Powder X-ray Diffraction Protocol/SOP. University of Oregon.
- Connecting with CADD: X-Ray Crystallography. Charles River Laboratories.
Sources
- 1. benchchem.com [benchchem.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.bu.edu [people.bu.edu]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. youtube.com [youtube.com]
- 10. sciencevivid.com [sciencevivid.com]
- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 17. rupress.org [rupress.org]
- 18. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. criver.com [criver.com]
- 21. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyridine Synthesis
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates efficient and selective synthetic methodologies. The choice of catalyst is paramount in achieving desired outcomes in pyridine synthesis, influencing yield, selectivity, and overall process sustainability. This guide provides an in-depth, objective comparison of the efficacy of different catalyst classes in key pyridine synthesis reactions, supported by experimental data and mechanistic insights to inform your catalyst selection process.
The Industrial Workhorse: Heterogeneous Catalysis in Chichibabin Pyridine Synthesis
The Chichibabin reaction, a condensation of aldehydes or ketones with ammonia, remains a significant industrial method for producing simple pyridines and picolines.[1] This gas-phase synthesis is typically carried out at high temperatures (350–500 °C) over solid acid catalysts.[1]
Zeolites: Shape-Selective Powerhouses
Zeolites, with their well-defined microporous structures and tunable acidity, have emerged as highly effective catalysts for the Chichibabin synthesis, often outperforming traditional amorphous silica-alumina catalysts.[2] Their shape-selectivity can direct the reaction towards the desired pyridine isomers.
The performance of various zeolites is intricately linked to their structural and acidic properties. For instance, in the synthesis of pyridine and 3-picoline from acrolein and ammonia, the catalytic activity of Y-type zeolites increases with total acidity.[3] However, the total yield of pyridines can be inversely proportional to the total acidity for catalysts with large surface areas, highlighting a delicate balance.[3] The Brønsted-to-Lewis acid site ratio also plays a crucial role, with a ratio close to 1 favoring the formation of 3-picoline.[3]
A comparative study of different zeolite frameworks in the reaction of ethanol, formaldehyde, and ammonia revealed that H-Beta zeolite exhibited the highest ethanol conversion (70% at 400 °C), primarily yielding pyridine and picolines.[4] In contrast, H-ZSM-12 was more selective towards picolines and lutidines.[4] The superior performance of H-Beta is attributed to its higher concentration of acid sites and specific structural characteristics.
Table 1: Comparison of Zeolite Catalysts in Pyridine Synthesis
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Pyridine Yield (%) | Picoline Yield (%) | Reference |
| H-ZSM-5 | Acetaldehyde, Formaldehyde, NH₃ | 450 | - | 42 | 19 (total) | [3] |
| H-Beta | Ethanol, Formaldehyde, NH₃ | 400 | 70 | ~32 | ~35 | [4] |
| H-ZSM-12 | Ethanol, Formaldehyde, NH₃ | 400 | < H-ZSM-5 | Lower | Higher (Lutidines also) | [4] |
| ZY17 (Y-type) | Acrolein, NH₃ | 360 | Highest among Y-types | - | - | [3] |
Note: Direct comparison is challenging due to varying reactants and conditions. Data is indicative of catalyst performance under the specified reaction.
Metal modification of zeolites can further enhance their performance. For example, treating ZSM-5 with metal cations like Pb, Tl, or Co can lead to a much higher yield of total pyridine bases compared to conventional amorphous silica-alumina catalysts.[2]
Mechanistic Insights into Zeolite-Catalyzed Chichibabin Synthesis
The reaction mechanism over zeolite catalysts is a complex cascade of events involving imine formation, aldol-type condensations, Michael additions, and cyclization/dehydration steps. The acidic sites of the zeolite play a crucial role in catalyzing these transformations.
Caption: Generalized mechanism of Chichibabin pyridine synthesis on a zeolite catalyst.
Homogeneous Catalysis: Precision and Versatility in Pyridine Construction
Homogeneous transition metal catalysts offer a high degree of control over the synthesis of complex and highly functionalized pyridines, often under milder reaction conditions than their heterogeneous counterparts.
Bönnemann Cyclization: Cobalt-Catalyzed [2+2+2] Cycloaddition
The Bönnemann cyclization is a powerful method for constructing pyridine rings via a [2+2+2] cycloaddition of two alkyne molecules and a nitrile, catalyzed by cobalt complexes.[5][6] This reaction is highly atom-economical.
The choice of the cobalt precursor and ligands can significantly influence the catalyst's activity and the regioselectivity of the resulting pyridine. For instance, in situ generated cobalt(I) catalysts can be highly effective.[7] A study comparing different cobalt precursors in the reaction of acetonitrile with acetylene showed that the yield and the ratio of isomeric products (A/B) varied with the catalyst system.[7]
Table 2: Comparison of Cobalt Catalysts in a Bönnemann-type Cycloaddition
| Cobalt Precursor | Reducing Agent | Yield (%) | Isomer Ratio (A/B) | Reference |
| CoCl₂ | Li | 84 | - | [7] |
| CoCl₂ | NaBH₄ | 55 | 61:39 | [7] |
| CpCoI(COD) | - | 54 | 69:31 | [7] |
| (η³-C₈H₁₃)Co(COD) | - | 51 | 80:20 | [7] |
Hantzsch Pyridine Synthesis: A Multicomponent Reaction Amenable to Various Catalysts
The Hantzsch synthesis is a versatile multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[8] This reaction can be catalyzed by a wide range of catalysts, including Brønsted and Lewis acids, and even proceeds under catalyst-free conditions, albeit with lower efficiency.
A comparative study of various catalysts for the synthesis of a model dihydropyridine highlights the significant rate and yield enhancements provided by catalysis. Modern heterogeneous catalysts and green catalysts have shown exceptional performance.
Table 3: Comparative Performance of Catalysts in the Hantzsch Dihydropyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | 65 | [9] |
| p-TSA | Ethanol | Reflux | 6 | 82 | [9] |
| Tannic Acid | H₂O | 80 | 1 | 94 | [9] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [9] |
| UiO-66-NH₂ | Ethanol | Room Temp. | 0.5 | 98 | [9] |
Kröhnke Pyridine Synthesis: A Modular Approach to Substituted Pyridines
The Kröhnke synthesis provides a highly modular route to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, typically ammonium acetate.[10][11] While often carried out in solvents like glacial acetic acid or methanol, solvent-free conditions have also proven to be highly effective, offering excellent yields.[12][13]
The reaction proceeds via a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[11] Lewis acids can be employed to enhance the reaction.[12]
Caption: The mechanistic pathway of the Kröhnke pyridine synthesis.
The Green Frontier: Biocatalysis in Pyridine Synthesis
The use of enzymes for pyridine synthesis is an emerging field that promises highly selective and environmentally benign synthetic routes. While still in its early stages compared to traditional catalysis, biocatalysis offers significant potential.
Enzymatic Approaches to Pyridine Derivatives
Whole-cell biocatalysis has been successfully employed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. This one-pot process achieves a space-time yield of 0.8 g L⁻¹ h⁻¹, offering a more sustainable alternative to multi-step chemical syntheses.[11]
Enzymes like Novozym 435, a lipase, have been shown to efficiently catalyze the esterification of nicotinic acids to produce pyridine esters, which are valuable in the flavor and fragrance industry.[10] Under optimized conditions, a 99% yield was achieved, and the enzyme could be recycled for multiple cycles with consistent performance.[10]
The biosynthesis of complex pyridine-containing natural products, such as thiopeptides, involves intricate enzymatic cascades. The pyridine ring in these molecules is formed via an enzymatic [4+2]-cycloaddition catalyzed by a "pyridine synthase" enzyme.[14] Understanding these natural biosynthetic pathways can provide inspiration for the development of novel biocatalytic methods for pyridine synthesis.
Table 4: Examples of Biocatalytic Pyridine Synthesis
| Biocatalyst | Reaction Type | Substrate(s) | Product | Yield/Titer | Reference |
| Recombinant E. coli cells | Oxidation | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | > 12 g L⁻¹ | [11] |
| Novozym 435 | Esterification | Nicotinic acid, Alcohol | Pyridine ester | up to 99% | [10] |
| Pyridine Synthase (e.g., TbtD) | [4+2]-Cycloaddition | Dehydroalanine residues | Pyridine ring in thiopeptides | - | [14] |
Experimental Protocols
General Procedure for Kröhnke Pyridine Synthesis (Solvent-Free)
This protocol is adapted for the synthesis of 2,4,6-triarylpyridines.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
Mortar and pestle
-
Oil bath
Procedure:
-
Grind a mixture of the chalcone (1.0 mmol) and ammonium acetate (5.0 mmol) in a mortar and pestle.
-
Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and filter the solid product.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Representative Hantzsch Dihydropyridine Synthesis with a Heterogeneous Catalyst
This protocol describes a general procedure using a solid acid catalyst.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Heterogeneous acid catalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (specified amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol, add the heterogeneous catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 30 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst by filtration or magnetic decantation if applicable.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Outlook
The choice of catalyst for pyridine synthesis is a critical decision that depends on the desired product, scale of the reaction, and sustainability considerations.
-
Heterogeneous catalysts , particularly zeolites, are well-suited for the large-scale industrial production of simple pyridines via the Chichibabin synthesis, offering robustness and shape-selectivity.
-
Homogeneous transition metal catalysts provide unparalleled precision and versatility for the synthesis of complex, highly substituted pyridines, which is crucial for drug discovery and fine chemical synthesis.
-
Biocatalysis represents a promising green frontier, offering the potential for highly selective and sustainable pyridine synthesis, although it is currently less developed for broad applications.
Future research will likely focus on bridging the gap between these catalyst classes. The development of more robust and recyclable homogeneous catalysts, as well as heterogeneous catalysts that operate under milder conditions, will be key areas of investigation. Furthermore, the expansion of the biocatalytic toolbox for pyridine synthesis holds immense promise for developing truly sustainable and efficient manufacturing processes. For researchers in the pharmaceutical and agrochemical industries, a thorough understanding of the strengths and limitations of each catalytic system is essential for the rational design of synthetic routes to novel and valuable pyridine-containing molecules.
References
- Kröhnke, F. The specific synthesis of pyridines and isoquinolines from pyridinium salts. Angewandte Chemie International Edition in English, 2(5), 225-241 (1963).
- BenchChem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025).
- BenchChem. A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. (2025).
- Guan, Z.-H., et al. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry, 19(4), 1023-1027 (2017).
- Harawa, V., et al. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(33), 15336-15344 (2022).
- Wikipedia. Chichibabin pyridine synthesis.
- CoLab.
- López-Ocaña, M., et al. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia.
- Organic Chemistry Portal. Pyridine synthesis.
- Pyridine Synthesis Catalyst Charting Growth Trajectories: Analysis and Forecasts 2025-2033.
- Sato, H., et al. Gas-phase synthesis of pyridine bases from formaldehyde, acetaldehyde, and ammonia over silica-alumina and zeolite catalysts. Journal of the Japan Petroleum Institute, 28(6), 470-476 (1985).
- Grigor'eva, E. A., et al. Synthesis of pyridine and methylpyridines over zeolite catalysts. Petroleum Chemistry, 54(6), 493-499 (2014).
- Bönnemann, H., Brinkmann, R., & Schenkluhn, H. Eine einfache, kobalt-katalysierte Pyridin-Synthese. Synthesis, 1974(08), 575-577 (1974).
- Wang, P., et al. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Journal of Molecular Structure, 1279, 135010 (2023).
- Schramma, K. R., & Mitchell, D. A. Enzymatic pyridine aromatization during thiopeptide biosynthesis. Journal of the American Chemical Society, 144(46), 21063-21071 (2022).
- Wikipedia. Kröhnke pyridine synthesis.
- BenchChem. troubleshooting low yield in Kröhnke pyridine synthesis.
- ResearchGate. Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
- Wikipedia. Hantzsch pyridine synthesis.
- ResearchGate.
- PubMed.
- RSC Publishing. Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes.
- ResearchGate.
- RSC Publishing. Correction: Pyridine synthesis from oximes and alkynes via rhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity.
- ResearchGate. Comparison of Different Zeolite-Supported Transition Metal Catalysts in the Amination of 4-chloroacetophenone and Piperidine.
- RSC Publishing. A comparative theoretical study of cluster and periodic models by DFT calculations for pyridine adsorption in H-ZSM-5 zeolite.
- The University of Liverpool Repository.
- PubMed.
- MDPI.
- ResearchG
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ResearchGate. The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions.
- ResearchGate.
Sources
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 5. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Enzymatic pyridine aromatization during thiopeptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridine-3-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyridine-3-carbonitrile core is a versatile and highly sought-after scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of potent and selective inhibitors for a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridine-3-carbonitrile derivatives, offering a comparative overview of their performance as anticancer, anti-inflammatory, and enzyme-inhibitory agents. We will delve into the causal relationships behind experimental design, present supporting data, and provide detailed protocols for key assays, empowering researchers to navigate and contribute to this exciting field of drug discovery.
The Pyridine-3-Carbonitrile Core: A Chemical Chameleon
The pyridine-3-carbonitrile moiety is more than just a rigid aromatic system. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring creates a unique electronic landscape that is key to its biological activity. This "electron-deficient" character allows for strong interactions with biological targets, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The nitrile group itself is a potent hydrogen bond acceptor, while the pyridine nitrogen can also accept a hydrogen bond. Furthermore, the carbon atoms of the pyridine ring can be readily functionalized, providing a multitude of vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Therapeutic Areas
The true power of the pyridine-3-carbonitrile scaffold lies in its adaptability. By strategically modifying the substituents at various positions on the pyridine ring, medicinal chemists have successfully developed compounds with distinct and potent biological activities. Below, we compare the SAR of pyridine-3-carbonitriles in three major therapeutic areas.
Anticancer Agents: Targeting the Machinery of Cell Proliferation
Pyridine-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth and division.[1][2][3] Overexpression or mutation of these kinases is a hallmark of many cancers.
Key SAR Insights:
-
Position 2: Substitution at the 2-position of the pyridine ring is critical for potent anticancer activity. Small, flexible groups such as an amino or methoxy group are often favored. The 2-amino group, in particular, can act as a hydrogen bond donor, forming crucial interactions within the ATP-binding pocket of kinases.[4]
-
Position 4: The nature of the substituent at the 4-position significantly influences both potency and selectivity. Bulky aromatic or heteroaromatic rings are commonly found in active compounds. For instance, in a series of PIM-1 kinase inhibitors, a 4-(imidazolyl) group was shown to be beneficial for activity.[5]
-
Position 6: Similar to the 4-position, the 6-position often accommodates larger aryl or heteroaryl groups. In a study of dihydropyridine-3-carbonitriles, a 6-(1,3-benzodioxol-5-yl) substituent led to a potent PIM-1 inhibitor with an IC50 of 111.01 nM.[5]
-
Fused Ring Systems: Fusing the pyridine-3-carbonitrile core with other heterocyclic rings, such as pyrimidine or pyrazole, has proven to be a successful strategy for developing highly potent and selective kinase inhibitors.[2][6] For example, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been identified as potent Src kinase inhibitors.[7][8]
Comparative Data: Anticancer Activity of Pyridine-3-Carbonitrile Derivatives
| Compound Scaffold | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Target | IC50 | Cell Line | Citation |
| 2-Imino-1,2-dihydropyridine-3-carbonitrile | =NH | 1-benzyl-2-methylthio-5-imidazolyl | 1,3-benzodioxol-5-yl | PIM-1 Kinase | 111.01 nM | - | [5] |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | =O | 1-benzyl-2-ethylthio-5-imidazolyl | 4-bromophenyl | PDE3A | 3.76 nM | - | [9] |
| 6-Aminopyrazolyl-pyridine-3-carbonitrile | NH2 | Pyrazolyl | Various | JAK2 Kinase | Potent Inhibition | - | [6] |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitrile | - | Anilino | 7-pyridyl | Src Kinase | Potent Inhibition | - | [7][8] |
| 2-Oxo-pyridine-3-carbonitrile | =O | 3-hydroxyphenyl | 4-(6-Chloro-2-morpholin-4-yl-quinolin-3-yl) | PIM-1 Kinase | Potent Inhibition | HepG-2, PC-3, Caco-2 | [5] |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative | O-CH2-CONH-NH-R | CH3 | CH3 | PIM-1 Kinase | 14.3 nM | MCF-7 | [10] |
Logical Relationship: General SAR for Anticancer Pyridine-3-Carbonitriles
Caption: Key substitution points on the pyridine-3-carbonitrile scaffold for anticancer activity.
Anti-inflammatory Agents: Quelling the Fire of Inflammation
Inflammation is a complex biological response, and pyridine-3-carbonitrile derivatives have demonstrated potential in modulating this process.[11] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.
Key SAR Insights:
-
Diphenylpyridine-3-carbonitriles: A series of 2-amino-4,6-diphenylpyridine-3-carbonitriles has shown promising anti-inflammatory activity.[11]
-
Substituents on the Phenyl Rings: The nature and position of substituents on the 4- and 6-phenyl rings are crucial. Electron-donating groups, such as methoxy (-OCH3), and electron-withdrawing groups, like halogens, have been explored. Certain substitutions can lead to activity comparable to the standard drug indomethacin.[11]
Comparative Data: Anti-inflammatory Activity of Pyridine-3-Carbonitrile Derivatives
| Compound Scaffold | R1 (on 4-phenyl) | R2 (on 6-phenyl) | Activity | Model | Citation |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | H | 4-OCH3 | Good | Carrageenan-induced paw edema | [11] |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | 4-Cl | 4-Cl | Good | Carrageenan-induced paw edema | [11] |
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for evaluating the in vivo anti-inflammatory activity of pyridine-3-carbonitriles.
Phosphodiesterase-3 (PDE3) Inhibitors: A Target for Cardiovascular and Antiplatelet Therapy
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. PDE3 inhibitors have shown utility in the treatment of heart failure and for their antiplatelet effects. Pyridine-3-carbonitrile derivatives have been successfully developed as potent PDE3 inhibitors.[9]
Key SAR Insights:
-
Core Structure: 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres have been identified as potent PDE3A inhibitors.[9]
-
Substituents: A 4-(1-benzyl-2-ethylthio-5-imidazolyl) group combined with a 6-(4-bromophenyl) group on a 2-imino-1,2-dihydropyridine-3-carbonitrile scaffold resulted in a highly potent PDE3A inhibitor with an IC50 of 3.76 nM.[9] The 2-imino derivatives were generally more potent than their 2-oxo counterparts.
Comparative Data: PDE3A Inhibitory Activity of Pyridine-3-Carbonitrile Derivatives
| Compound Scaffold | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | IC50 (PDE3A) | Citation |
| 1,2-Dihydropyridine-3-carbonitrile | =NH | 1-benzyl-2-ethylthio-5-imidazolyl | 4-bromophenyl | 3.76 nM | [9] |
| 1,2-Dihydropyridine-3-carbonitrile | =O | 1-benzyl-2-ethylthio-5-imidazolyl | 4-bromophenyl | >100 nM | [9] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative pyridine-3-carbonitrile derivative and for key biological assays.
General Synthesis of 2-Amino-4,6-diaryl-pyridine-3-carbonitriles
This protocol describes a one-pot, multi-component reaction, a common and efficient method for synthesizing substituted pyridine-3-carbonitriles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the aromatic aldehyde, acetophenone derivative, malononitrile, and ammonium acetate in ethanol is heated under reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with water.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol).[5]
In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This protocol provides a general framework for assessing the inhibitory activity of pyridine-3-carbonitrile derivatives against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., Src, PIM-1)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho substrate antibody
-
ATP
-
Assay buffer
-
Test compounds (pyridine-3-carbonitrile derivatives) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and the fluorescein-labeled substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.
-
Incubate for another 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio (acceptor/donor emission) and plot it against the compound concentration to determine the IC50 value.[12]
Cell-Based Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (pyridine-3-carbonitrile derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compounds.[5][13]
In Vitro Phosphodiesterase-3 (PDE3) Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE3 activity by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.[7]
Materials:
-
Recombinant human PDE3A or PDE3B
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding agent for the fluorescent monophosphate product
-
Assay buffer
-
Test compounds (pyridine-3-carbonitrile derivatives) dissolved in DMSO
-
384-well, low-volume, black microplate
Procedure:
-
Add serial dilutions of the test compounds to the wells of the microplate.
-
Add the diluted PDE3 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
The degree of inhibition is inversely proportional to the measured fluorescence polarization. Calculate IC50 values from the dose-response curves.
Conclusion and Future Perspectives
The pyridine-3-carbonitrile scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of biologically active molecules. The insights from SAR studies have been instrumental in guiding the design of potent and selective inhibitors for a range of therapeutic targets. The comparative analysis presented in this guide highlights the remarkable versatility of this core, where subtle modifications to its substituents can dramatically alter its biological activity profile.
Future research in this area will likely focus on several key aspects:
-
Exploring New Chemical Space: The synthesis of novel pyridine-3-carbonitrile derivatives with diverse and complex substitution patterns will continue to be a major focus.
-
Targeting Novel Biological Pathways: While kinase and PDE inhibition are well-established, the application of this scaffold to other emerging drug targets warrants further investigation.
-
Improving Drug-like Properties: A key challenge in drug discovery is optimizing the pharmacokinetic and safety profiles of lead compounds. Future SAR studies will need to increasingly incorporate these considerations.
-
Application of Computational Methods: In silico techniques such as molecular docking and molecular dynamics simulations will play an increasingly important role in the rational design and optimization of pyridine-3-carbonitrile-based drug candidates.
By integrating the principles of synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of the pyridine-3-carbonitrile scaffold can be realized, leading to the development of novel and effective medicines for a wide range of human diseases.
References
-
Mansour, E., Abd-Rabou, A. A., & Elewa, S. I. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. Polycyclic Aromatic Compounds, 1-22. [Link]
-
Zhang, N., Wu, B., Boschelli, D. H., Golas, J., & Boschelli, F. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-5074. [Link]
-
Foroumadi, A., Asadipour, A., Hosseinzadeh, L., Kiani, M., & Hadizadeh, F. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic Chemistry, 57, 120-126. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
-
Stork. (n.d.). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). [Link]
-
Semantic Scholar. (n.d.). Novel Polyfunctional Pyridines as Anticancer and Antioxidant Agents. Synthesis, Biological Evaluation and in Silico ADME-T Study. [Link]
-
Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]
-
Noël, R., Shin, Y., & Li, X. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
-
El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 633. [Link]
-
ResearchGate. (n.d.). Synthetic route to obtain the 3,5-dicarbonitrile pyridines. [Link]
-
Valdes-Garcia, G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. [Link]
-
Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6649. [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
Mansour, E., Abd-Rabou, A. A., & Elewa, S. I. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Meyer, D. M., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2845-2849. [Link]
-
MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]
-
El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46976-46993. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to Oseltamivir Synthesis: Benchmarking a Catalyst-Driven Approach Against the Classic Shikimic Acid Route
Introduction
Oseltamivir phosphate, marketed as Tamiflu®, is an orally administered antiviral medication essential for the treatment and prevention of influenza A and B virus infections.[1][2] Discovered by Gilead Sciences and commercialized by Roche, oseltamivir is a prodrug that the body metabolizes into its active form, oseltamivir carboxylate.[3] This active metabolite potently and selectively inhibits the viral neuraminidase enzyme, a crucial component for the release and spread of new viral particles from infected host cells.[3]
The synthesis of this critical drug has been a major focus of chemical research, primarily due to the vulnerabilities of the original industrial route. This route begins with (−)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[4] The reliance on a botanical source, which has a multi-year growth cycle and is susceptible to weather variations, has led to supply chain challenges and price volatility, particularly during influenza outbreaks.[5][6] Furthermore, the established synthesis involves the use of potentially hazardous azide reagents.[7][8] These challenges have spurred the development of numerous alternative synthetic strategies.
This guide provides an in-depth, objective comparison between the established industrial synthesis starting from shikimic acid and a notable, more recent approach developed by the Trost group, which utilizes readily available starting materials and advanced catalytic methods. This comparison will provide researchers, scientists, and drug development professionals with critical insights into the evolution of complex pharmaceutical synthesis.
Section 1: The Established Procedure - The Gilead/Roche Synthesis from Shikimic Acid
The commercial production of oseltamivir has historically relied on a semi-synthetic approach starting from (−)-shikimic acid.[9] This starting material was chosen because its inherent chirality and carbocyclic framework provide a useful scaffold for constructing the complex stereochemistry of the target molecule.[4][7]
Strategic Overview & Rationale
The core strategy of the Gilead/Roche synthesis involves a series of functional group manipulations to convert the hydroxyl groups of shikimic acid into the amino and acetamido groups of oseltamivir, and to introduce the 3-pentyloxy side chain. A key challenge is the precise control of stereochemistry at three centers in the final molecule.[9] The synthesis cleverly uses the existing stereocenters of shikimic acid to direct the formation of the new ones.
One of the most critical and problematic steps in this synthesis is the introduction of the C4-amino group. The industrial route employs an azide nucleophile, which, while effective, introduces significant safety concerns, especially at a large scale, due to the potentially explosive nature of azide-containing intermediates.[7][8]
Representative Protocol: Azide-Free Epoxide Opening (Karpf/Trussardi Variation)
While the main industrial synthesis uses azides, an azide-free variation was developed within Roche to mitigate safety concerns. A key step in many shikimic acid-based routes involves the formation and opening of an epoxide. The following is a representative protocol for this transformation, adapted from published methodologies.[9]
-
Epoxide Formation: The precursor, a mesylated pentylidene acetal derived from ethyl shikimate, is treated with a base such as potassium bicarbonate in a suitable solvent system. The base facilitates an intramolecular Williamson ether synthesis, where the C5-alkoxide displaces the mesylate at C4 to form the strained epoxide ring. This reaction proceeds with inversion of stereochemistry at C4.
-
Nucleophilic Opening: The resulting epoxide is then opened. In azide-free routes, a different nitrogen nucleophile is used. For instance, ammonia or a protected amine can be used under pressure and/or with a Lewis acid catalyst to regioselectively open the epoxide at the C5 position. This step is critical as it establishes the trans-relationship between the C4 and C5 substituents.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove inorganic salts and unreacted reagents. The product is then typically purified by crystallization or chromatography to yield the C5-amino-C4-hydroxyl intermediate.
Section 2: A Modern Alternative - The Trost Asymmetric Synthesis
In response to the limitations of the shikimic acid route, numerous academic and industrial labs have developed completely synthetic approaches. A particularly elegant and efficient method was developed by the research group of Barry M. Trost. This synthesis is notable for its use of inexpensive, abundant starting materials and its masterful application of palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to establish chirality.[10][11]
Strategic Overview & Rationale
The Trost synthesis circumvents the need for a natural chiral pool starting material by creating the required stereochemistry catalytically. The strategy begins with a simple, commercially available lactone and uses a novel palladium-catalyzed deracemization to generate a key chiral intermediate.[10] This approach is not only more sustainable in terms of starting materials but also avoids the use of hazardous azide reagents.[12]
Key Innovative Step: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
The cornerstone of the Trost synthesis is the enantioselective opening of a racemic vinyl lactone. This reaction simultaneously sets the stereochemistry of two centers and installs a key functional group.
-
Catalyst Activation: A palladium(0) precursor, such as (π-allyl)PdCl dimer, is mixed with a specially designed chiral phosphine ligand. This in situ formation generates the active chiral palladium catalyst.
-
Deracemization Reaction: The racemic lactone starting material is dissolved in a solvent like dichloromethane. A nucleophile (in this case, a phthalimide salt) is added, followed by the chiral palladium catalyst. The catalyst selectively reacts with one enantiomer of the lactone, opening the ring to form a π-allyl palladium intermediate. This intermediate then undergoes nucleophilic attack by the phthalimide, creating the desired product with high enantiomeric excess. The unreactive enantiomer of the starting lactone is racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of the single desired enantiomer.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched and subjected to an extractive work-up. The chiral product is then purified via column chromatography to remove the catalyst and any byproducts. This step provides the core of the oseltamivir molecule with the crucial C4-nitrogen and C5-vinyl groups in the correct stereochemical configuration.[10][12]
Section 3: Head-to-Head Benchmark Analysis
A direct comparison of the two routes reveals the significant advancements in synthetic efficiency and strategy offered by modern catalytic methods.
Workflow Comparison
The following diagram illustrates the conceptual differences in the synthetic workflows, highlighting the starting materials and the key strategic transformations.
Caption: High-level comparison of the Gilead/Roche and Trost synthetic workflows.
Quantitative Comparison
The following table summarizes the key performance indicators for each synthetic route, based on data reported in the scientific literature.
| Metric | Gilead/Roche Industrial Route | Trost Synthesis | Advantage of New Method |
| Starting Material(s) | (-)-Shikimic Acid | Commercially available lactone | Readily available, inexpensive, and not subject to agricultural supply fluctuations.[13][14] |
| Longest Linear Steps | ~8-12 steps | 8 steps | Shorter, more convergent route.[10][15] |
| Overall Yield | 17-22% | ~30% | Higher overall efficiency from starting material to final product.[9][10] |
| Chirality Source | Natural Chiral Pool (Shikimic Acid) | Asymmetric Catalysis (Pd-AAA) | Avoids reliance on natural products; offers flexibility to synthesize either enantiomer.[12][13] |
| Use of Hazardous Reagents | Yes (Azides in primary route) | No (Azide-free) | Significantly improved safety profile, especially for large-scale production.[7][13] |
| Key Technology | Classic Organic Transformations | Palladium & Rhodium Catalysis | Employs modern, highly selective catalytic methods for key bond formations.[10] |
Expert Analysis
The Trost synthesis represents a paradigm shift in the production of oseltamivir. By moving away from a chiral pool starting material and instead creating chirality through asymmetric catalysis, the synthesis becomes more robust, flexible, and sustainable. The avoidance of azide chemistry is a critical advantage, significantly de-risking the process for industrial-scale manufacturing.[8][13]
While the overall yield of the Trost synthesis (~30%) is a marked improvement over the industrial process (17-22%), the primary benefits lie in the supply chain stability and inherent safety of the chemistry.[9][10] The starting materials are simple, inexpensive commodity chemicals, insulating the production from the agricultural and geopolitical issues that can affect the supply of star anise.[5] The shorter synthesis also translates to reduced manufacturing time, lower solvent usage, and less waste generation, contributing to a greener chemical process.
Conclusion
The evolution of oseltamivir synthesis from the original Gilead/Roche route to modern catalytic approaches like the Trost synthesis provides a compelling case study in the power of chemical innovation. While the established shikimic acid pathway was a monumental achievement that enabled the initial production of a life-saving drug, its inherent limitations highlighted the need for more efficient and sustainable methods.
The Trost synthesis, and others like it, demonstrate that by leveraging the precision of asymmetric catalysis, it is possible to design routes that are shorter, higher-yielding, safer, and based on more secure supply chains. For drug development professionals, this comparison underscores the importance of continuous process improvement and the strategic advantage of investing in novel synthetic methodologies to ensure the reliable and affordable supply of essential medicines.
References
-
Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved from [Link][9]
-
Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. (2018). Journal of the American Chemical Society. Retrieved from [Link][16][17][18]
-
Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. Retrieved from [Link][8][13][14]
-
Shil, A., Chauthaiwale, V., & Dhepe, P. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Bioorganic & Medicinal Chemistry, 28(18), 115647. Retrieved from [Link][7]
-
Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. (2008). Current Medicinal Chemistry. Retrieved from [Link][2]
-
Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry: A European Journal, 17(13), 3630–3643. Retrieved from [Link][10][19]
-
Trost, B. M., & Zhang, T. (2008). Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 47(20), 3759-3761. Retrieved from [Link][12]
-
Magano, J., & Dunetz, J. R. (2012). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews, 112(3), 1705–1751. Retrieved from [Link][20]
-
Chiu, W. K., & Lau, Y. Y. (2016). Critical Issues of Pharmaceutical Industry: A Case Study of Recent Advance in the Chemical Synthesis of Tamiflu. International Journal of Drug Development and Research, 8, 52-57. Retrieved from [Link]
-
Getting around flu drug shortage. (2006). The Scientist. Retrieved from [Link][5]
-
Trost, B. M., & Zhang, T. (2008). A Concise Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 47(8), 141-144. Retrieved from [Link][11]
-
Nature's Solutions: Tamiflu. (2024). Virology Research Services. Retrieved from [Link][4]
-
Ghosh, S., Chisti, Y., & Banerjee, U. C. (2012). Production of shikimic acid. Biotechnology Advances, 30(6), 1425–1431. Retrieved from [Link][6]
-
Chen, S.-H. (2017). Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. Medicinal Chemistry (Los Angeles). Retrieved from [Link]
Sources
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nature's Solutions: Tamiflu - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Getting around flu drug shortage | The Scientist [the-scientist.com]
- 6. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgmedichem.skku.edu [orgmedichem.skku.edu]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (Open Access) Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) (2011) | Barry M. Trost | 58 Citations [scispace.com]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Comparative Docking of Pyridine Derivatives on Target Proteins
This guide provides an in-depth technical comparison of molecular docking methodologies for the analysis of pyridine derivatives against common protein targets. Designed for researchers in drug discovery and computational biology, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to computational screening. We will explore the foundational principles, detail a comparative workflow, and present data-driven insights to guide your research.
The Central Role of Pyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical properties and its presence in numerous FDA-approved drugs.[1] This nitrogen-containing heterocycle can significantly influence a molecule's pharmacological profile by acting as a hydrogen bond acceptor, improving solubility, and enhancing binding affinity to protein targets.[2][3] Pyridine derivatives have shown remarkable efficacy as inhibitors of various enzyme classes, particularly protein kinases, which are critical regulators of cellular processes and frequent targets in oncology.[2][4][5] Other key targets include enzymes like acetylcholinesterase (AChE), implicated in Alzheimer's disease, and G-protein coupled receptors (GPCRs), a vast family of transmembrane proteins involved in countless physiological processes.[6][7]
Given the therapeutic importance of this scaffold, in silico molecular docking has become an indispensable tool for rapidly screening large libraries of pyridine derivatives, predicting their binding modes, and prioritizing candidates for synthesis and experimental validation.[8][9]
The Architecture of a Comparative Docking Study
A successful docking study is more than just generating a binding score; it's a multi-step process where each stage is critical for the validity of the final results. The process involves two fundamental components: a search algorithm that generates various binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose.[10][11]
The objective of a comparative study is to systematically evaluate a series of pyridine derivatives to understand their structure-activity relationships (SAR) or to benchmark different computational methods against each other.
Caption: A generalized workflow for a comparative molecular docking study.
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed protocol for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[12] The principles described are broadly applicable to other software like GOLD or Glide.[13][14]
Target Protein and Ligand Preparation
Rationale: Proper preparation of both the receptor and ligand is paramount to eliminate steric clashes and ensure correct ionization and charge states, which directly impact the accuracy of the scoring function.[3]
Protocol:
-
Receptor Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll consider the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2).
-
Receptor Cleanup: Using molecular modeling software (e.g., AutoDockTools, Chimera, Maestro), remove all non-essential components such as water molecules, co-solvents, and the co-crystallized ligand. The presence of crystallographic waters can be debated; some may be structurally important and can be retained in more advanced "hydrated docking" protocols.[5]
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. Assign partial charges using a standard force field (e.g., Kollman charges for proteins). This step is crucial for calculating electrostatic interactions.
-
File Format Conversion: Save the prepared receptor as a PDBQT file, which includes charge and atom type information required by AutoDock Vina.[15]
-
Ligand Preparation:
-
Draw the 2D structures of the pyridine derivatives (e.g., using ChemDraw or MarvinSketch).
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Define rotatable bonds and assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format.[15]
-
Docking Execution with AutoDock Vina
Rationale: The grid box defines the search space for the docking algorithm. Its size and location must encompass the entire binding site to allow the ligand to explore all possible binding orientations. The exhaustiveness parameter controls the computational effort of the search.
Protocol:
-
Grid Box Definition: Load the prepared receptor PDBQT file into AutoDockTools. Identify the active site, typically where the co-crystallized ligand was bound. Define a grid box that covers this entire pocket with a buffer of approximately 4-5 Å in each dimension. For EGFR (2GS2), this would be centered on the ATP-binding pocket.
-
Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.
-
Run Vina: Execute the docking from the command line: vina --config conf.txt --log ligand_01_log.txt
-
Batch Processing: To compare multiple derivatives, this process should be scripted to loop through all prepared ligand files.
Comparative Analysis: Interpreting the Data
Quantitative Data Comparison
The primary quantitative output is the docking score, which for AutoDock Vina is an approximation of the binding affinity in kcal/mol.[12] Lower (more negative) scores indicate more favorable predicted binding. This data, alongside experimental validation (e.g., IC₅₀ values), allows for a direct comparison of the pyridine derivatives.
Table 1: Comparative Docking Scores and Experimental Activity of Pyridine Derivatives against EGFR Kinase
| Compound ID | Pyridine Scaffold | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC₅₀ (nM) |
| Control (Erlotinib) | Quinazoline | -10.5 | Met793 (H-bond), Leu718, Val726 | 2 |
| PYR-001 | 2-aminopyridine | -9.2 | Met793 (H-bond), Leu844 | 55 |
| PYR-002 | 4-anilinopyridine | -9.8 | Met793 (H-bond), Cys797 (H-bond), Leu718 | 25 |
| PYR-003 | 2,4-diaminopyridine | -8.5 | Asp855 (H-bond), Met793 | >1000 |
| PYR-004 | 3-cyanopyridine | -9.5 | Thr790, Leu718, Gly796 | 40 |
Note: Data is illustrative and compiled from typical results seen in kinase inhibitor studies.[5][16]
Analysis: From the table, we can infer a preliminary SAR. For instance, the 4-anilinopyridine scaffold (PYR-002) shows a better docking score and experimental activity than the 2-aminopyridine (PYR-001), potentially due to an additional predicted hydrogen bond with the key Cys797 residue. The poor performance of PYR-003 suggests that the diaminopyridine substitution pattern may be unfavorable for binding in the EGFR pocket.
Benchmarking Docking Software
Different docking programs use distinct search algorithms and scoring functions, which can lead to varied results.[13] A comprehensive assessment of multiple programs can provide a more robust consensus on the predicted binding modes.
Table 2: Comparison of Docking Program Performance for Kinase Inhibitors
| Docking Program | Scoring Function | Pose Prediction Success Rate (RMSD < 2.0 Å) | Reference |
| Glide (SP) | GlideScore | ~61% | [17] |
| GOLD | GoldScore, ChemScore | ~48-59% | [7][17] |
| AutoDock Vina | Vina Score | ~56-70% | [13][14] |
| LeDock | LeDock Score | ~80% (best pose) | [7] |
| Surflex-Dock | Surflex-Dock Score | ~80-90% | [13] |
Note: Success rates are averaged from multiple studies and can be highly target-dependent. An RMSD < 2.0 Å is a widely accepted criterion for a successful pose prediction.[4]
Interpretation: This data highlights that no single program is universally superior. While programs like LeDock and Surflex-Dock show high success rates in some studies, Glide and AutoDock Vina are also strong performers and widely used.[13][17] The choice of software can depend on factors like computational cost, ease of use, and specific features (e.g., handling of metal ions or covalent docking). For high-confidence results, a consensus approach using two or three different programs is often recommended.[18]
The Pillar of Trust: Validating Your Docking Protocol
A docking protocol is only reliable if it is properly validated. Validation ensures that the chosen parameters and software can accurately reproduce known experimental results for the target system.[19]
Caption: Key steps in the validation of a molecular docking protocol.
Re-docking and RMSD Calculation
The most fundamental validation step is to re-dock the co-crystallized ligand back into the protein's active site.
-
Causality: If the docking protocol can't reproduce the experimentally determined binding pose of the native ligand, it cannot be trusted to accurately predict the pose of novel compounds.
-
Procedure: Extract the native ligand from the original PDB file and run it through your entire docking protocol.
-
Success Criterion: Superimpose the top-scoring docked pose with the original crystallographic pose. The Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses should be less than 2.0 Å.[4] A low RMSD (< 2.0 Å) indicates that your protocol is reliable for pose prediction.
Screening Power and Correlation with Activity
A robust protocol should not only predict the correct pose but also differentiate between active and inactive compounds and show a correlation between docking scores and experimental binding affinities.
-
Enrichment: This involves docking a set of known active inhibitors along with a much larger set of "decoy" molecules (compounds with similar physical properties but different topology, assumed to be inactive).[20] A good docking protocol will rank the known actives significantly higher than the decoys.
-
Score vs. Activity Correlation: While a perfect correlation is rare, there should be a discernible trend where compounds with better docking scores also exhibit lower IC₅₀ or Kᵢ values.[21] It is often more robust to correlate docking scores with pIC₅₀ (-log(IC₅₀)) to establish a linear relationship.[21] A lack of correlation does not necessarily invalidate the docking for pose prediction but suggests the scoring function may not be accurate for affinity ranking for that specific chemical series.[1]
Conclusion and Future Directions
Molecular docking is a powerful and efficient method for exploring the potential of pyridine derivatives as therapeutic agents. This guide has detailed a structured, self-validating workflow for conducting comparative docking studies. By emphasizing the rationale behind each step—from meticulous preparation to rigorous validation—researchers can generate computational results with a higher degree of confidence.
The key to a successful comparative study lies not in finding the single "best" score, but in the systematic analysis of binding poses, interaction patterns, and quantitative data across a series of related compounds and potentially across different docking platforms. This integrated approach provides a richer understanding of the structure-activity relationship and yields more reliable hypotheses for advancing drug discovery projects. Future advancements, including the integration of machine learning into scoring functions and improved modeling of protein flexibility, will continue to enhance the predictive power of these essential computational tools.[19]
References
- Gohlke, H., & Klebe, G. (2002). Approaches to the Description and Prediction of Protein-Ligand Interactions.
- Shen, C., et al. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power.
- Kumar, M., & Kumar, V. (2024). Molecular and structure-based drug design: From theory to practice. Advances in Pharmacology and Pharmacy.
- Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells. Archives of Cancer Research, 4(4).
- Shen, C., et al. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors.
- Semantic Scholar. (n.d.). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power.
- Rastelli, G., & Pinzi, L. (2016). Comprehensive Evaluation of Ten Docking Programs on a Diverse Set of Protein–Ligand Complexes: The Prediction Accuracy of Sampling Power and Scoring Power. Physical Chemistry Chemical Physics, 18(18), 12964-12975.
- Al-Balas, Q., et al. (2024). A Short Review Docking: Structure Based Drug Design. Journal of Drug Delivery and Therapeutics, 14(9), 235-243.
- Shil, B., & Das, A. K. (2023). Basics, types and applications of molecular docking: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(2), 10-15.
- Ferreira, L. G., et al. (2015).
- Onel, M. (n.d.). Introduction to Molecular Docking: Exploring the basics of structure-based drug design. Medium.
- Peter, A. (2023). Principle and Applications of Structure Based Drug Design. Journal of Pharmaceutical Sciences & Research, 15(3), 1-2.
- Guedes, I. A., et al. (2018). Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers in Pharmacology, 9, 1089.
- ResearchGate. (2024).
- Wang, R., Lu, Y., & Wang, S. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Medicinal Chemistry, 46(12), 2287-2303.
- Kosenkov, D., & Kosenkov, A. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. International Journal of Molecular Sciences, 23(24), 16110.
- Ajibade, P. A., & Andrew, F. P. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 18(4), 3647-3661.
- ResearchGate. (2014). What is the relationship between MMPBSA (or docking binding energy) and experimental IC50?.
- Sabe, V. T., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Biological Chemistry, 397(11), 1145-1162.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
- ResearchGate. (2018). How well do molecular docking scores correlate with experimental binding affinities?.
- Hong, L., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(3), 633-662.
- Journal of Pharmaceutical Research International. (2025).
- Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of medicinal chemistry, 55(14), 6582-6594.
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Ohue, M., et al. (2014). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications.
- Al-Ostath, A., et al. (2021).
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- GitHub. (n.d.). gkxiao/virtual-screening-validation: A collection of virtual screening benchmarking.
- ResearchGate. (2025).
- Zaki, A. A., et al. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics, 11(11), 1599.
- Al-Warhi, T., et al. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges [frontiersin.org]
- 3. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. researchgate.net [researchgate.net]
- 10. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idrblab.org [idrblab.org]
- 14. The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. binf.gmu.edu [binf.gmu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular and structure-based drug design: From theory to practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. search.library.uq.edu.au [search.library.uq.edu.au]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Anti-Proliferative Activity in Cancer Cell Lines
In the landscape of oncology drug discovery, the accurate assessment of a compound's anti-proliferative activity is a foundational step.[1][2] This guide provides an in-depth comparison of three workhorse assays used to quantify cell viability and cytotoxic effects: the MTT, Sulforhodamine B (SRB), and ATP-based luminescent assays. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each method, explain the rationale behind key experimental choices, and provide the technical insights necessary to generate robust, reliable, and publication-ready data.
The Central Question: Choosing the Right Endpoint
The first step in designing an anti-proliferative study is to decide what cellular characteristic will serve as a proxy for viability.[3][4] Assays do not measure cell viability directly; instead, they measure parameters like metabolic activity, total protein content, or intracellular ATP levels, which correlate with the number of living cells.[5] The choice of assay is critical and depends on the compound's mechanism of action, the cell type, and desired throughput.[3][5][6]
Comparative Analysis of Core Methodologies
We will focus on three of the most common and well-validated methods: the colorimetric MTT and SRB assays, and the luminescent CellTiter-Glo® (ATP) assay. Each operates on a distinct principle, offering a unique set of advantages and limitations.
The MTT Assay: A Measure of Metabolic Activity
The MTT assay is a classic colorimetric method that relies on the metabolic activity of living cells.[7][8] Its core principle is the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[9] Therefore, the amount of formazan produced is proportional to the number of metabolically active cells.[8][11]
Causality in the Mechanism: The integrity of mitochondrial function is paramount for this assay. If a test compound directly interferes with mitochondrial respiration, the MTT assay may produce misleading results, suggesting cytotoxicity where there is only metabolic inhibition. This is a critical consideration when interpreting data.[10]
Caption: Mechanism of the MTT assay.
The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Mass
The SRB assay offers a different approach by quantifying total cellular protein content, which serves as a proxy for cell number.[12][13] This method, developed by the National Cancer Institute (NCI) for large-scale drug screening, is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[14][15][16][17] Because the binding is stoichiometric, the amount of dye extracted from stained cells is directly proportional to the total cell mass.[16][17]
Causality in the Mechanism: A key advantage of the SRB assay is its independence from cellular metabolism.[18][19] The assay begins with fixing the cells with trichloroacetic acid (TCA), which simultaneously adheres them to the plate and precipitates proteins. This makes the endpoint measurement extremely stable and less susceptible to interference from compounds that affect metabolic pathways without inducing cell death.[16]
Caption: Mechanism of the SRB assay.
The CellTiter-Glo® (ATP) Assay: A Measure of Viable Cell Number
The CellTiter-Glo® assay is a highly sensitive, luminescent method that quantifies adenosine triphosphate (ATP), the primary energy currency of cells.[20][21] The principle is that only metabolically active, viable cells can synthesize ATP; upon cell death, the intracellular ATP pool is rapidly depleted.[20][22] The assay uses a thermostable luciferase enzyme that, in the presence of ATP released from lysed cells, generates a stable "glow-type" luminescent signal.[23][24] The intensity of this light is directly proportional to the amount of ATP, and thus to the number of viable cells in the culture.[20][22]
Causality in the Mechanism: This is a homogeneous "add-mix-measure" assay, meaning the reagent is added directly to the cells in their culture medium.[23][25] The reagent contains a detergent to lyse the cells and all the necessary components (luciferase, luciferin) for the light-producing reaction. This streamlined protocol minimizes pipetting errors and is ideal for high-throughput screening (HTS).[23][25][26]
Caption: Mechanism of the ATP-based luminescent assay.
Performance Comparison
| Feature | MTT Assay | SRB Assay | CellTiter-Glo® (ATP) Assay |
| Principle | Enzymatic reduction of tetrazolium salt[9] | Staining of total cellular protein[14][15] | Quantification of intracellular ATP[20][23] |
| Endpoint | Colorimetric (Absorbance ~570 nm)[6] | Colorimetric (Absorbance ~540 nm)[15][16] | Luminescent (Light Emission)[20] |
| Sensitivity | Moderate | Moderate to High[14] | Very High (as few as 10 cells)[21][24][27] |
| Throughput | High (multi-step) | High (multi-step) | Very High (homogeneous "add-mix-measure")[23][28] |
| Endpoint Stability | Unstable (requires timely reading)[16] | Very Stable (plate can be stored)[14][18] | Stable "Glow" Signal (>5 hour half-life)[23][24] |
| Pros | Well-established, inexpensive[6] | Inexpensive, metabolism-independent, stable endpoint[16][18] | Most sensitive, wide dynamic range, fast, simple protocol[20][24][29] |
| Cons | Requires solubilization step, interference from reducing agents/colored compounds, reflects metabolic state not just viability[6][9] | Requires fixation/washing steps, less sensitive for suspension cells | Expensive, sensitive to ATP fluctuations from metabolic oscillations[24] |
Experimental Workflows and Protocols
A self-validating protocol requires meticulous attention to detail and the inclusion of appropriate controls.[30][31] The following sections provide detailed, step-by-step methodologies.
General Experimental Workflow
The overall workflow for testing a compound's anti-proliferative effect is conserved across these assays, differing mainly in the final processing steps.
Caption: General experimental workflow for anti-proliferative assays.
Protocol 1: MTT Assay
This protocol is a standard representation and may require optimization based on the specific cell line.
-
Cell Seeding: Seed 1,000-100,000 cells per well in 100 µL of complete medium in a 96-well plate.[32] The optimal seeding density must be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.[11][32]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Exposure: Incubate for the desired exposure period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[32]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][32]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6][8][9] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[6] A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: SRB Assay
This protocol is optimized for adherent cell lines.
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium and incubate at 4°C for 1 hour.[18][19][33] Causality: TCA fixes the cells to the plate and precipitates all cellular proteins.
-
Washing: Discard the supernatant and wash the plate 4-5 times with slow-running tap water or 1% acetic acid to remove unbound dye and medium components.[15][33] Tap the plate on paper towels to remove excess water and air-dry completely.[33]
-
SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][33]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15][33]
-
Solubilization: Once the plate is completely dry, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][33] Place on a shaker for 5-10 minutes.[12]
-
Data Acquisition: Read the absorbance at ~510-540 nm using a microplate spectrophotometer.[15][16]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol follows the "add-mix-measure" principle.
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. Use opaque-walled plates (white plates are recommended for luminescence) to prevent well-to-well crosstalk.[26]
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[26][28] Causality: The luciferase enzyme activity is temperature-dependent; equilibration ensures consistent results across the plate.
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[26][28] Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[23][26][28]
-
Cell Lysis & Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[26][28]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[26][28]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.[26][28]
Data Analysis: From Raw Reads to IC₅₀
The goal of data analysis is to determine the concentration at which the test compound inhibits cell proliferation by 50% (the IC₅₀ value).[12][34] This is achieved by generating a dose-response curve.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. criver.com [criver.com]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. fishersci.com [fishersci.com]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. scispace.com [scispace.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ATP Assays | What is an ATP Assay? [promega.jp]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 22. goldbio.com [goldbio.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 24. ATP cell viability assay | RE-Place [re-place.be]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. promega.com [promega.com]
- 29. yeasenbio.com [yeasenbio.com]
- 30. marinbio.com [marinbio.com]
- 31. researchgate.net [researchgate.net]
- 32. atcc.org [atcc.org]
- 33. SRB assay for measuring target cell killing [protocols.io]
- 34. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative ADME/Tox Profiling of Novel Pyridine Compounds
Introduction: The Double-Edged Sword of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry, found in over 7,000 drug molecules of medicinal importance and a significant percentage of FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to act as a bioisostere for a phenyl ring while offering unique advantages. The nitrogen atom can serve as a hydrogen bond acceptor, improve aqueous solubility, and favorably modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][3] Several studies have shown that incorporating a pyridine moiety can enhance biochemical potency, increase metabolic stability, and improve cell permeability.[1][3]
However, the very features that make pyridine attractive also present distinct challenges. The nitrogen atom can be a site for metabolism, leading to rapid clearance. It can also coordinate with the heme iron in Cytochrome P450 (CYP) enzymes, causing mechanism-based inhibition and creating a high potential for drug-drug interactions (DDIs).[4] Furthermore, the aromatic nature of the ring system necessitates careful toxicological assessment, particularly for genotoxicity and cardiotoxicity.
This guide provides a framework for the systematic and comparative evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of novel pyridine-containing drug candidates. We will move from high-throughput in silico predictions to definitive in vitro assays, explaining the causality behind each experimental choice to build a comprehensive and decision-driving dataset.
Part 1: Foundational Assessment - In Silico and Physicochemical Profiling
Before committing to resource-intensive in vitro assays, a robust computational and physicochemical assessment is essential to prioritize candidates.[5][6] This initial screen flags compounds with a low probability of success due to poor drug-like properties.
1.1 Computational Drug-Likeness and ADME Prediction
Computer-aided drug design (CADD) provides critical insights that can significantly reduce the time and cost of drug discovery by predicting compound properties in silico.[5] We begin by filtering candidates using established rules for oral bioavailability.
-
Lipinski's Rule of Five: An essential filter for assessing "drug-likeness." It predicts that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
-
Veber's Rules: These rules complement Lipinski's by focusing on molecular flexibility and polar surface area (PSA), which are critical for membrane permeability.
-
Polar Surface Area (PSA) ≤ 140 Ų
-
Rotatable Bonds ≤ 10
-
In silico ADME models can further predict properties like aqueous solubility, CYP inhibition potential, and even potential toxicity liabilities like hERG blockage.[7][8] While predictive, these models are invaluable for ranking and selecting compounds for the subsequent experimental assays.
1.2 Experimental Physicochemical Properties
Key physicochemical properties must be experimentally determined as they directly influence a compound's behavior in biological systems.
-
Aqueous Solubility: Poor solubility is a major hurdle for drug development. Both kinetic and thermodynamic solubility should be assessed to understand how a compound will behave in assays and in vivo.[9]
-
LogD (pH 7.4): For ionizable compounds like many pyridine derivatives, the distribution coefficient (LogD) at physiological pH is more relevant than LogP. It measures the compound's lipophilicity, which affects its ability to cross cell membranes.[9]
Comparative Physicochemical Data for Novel Pyridine Compounds
| Property | Compound A | Compound B | Compound C | Reference Drug (Imatinib) | Desired Range |
| MW (Da) | 485.6 | 510.5 | 492.3 | 493.6 | < 500 |
| LogP | 3.8 | 4.5 | 2.9 | 3.8 | < 5 |
| LogD (pH 7.4) | 3.5 | 4.1 | 2.1 | 2.5 | 1 - 3 |
| PSA (Ų) | 85.2 | 110.5 | 95.7 | 91.5 | < 140 |
| Aqueous Solubility (µM) | 25 | 5 | 150 | > 100 | > 10 µM |
Based on this initial screen, Compound B's low solubility and high LogD might be flagged as potential liabilities, while Compound C shows a more favorable profile.
Part 2: Core In Vitro ADME Assays
This section details the essential in vitro assays for building a robust ADME profile, focusing on the key areas of distribution and metabolism. Early assessment of these properties is crucial for identifying drug candidates that are likely to fail in later stages.[10][11]
Workflow for Staged ADME/Tox Evaluation
Caption: Staged workflow for ADME/Tox evaluation of drug candidates.
2.1 Distribution: Plasma Protein Binding (PPB)
Causality: Once in the bloodstream, a drug exists in two states: bound to plasma proteins (like albumin) and unbound (free).[12] According to the "free drug hypothesis," only the unbound fraction can interact with its therapeutic target, cross biological membranes, and be cleared from the body.[12] High plasma protein binding can lead to a longer half-life but may reduce efficacy and tissue penetration.[13][14] Therefore, determining the free fraction is critical for interpreting PK/PD relationships.
Protocol: Equilibrium Dialysis for PPB Assessment
This method is considered the gold standard as it minimizes non-specific binding compared to other techniques like ultrafiltration.[12][13]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 1-5 µM) in species-specific plasma (human, rat, mouse).[12]
-
Prepare a dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Utilize a 96-well equilibrium dialysis apparatus (e.g., RED device) containing a semi-permeable membrane with a molecular weight cutoff (e.g., 8-10 kDa) that retains proteins but allows the small molecule drug to pass freely.
-
-
Execution:
-
Add the compound-spiked plasma to the donor chamber of the dialysis plate.
-
Add an equal volume of dialysis buffer to the receiver chamber.
-
Seal the plate and incubate at 37°C with gentle shaking for a sufficient period (typically 4-6 hours) to allow the system to reach equilibrium.[12]
-
-
Analysis:
-
After incubation, take equal aliquots from both the plasma (donor) and buffer (receiver) chambers.
-
To ensure accurate comparison, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.
-
Precipitate proteins by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant from both chambers using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
-
Calculation:
-
Percent Bound (%) = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
-
Fraction Unbound (fu) = Conc_buffer / Conc_plasma
-
2.2 Metabolism: Microsomal Stability
Causality: The liver is the primary site of drug metabolism, with CYP450 enzymes being responsible for over 60% of the oxidative metabolism of marketed drugs.[16] The metabolic stability of a compound in liver microsomes—vesicles of the endoplasmic reticulum containing these enzymes—is a key indicator of its metabolic clearance in vivo.[17] Pyridine rings can be susceptible to oxidation, so this assay is particularly important for this class of compounds. A compound that is metabolized too quickly will have a short half-life and poor bioavailability, while a compound that is too stable may accumulate and cause toxicity.
Mechanism of CYP450-Mediated Drug Metabolism
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare stock solutions of test compounds and positive controls (e.g., high-clearance Verapamil, low-clearance Warfarin) at 10 mM in DMSO.[17]
-
Thaw liver microsomes (human, rat, etc.) and keep on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[16][17]
-
Prepare a fresh NADPH regenerating system (containing NADPH, co-factors like glucose-6-phosphate, and the enzyme glucose-6-phosphate dehydrogenase) as per the supplier's instructions.[17][18] This system ensures a constant supply of the necessary cofactor for CYP activity.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and test compounds (final concentration ~1 µM) at 37°C.[15][17]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
A parallel incubation without the NADPH system serves as a negative control to assess non-CYP-mediated degradation or chemical instability.[15][17]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[15][18]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein) . Units are typically µL/min/mg protein.
-
2.3 Drug-Drug Interactions: CYP450 Inhibition
Causality: As noted, the pyridine nitrogen can directly inhibit CYP enzymes, particularly CYP3A4, the most abundant hepatic isoform.[19] Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. Assessing the inhibitory potential of new compounds is a regulatory requirement and critical for safety.
The standard assay measures the IC50 value—the concentration of the inhibitor that reduces the activity of a specific CYP isoform by 50%. This is typically done using isoform-specific probe substrates and recombinant human CYP enzymes.
Comparative ADME Data for Novel Pyridine Compounds
| Parameter | Compound A | Compound B | Compound C | Reference Drug (Imatinib) | Desired Profile |
| Fraction Unbound (fu, human) | 0.15 (15%) | 0.02 (2%) | 0.45 (45%) | 0.08 (8%) | > 0.01 (1%) |
| Microsomal t½ (min, human) | 45 | > 60 | 18 | 34 | > 30 min |
| CLint (µL/min/mg) | 15.4 | < 11.5 | 38.5 | 20.4 | Low to Moderate |
| CYP3A4 IC50 (µM) | 8.5 | 1.2 | > 50 | 7.1 | > 10 µM |
| CYP2D6 IC50 (µM) | > 50 | 25.6 | > 50 | 25 | > 10 µM |
Based on this data, Compound B shows potent CYP3A4 inhibition, a significant red flag. Compound C is rapidly metabolized (high CLint), suggesting a potentially short half-life in vivo, but has a very clean CYP inhibition profile.
Part 3: Core In Vitro Toxicology Assays
Early identification of potential toxicities can prevent catastrophic failures in later development stages.[6][11] For pyridine-containing compounds, cardiotoxicity and mutagenicity are primary concerns.
3.1 Cardiotoxicity: hERG Channel Inhibition
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) crucial for cardiac repolarization (the resetting of the heart muscle after a beat).[20][21] Inhibition of this channel can prolong the QT interval of the electrocardiogram, a condition that can lead to a life-threatening arrhythmia called Torsade de Pointes (TdP).[21][22] A number of drugs have been withdrawn from the market due to hERG-related cardiotoxicity, making this a critical safety screen.
Protocol: Automated Patch Clamp for hERG Inhibition
Automated electrophysiology systems (e.g., QPatch) provide high-throughput and reliable data that correlates well with traditional manual patch-clamp methods.[21]
-
Cell Culture: Use a stable mammalian cell line (e.g., HEK-293 or CHO) that has been engineered to express the hERG channel.
-
Compound Preparation: Prepare a series of dilutions of the test compound. The final concentrations should span a range sufficient to generate a dose-response curve and determine an IC50.
-
Execution:
-
The automated system aspirates a single cell and forms a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the recording electrode.
-
The system establishes a whole-cell configuration, allowing direct measurement of the ionic current flowing through the hERG channels.
-
A specific voltage protocol is applied to elicit the characteristic hERG current. A baseline recording is established.
-
The test compound is then perfused over the cell, and the hERG current is measured again. This is repeated for multiple concentrations.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the baseline.
-
A dose-response curve is plotted, and the IC50 value is determined.
-
3.2 Mutagenicity: The Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a widely used method to assess a chemical's potential to cause mutations in DNA.[23] It uses several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the amino acid histidine and thus cannot grow on a histidine-free medium.[23] A positive test occurs when the test chemical causes a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.[23] Since cancer is often linked to genetic mutations, this test serves as an initial screen for carcinogenic potential.[23][24]
Protocol: The Ames Test (Plate Incorporation Method)
-
Preparation:
-
Select at least two Salmonella strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Prepare a range of concentrations of the test compound.
-
The assay must be run both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains CYP enzymes, which can metabolize a compound into a mutagenic intermediate.[25] This is critical as some aromatic compounds only become mutagenic after metabolic activation.
-
-
Execution:
-
In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a control buffer.
-
Add molten top agar and briefly vortex.
-
Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the spontaneous reversion rate observed in the negative (vehicle) control plates.
-
Comparative Toxicology Data for Novel Pyridine Compounds
| Parameter | Compound A | Compound B | Compound C | Reference Drug (Imatinib) | Desired Profile |
| hERG IC50 (µM) | 12.5 | 0.8 | > 30 | > 10 | > 10 µM (or >30x therapeutic Cmax) |
| Ames Test (TA98, -S9) | Negative | Negative | Negative | Negative | Negative |
| Ames Test (TA98, +S9) | Negative | Negative | Negative | Negative | Negative |
| Ames Test (TA100, -S9) | Negative | Negative | Negative | Negative | Negative |
| Ames Test (TA100, +S9) | Negative | Negative | Negative | Negative | Negative |
| Hepatocyte Cytotoxicity IC50 (µM) | > 50 | 15.2 | > 50 | 21 | > 20 µM |
Based on this safety data, Compound B is immediately deprioritized due to potent hERG inhibition, a major cardiotoxicity risk. Compounds A and C show clean profiles in these key safety assays.
Conclusion: Synthesizing the Data for Candidate Selection
The successful advancement of a novel pyridine compound requires a holistic analysis of its ADME/Tox profile. No single data point tells the whole story.
-
Compound A: Shows a balanced profile. It has moderate metabolic stability, acceptable protein binding, and a clean safety profile. Its CYP3A4 inhibition is borderline and would need to be monitored. This compound is a viable candidate for further optimization or preclinical studies.
-
Compound B: Displays multiple liabilities. While metabolically stable, its high protein binding, potent CYP3A4 inhibition, and critical hERG inhibition make it a high-risk candidate. The project team would likely terminate work on this compound.
-
Compound C: Presents a different challenge. It has an excellent safety and DDI profile but is rapidly metabolized. This could lead to a very short in vivo half-life, requiring frequent dosing. Medicinal chemistry efforts would focus on modifying the structure to block the site of metabolism without negatively impacting its otherwise favorable properties.
By employing this structured, causality-driven approach to ADME/Tox profiling, research teams can make informed, data-driven decisions. This de-risks the drug discovery process, conserves resources for the most promising candidates, and ultimately accelerates the journey toward developing safe and effective new medicines.
References
- AxisPharm. Microsomal Stability Assay Protocol.
- Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024).
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Creative Bioarray. Plasma Protein Binding Assay.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- AxisPharm. Plasma Protein Binding Assay.
- Creative Bioarray. hERG Safety Assay.
- National Institutes of Health (NIH). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors.
- PubMed. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2009).
- ResearchGate. Plasma Protein Binding Methods in Drug Discovery and Development: Bioanalysis.
- MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- BioAgilytix. Protein Binding Assays.
- National Institutes of Health (NIH). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
- Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022).
- Wikipedia. Pyridine.
- Wikipedia. Ames test.
- Concawe. Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts.
- Bio-Algorithms and Med-Systems. Randomforest based assessment of the hERG channel inhibition potential for the early drug cardiotoxicity testing. (2010).
- National Institutes of Health (NIH). HEALTH EFFECTS - Toxicological Profile for Pyridine.
- Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Pyridine.
- National Institutes of Health (NIH). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. (2013).
- NICEATM. Computational models for cardiotoxicity via hERG inhibition.
- ResearchGate. Mutagenicity of the essential oils in Ames Test.
- Sigma-Aldrich. Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds.
- Auctores Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
- Ovid. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014).
- ResearchGate. (PDF) Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. (2022).
- National Institutes of Health (NIH). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022).
- Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- National Institutes of Health (NIH). Pyridine - Some Industrial Chemicals.
- National Institutes of Health (NIH). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide.
- PubMed. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. (2025).
- InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success.
- OAE Publishing Inc. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. (2021).
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022).
- Concept Life Sciences. In Vitro ADME Assays.
- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021).
- Eurofins Discovery. In Vitro ADME and Toxicology Assays.
- VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development.
- Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. (2024).
- ResearchGate. Some commercially available drugs containing the pyridine scaffold.
- ResearchGate. (PDF) Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone.
- MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 6. vectorb2b.com [vectorb2b.com]
- 7. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. In Vitro ADME Assays [conceptlifesciences.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mttlab.eu [mttlab.eu]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ames test - Wikipedia [en.wikipedia.org]
- 24. concawe.eu [concawe.eu]
- 25. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-3-methylpyridine-2-carbonitrile
Part 1: Hazard Assessment and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. 5-Hydroxy-3-methylpyridine-2-carbonitrile incorporates a pyridine moiety, which is known to be harmful if swallowed, inhaled, or in contact with skin.[3] Additionally, the nitrile group can release toxic hydrogen cyanide gas upon decomposition, particularly under acidic conditions. Therefore, it is imperative to classify 5-Hydroxy-3-methylpyridine-2-carbonitrile as hazardous waste .
Key Hazard Considerations:
-
Toxicity: Pyridine derivatives can exhibit significant toxicity.[3]
-
Irritation: Similar compounds are known to cause skin and eye irritation.[4][5]
-
Reactivity: Avoid contact with strong acids and oxidizing agents to prevent exothermic reactions and the release of toxic fumes.
| Hazard Class | Justification based on Structural Analogs | Primary Disposal Concern |
| Acute Toxicity | Pyridine and nitrile-containing compounds are often classified as toxic.[6] | Prevent personnel exposure and environmental contamination. |
| Skin/Eye Irritant | Many pyridine derivatives are known irritants.[4][5][7][8] | Use of appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Pyridine-based compounds can be toxic to aquatic life.[9] | Prevent release into drains or the environment.[6][10] |
Part 2: Essential Safety and Personal Protective Equipment (PPE)
Before handling 5-Hydroxy-3-methylpyridine-2-carbonitrile for disposal, it is crucial to be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[11][12][13]
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[13]
-
Hand Protection: Use chemically resistant gloves. Thin, disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[14] For more extensive handling, consider thicker gloves or double-gloving.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]
Part 3: Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of 5-Hydroxy-3-methylpyridine-2-carbonitrile. This process aligns with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA).[15][16]
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure 5-Hydroxy-3-methylpyridine-2-carbonitrile, as well as any contaminated items like weigh boats, spatulas, and paper towels, in a dedicated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[3] While some nitrile gloves can be recycled, this is only permissible if they are not contaminated with hazardous materials.[17][18]
-
Container Choice: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, leak-proof lid.[15]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Hydroxy-3-methylpyridine-2-carbonitrile," and the approximate quantity. The date of accumulation should also be noted.[3]
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[15]
-
This area should be well-ventilated and away from incompatible materials.
-
Containers must remain closed except when adding waste.[15][19]
-
Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated procedure and the necessary safety equipment.
-
Do not dispose of this chemical down the drain or in regular trash.[6]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16] These professionals will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely through high-temperature incineration.[20][21]
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Hydroxy-3-methylpyridine-2-carbonitrile.
References
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
- ChemicalBook. (2025, July 26). 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Guidechem. (n.d.). 5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS No. 228867-86-5) SDS.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 19). 2-Hydroxy-5-methylpyridine - Safety Data Sheet.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Sigma-Aldrich. (2024, August 7). 1-Methylpyridine-2-one - Safety Data Sheet.
- Fisher Scientific. (2024, February 17). 5-Methylpyridine-2-carbonitrile - Safety Data Sheet.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Kanto Chemical Co., Inc. (2023, February 1). Pyridine - Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Environmental Protection Agency. (n.d.). Hazardous Waste.
- ChemicalBook. (n.d.). 228867-86-5(5-Hydroxy-3-methylpyridine-2-carbonitrile) Product Description.
- Arkansas State University. (n.d.). Hazardous Waste Management.
- Jubilant Ingrevia Limited. (2024, March 11). 2-Hydroxy-5-methylpyridine - Safety Data Sheet.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- GOV.UK. (2024, October 31). Pyridine: incident management.
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile 97%.
- Sigma-Aldrich. (n.d.). 5-Methylpyridine-3-carbonitrile 97%.
- University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- PubChem. (2025, November 15). 5-(5-Methyl-3-pyridinyl)pyridine-2-carbonitrile.
- SUNLINE Supply. (2022, January 4). How to Recycle Nitrile Gloves.
- ResearchGate. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine.
- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylpyridine.
- PubChem. (n.d.). 5-Chloro-3-methylpyridine-2-carbonitrile.
- PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile.
Sources
- 1. 5-Hydroxy-3-methylpyridine-2-carbonitrile - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.de [fishersci.de]
- 7. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-hydroxy-3-methylpyridine | C6H6BrNO | CID 285436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. compliancy-group.com [compliancy-group.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 15. pfw.edu [pfw.edu]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 18. gloves.com [gloves.com]
- 19. epa.gov [epa.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Hydroxy-3-methylpyridine-2-carbonitrile
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides an in-depth, procedural framework for the safe handling of 5-Hydroxy-3-methylpyridine-2-carbonitrile, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.
Hazard Assessment: Understanding the Molecule's Personality
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity, including harmful effects if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation, and some are suspected of causing more severe health effects with prolonged exposure.[2] Pyridine itself is a flammable liquid.[2]
-
Nitrile (-CN) Group: Organic nitriles are a class of compounds that can be toxic. A primary concern is the potential for the release of hydrogen cyanide gas upon decomposition, for instance, in a fire, or through metabolic processes if absorbed by the body.[3]
-
Hydroxy (-OH) Group: The hydroxyl group can modulate the chemical and physical properties of the pyridine ring, potentially influencing its reactivity and biological activity.
Based on analogous compounds such as 3-Hydroxypyridine-2-carbonitrile and 2-Hydroxyisonicotinonitrile, which are classified as toxic or harmful if swallowed and may cause skin and eye irritation, it is prudent to treat 5-Hydroxy-3-methylpyridine-2-carbonitrile with a high degree of caution.[4][5]
Inferred Hazard Profile:
| Hazard Class | Anticipated Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
The First Line of Defense: Engineering and Administrative Controls
Before considering personal protective equipment (PPE), the hierarchy of controls dictates that engineering and administrative controls are implemented to minimize exposure.
-
Engineering Controls: All handling of 5-Hydroxy-3-methylpyridine-2-carbonitrile, especially when in solid (powder) form or when being dissolved, must be conducted within a certified chemical fume hood.[6] This is the most critical step in preventing inhalation of dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[7]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. This SOP should detail the specific steps for weighing, transferring, and dissolving the chemical, as well as emergency procedures. Never work alone when handling highly hazardous materials.
Personal Protective Equipment (PPE): Your Last Barrier
PPE is essential for safeguarding against residual risks. The selection of appropriate PPE is a critical decision-making process based on the anticipated hazards.
Skin and Body Protection
A standard laboratory coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Hand Protection: The choice of gloves is paramount. Disposable nitrile gloves are a common choice in laboratories due to their good general chemical resistance.[8][9] However, it is crucial to understand their limitations. For pyridine and its derivatives, nitrile gloves offer good protection against splashes, but they are not recommended for prolonged or immersive contact.[6][10]
Glove Selection and Use Protocol:
-
Material: Use nitrile gloves as the primary choice for incidental contact.[6]
-
Thickness: A thicker glove (e.g., 8 mil) will generally provide a longer breakthrough time than a standard thin glove.[8]
-
Double Gloving: For added protection during weighing or transferring significant quantities, consider wearing two pairs of nitrile gloves.
-
Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and replaced immediately.[8]
-
Proper Removal: Learn and practice the correct technique for removing gloves to avoid cross-contamination.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling 5-Hydroxy-3-methylpyridine-2-carbonitrile. Standard safety glasses do not provide adequate protection from splashes. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
Respiratory Protection
When working within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of the fume hood, or for any procedure with a high potential for aerosol generation that cannot be adequately contained, a respirator may be necessary. The choice of respirator should be based on a formal risk assessment and may include a half-mask respirator with organic vapor cartridges.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Storage
-
Store 5-Hydroxy-3-methylpyridine-2-carbonitrile in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly sealed to prevent absorption of moisture.
-
The storage location should be clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Spill Management
Handling:
-
Perform all manipulations within a chemical fume hood.[6]
-
Use dedicated spatulas and weighing papers.
-
Avoid creating dust when handling the solid material.
Spill Response:
-
Small Spills (inside a fume hood): Use an absorbent material like vermiculite or sand to contain the spill.[6] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
All waste containing 5-Hydroxy-3-methylpyridine-2-carbonitrile, including contaminated gloves, weighing papers, and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Never pour pyridine-containing waste down the drain.[6] Common disposal methods for pyridine-based waste include incineration by a licensed hazardous waste disposal company.[12]
Visualizing the Safety Workflow
To aid in the decision-making process for handling 5-Hydroxy-3-methylpyridine-2-carbonitrile, the following workflow diagram illustrates the key steps and safety considerations.
Caption: PPE selection and handling workflow for 5-Hydroxy-3-methylpyridine-2-carbonitrile.
By integrating a thorough understanding of the potential hazards with a structured approach to engineering controls, personal protective equipment, and operational procedures, researchers can confidently and safely work with 5-Hydroxy-3-methylpyridine-2-carbonitrile, ensuring that scientific advancement and personal safety go hand in hand.
References
-
University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]
-
Post Apple Scientific. (2023, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. EHRS. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE? Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine-2-carbonitrile. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxyisonicotinonitrile. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 3-Hydroxypyridine-2-carbonitrile | C6H4N2O | CID 101920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 9. armbrustusa.com [armbrustusa.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
